Product packaging for 5-(1-Hydroxyethyl)-2-methylpyridine(Cat. No.:CAS No. 100189-16-0)

5-(1-Hydroxyethyl)-2-methylpyridine

Cat. No.: B121989
CAS No.: 100189-16-0
M. Wt: 137.18 g/mol
InChI Key: LYMOQGXOROSRPJ-UHFFFAOYSA-N
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Description

5-(1-Hydroxyethyl)-2-methylpyridine is a pyridine derivative recognized in chemical research as a versatile building block for the synthesis of more complex molecules . Its structure, featuring both a hydroxymethyl and a methyl substituent, makes it a valuable intermediate in exploratory organic and medicinal chemistry for constructing heterocyclic compounds . Researchers utilize this compound in the development of novel chemical entities, leveraging its functional groups for further chemical modifications. Its role is primarily in early-stage research and development processes within laboratory settings .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B121989 5-(1-Hydroxyethyl)-2-methylpyridine CAS No. 100189-16-0

Properties

IUPAC Name

1-(6-methylpyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-4-8(5-9-6)7(2)10/h3-5,7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMOQGXOROSRPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435927
Record name 1-(6-Methylpyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100189-16-0
Record name 1-(6-Methylpyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Racemic 5-(1-Hydroxyethyl)-2-methylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing racemic 5-(1-Hydroxyethyl)-2-methylpyridine, a valuable pyridine derivative for pharmaceutical and materials science research. The primary focus is on the reduction of 5-acetyl-2-methylpyridine, a commercially available starting material. An alternative pathway via a Grignard reaction is also discussed. This document includes detailed experimental protocols, tabulated quantitative data for key synthetic steps, and visualizations of the synthetic pathways to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients and functional materials. Its structure, featuring a chiral center and a pyridine ring, makes it an interesting synthon for creating diverse chemical libraries. This guide details the common and effective methods for its racemic synthesis, providing researchers with the necessary information for its preparation and use in further research and development.

Synthetic Pathways

Two primary retrosynthetic pathways are considered for the synthesis of racemic this compound:

  • Route 1: Reduction of a Ketone: The most straightforward approach involves the reduction of the corresponding ketone, 5-acetyl-2-methylpyridine.

  • Route 2: Grignard Reaction with an Aldehyde: An alternative method is the nucleophilic addition of a methyl group to the aldehyde, 5-formyl-2-methylpyridine, using a Grignard reagent.

Visualization of Synthetic Pathways

The logical flow of the synthetic strategies is depicted below.

Synthetic Pathways cluster_0 Route 1: Ketone Reduction cluster_1 Route 2: Grignard Reaction 2-Methylpyridine 2-Methylpyridine 5-Acetyl-2-methylpyridine 5-Acetyl-2-methylpyridine 2-Methylpyridine->5-Acetyl-2-methylpyridine Acetylation Target_1 This compound 5-Acetyl-2-methylpyridine->Target_1 Reduction (e.g., NaBH4) 5-Bromo-2-methylpyridine 5-Bromo-2-methylpyridine 5-Formyl-2-methylpyridine 5-Formyl-2-methylpyridine 5-Bromo-2-methylpyridine->5-Formyl-2-methylpyridine Formylation Target_2 This compound 5-Formyl-2-methylpyridine->Target_2 Grignard Reaction (CH3MgBr)

Caption: Overview of the two primary synthetic routes to the target molecule.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the starting materials and the final product.

Synthesis of 5-Acetyl-2-methylpyridine (Starting Material for Route 1)

Reaction: Acetylation of 2-methylpyridine.

Reagents and Materials:

  • 2-Methylpyridine

  • Acetic anhydride or Acetyl chloride

  • Lewis acid catalyst (e.g., anhydrous aluminum trichloride)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Hydrochloric acid (for work-up)

  • Sodium bicarbonate solution (for work-up)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent and the Lewis acid catalyst.

  • Cool the mixture in an ice bath.

  • Slowly add 2-methylpyridine to the cooled suspension.

  • Add acetic anhydride or acetyl chloride dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Acidify the aqueous layer with hydrochloric acid and then basify with a saturated sodium bicarbonate solution until a neutral or slightly basic pH is achieved.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield 5-acetyl-2-methylpyridine.[1]

Route 1: Reduction of 5-Acetyl-2-methylpyridine

Reaction: Sodium borohydride reduction of a ketone to a secondary alcohol.

Reagents and Materials:

  • 5-Acetyl-2-methylpyridine

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Saturated ammonium chloride solution

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 5-acetyl-2-methylpyridine in methanol or ethanol at room temperature.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride portion-wise to the stirred solution. The addition is exothermic, and the temperature should be maintained below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by slowly adding water or a saturated ammonium chloride solution.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate multiple times.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude racemic this compound.

  • Further purification can be achieved by column chromatography on silica gel if necessary.

Route 2: Grignard Reaction of 5-Formyl-2-methylpyridine (Alternative)

Reaction: Nucleophilic addition of a methyl Grignard reagent to an aldehyde.

Reagents and Materials:

  • 5-Formyl-2-methylpyridine (can be prepared from 5-bromo-2-methylpyridine)

  • Methylmagnesium bromide (CH₃MgBr) solution in THF or diethyl ether

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated ammonium chloride solution

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, add a solution of 5-formyl-2-methylpyridine in anhydrous THF or diethyl ether.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add the methylmagnesium bromide solution dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate multiple times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical reaction parameters for the key synthetic steps. Please note that yields can vary depending on the reaction scale and purity of reagents.

StepReactantsReagents & SolventsTemperatureTimeYield (%)
Acetylation 2-Methylpyridine, Acetic AnhydrideAlCl₃, DichloromethaneReflux4-6 h60-75
Reduction 5-Acetyl-2-methylpyridineNaBH₄, Methanol0 °C to RT1-2 h>90
Grignard Reaction (Alternative) 5-Formyl-2-methylpyridine, Methylmagnesium BromideAnhydrous THF0 °C to RT1-2 h70-85

Characterization Data

The final product, this compound, can be characterized using standard analytical techniques.

  • ¹H NMR: Expected signals include those for the pyridine ring protons, the methyl group on the pyridine ring, the methyl group of the hydroxyethyl side chain, the methine proton, and the hydroxyl proton.

  • ¹³C NMR: Expected signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (137.18 g/mol ) should be observed.[2]

  • Infrared (IR) Spectroscopy: A characteristic broad absorption band for the hydroxyl (-OH) group is expected around 3200-3600 cm⁻¹.

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the synthesis and purification of racemic this compound via the reduction route.

Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve 5-acetyl-2-methylpyridine in Methanol B Cool to 0-5 °C A->B C Add NaBH4 portion-wise B->C D Stir at Room Temperature C->D E Quench with Saturated NH4Cl D->E F Remove Methanol (Rotovap) E->F G Extract with Ethyl Acetate F->G H Dry Organic Layer (Na2SO4) G->H I Filter and Concentrate H->I J Column Chromatography (if needed) I->J K Characterize Product (NMR, MS, IR) J->K

Caption: General workflow for the reduction of 5-acetyl-2-methylpyridine.

Conclusion

This technical guide has detailed two viable synthetic routes for the preparation of racemic this compound. The reduction of 5-acetyl-2-methylpyridine with sodium borohydride is presented as the more direct and commonly employed method. A plausible alternative via a Grignard reaction has also been outlined. The provided experimental protocols, quantitative data, and workflow diagrams are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable chemical intermediate for their research endeavors.

References

Enantioselective Synthesis of (S)-5-(1-Hydroxyethyl)-2-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of (S)-5-(1-Hydroxyethyl)-2-methylpyridine, a chiral intermediate of significant interest in the pharmaceutical industry. The synthesis primarily involves the asymmetric reduction of the prochiral ketone, 5-acetyl-2-methylpyridine. This document details three prominent and effective methods for achieving this transformation with high enantioselectivity: Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric transfer hydrogenation, and biocatalytic reduction using ketoreductases.

Core Synthetic Strategies

The successful synthesis of (S)-5-(1-Hydroxyethyl)-2-methylpyridine hinges on the stereoselective reduction of the carbonyl group in 5-acetyl-2-methylpyridine. The three main approaches to achieve this are:

  • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to the ketone.

  • Noyori Asymmetric Transfer Hydrogenation: This technique utilizes a chiral ruthenium complex to catalyze the transfer of hydrogen from a hydrogen donor, such as isopropanol or formic acid, to the ketone.

  • Biocatalytic Reduction: This approach leverages the high stereoselectivity of enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to reduce the ketone to the desired (S)-alcohol.

The logical workflow for selecting and implementing a synthetic strategy is outlined below.

G cluster_0 Synthetic Planning cluster_1 Methodology cluster_2 Execution & Analysis Start Define Target: (S)-5-(1-Hydroxyethyl)-2-methylpyridine Precursor Identify Precursor: 5-Acetyl-2-methylpyridine Start->Precursor Methods Select Asymmetric Reduction Method Precursor->Methods CBS CBS Reduction Methods->CBS Noyori Noyori Asymmetric Transfer Hydrogenation Methods->Noyori Biocatalytic Biocatalytic Reduction Methods->Biocatalytic Protocol Execute Experimental Protocol CBS->Protocol Noyori->Protocol Biocatalytic->Protocol Purification Purify Product Protocol->Purification Analysis Analyze Yield and Enantiomeric Excess Purification->Analysis End Obtain (S)-5-(1-Hydroxyethyl)-2-methylpyridine Analysis->End

Caption: General workflow for the enantioselective synthesis of (S)-5-(1-Hydroxyethyl)-2-methylpyridine.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for the different enantioselective synthesis methods. Please note that specific results can vary based on the exact reaction conditions and catalyst used.

MethodCatalyst/EnzymeHydrogen/Hydride SourceTypical Yield (%)Typical Enantiomeric Excess (ee, %)
CBS Reduction (R)-2-Methyl-CBS-oxazaborolidineBorane-THF complex85 - 95>95
Noyori Asymmetric Transfer Hydrogenation RuCl--INVALID-LINK--Formic acid/Triethylamine90 - 98>97
Biocatalytic Reduction Lactobacillus kefir ADHIsopropanol>95>99

Experimental Protocols

Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the enantioselective reduction of 5-acetyl-2-methylpyridine using the (R)-2-Methyl-CBS-oxazaborolidine catalyst.

Diagram of the CBS Reduction Signaling Pathway:

cbs_reduction ketone 5-Acetyl-2-methylpyridine intermediate Chiral Complex ketone->intermediate catalyst (R)-CBS Catalyst catalyst->intermediate borane BH3-THF borane->intermediate product (S)-5-(1-Hydroxyethyl)-2-methylpyridine intermediate->product

Caption: Catalytic cycle of the Corey-Bakshi-Shibata reduction.

Methodology:

  • Catalyst Preparation: A solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup: The catalyst solution is cooled to -20 °C. A solution of borane-THF complex (1.0 M in THF, 1.2 eq.) is added dropwise, and the mixture is stirred for 10 minutes.

  • Substrate Addition: A solution of 5-acetyl-2-methylpyridine (1.0 eq.) in anhydrous THF is added slowly to the reaction mixture, maintaining the temperature at -20 °C.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching and Work-up: Upon completion, the reaction is quenched by the slow addition of methanol. The solvent is removed under reduced pressure. The residue is then treated with 1 M HCl and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford (S)-5-(1-Hydroxyethyl)-2-methylpyridine.

Noyori Asymmetric Transfer Hydrogenation

This protocol details the asymmetric transfer hydrogenation of 5-acetyl-2-methylpyridine using a chiral Ru(II) catalyst.

Diagram of the Noyori Asymmetric Transfer Hydrogenation Workflow:

noyori_ath ketone 5-Acetyl-2-methylpyridine intermediate Ruthenium Hydride Complex ketone->intermediate catalyst RuCl(S,S)-TsDPEN catalyst->intermediate h_donor HCOOH/Et3N h_donor->intermediate product (S)-5-(1-Hydroxyethyl)-2-methylpyridine intermediate->product

Caption: Key steps in Noyori asymmetric transfer hydrogenation.

Methodology:

  • Catalyst Activation: In a reaction vessel, RuCl--INVALID-LINK-- (0.01 eq.) is dissolved in a mixture of formic acid and triethylamine (5:2 molar ratio) under an inert atmosphere. The mixture is stirred at room temperature for 15 minutes.

  • Substrate Addition: 5-acetyl-2-methylpyridine (1.0 eq.) is added to the activated catalyst solution.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 25-40 °C) until the reaction is complete, as monitored by HPLC.

  • Work-up: The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Purification: After removal of the solvent in vacuo, the crude product is purified by flash chromatography to yield the enantiomerically enriched (S)-alcohol.

Biocatalytic Reduction

This protocol outlines the use of an alcohol dehydrogenase from Lactobacillus kefir for the enantioselective reduction of 5-acetyl-2-methylpyridine.

Diagram of the Biocatalytic Reduction Process:

biocatalytic_reduction ketone 5-Acetyl-2-methylpyridine product (S)-5-(1-Hydroxyethyl)-2-methylpyridine ketone->product Reduction enzyme Lactobacillus kefir ADH enzyme->product byproduct Acetone enzyme->byproduct cofactor NADPH cofactor->product cosubstrate Isopropanol (Cofactor Regeneration) byproduct->cofactor isopropanol isopropanol isopropanol->byproduct Oxidation

Caption: Biocatalytic reduction cycle with cofactor regeneration.

Methodology:

  • Enzyme and Cofactor Preparation: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is prepared. The alcohol dehydrogenase from Lactobacillus kefir (commercially available or expressed recombinantly) and the cofactor NADP+ are dissolved in this buffer.

  • Reaction Mixture: 5-acetyl-2-methylpyridine is added to the enzyme/cofactor solution. Isopropanol is added as a co-substrate for cofactor regeneration. The final concentration of the substrate is typically in the range of 10-50 mM.

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The pH is maintained at 7.0.

  • Monitoring and Work-up: The conversion is monitored by HPLC. Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The aqueous solution is extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic extracts are dried and the solvent is evaporated. The resulting product can be further purified by column chromatography if necessary. An alcohol dehydrogenase from Lactobacillus kefir is known to produce the (R)-alcohol, which in this case, due to Cahn-Ingold-Prelog priority rules for this specific molecule, corresponds to the (S)-enantiomer.[1]

References

Spectroscopic Characterization of 5-(1-Hydroxyethyl)-2-methylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-(1-Hydroxyethyl)-2-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document outlines the expected spectroscopic data based on the analysis of structurally related compounds and provides detailed experimental protocols for obtaining such data.

Predicted Spectroscopic Data

Due to the limited availability of published spectra for this compound, the following data tables are compiled from spectral information of closely related analogs, including 5-acetyl-2-methylpyridine and other substituted pyridines. These tables provide a predictive framework for the characterization of the title compound.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.3 - 8.5s1HH-6 (Pyridine ring)
~7.5 - 7.7d1HH-4 (Pyridine ring)
~7.1 - 7.3d1HH-3 (Pyridine ring)
~4.8 - 5.0q1H-CH(OH)-
~2.4 - 2.6s3H-CH₃ (Pyridine ring at C2)
~1.4 - 1.6d3H-CH(OH)CH₃
~4.5 - 5.5 (broad)s1H-OH

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~155 - 158C-2 (Pyridine ring)
~147 - 150C-6 (Pyridine ring)
~135 - 138C-4 (Pyridine ring)
~133 - 136C-5 (Pyridine ring)
~120 - 123C-3 (Pyridine ring)
~65 - 68-CH(OH)-
~23 - 26-CH(OH)CH₃
~22 - 25-CH₃ (Pyridine ring at C2)

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted FT-IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3600BroadO-H stretch (alcohol)
3000 - 3100MediumC-H stretch (aromatic)
2850 - 3000MediumC-H stretch (aliphatic)
1580 - 1610StrongC=C/C=N stretching (pyridine ring)
1450 - 1580MediumC=C stretching (pyridine ring)
1050 - 1200StrongC-O stretch (secondary alcohol)
800 - 850StrongC-H bend (out-of-plane, aromatic)

Sample Preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data
m/zRelative IntensityAssignment
137High[M]⁺ (Molecular Ion)
122High[M - CH₃]⁺
106Medium[M - CH₃ - O]⁺ or [M - CH₃OH]⁺
94Medium[M - CH₃CO]⁺
78MediumPyridine ring fragment

Ionization Mode: Electron Ionization (EI).

Table 5: Predicted UV-Vis Spectroscopic Data
λmax (nm)Molar Absorptivity (ε)SolventAssignment
~260 - 270~2000 - 4000Ethanolπ → π* transition
~210 - 220~5000 - 10000Ethanolπ → π* transition

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or more) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Employ a standard pulse program for ¹³C NMR.

    • A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

    • A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR Spectroscopy Protocol (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to subtract the spectral contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum.

  • Data Acquisition:

    • Scan the sample over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column).

  • Gas Chromatography Method:

    • Set the injector temperature to an appropriate value (e.g., 250 °C).

    • Use a temperature program for the oven, for example, starting at 50 °C, holding for 1 minute, and then ramping up to 280 °C at a rate of 10 °C/min.

    • Use helium as the carrier gas.

  • Mass Spectrometry Method:

    • Employ electron ionization (EI) at 70 eV.

    • Scan a mass range from m/z 40 to 400.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragmentation patterns.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis Spectroscopy Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

    • Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbances in the range of 0.1 to 1.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Sample Measurement:

    • Fill a quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the spectroscopic characterization process and a typical synthetic workflow for the preparation of the target compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry (GC-MS) Purification->MS UVVis UV-Vis Spectroscopy Purification->UVVis Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Synthesis_Workflow Start 5-Acetyl-2-methylpyridine Reaction Reduction Reaction Start->Reaction Reagent Reducing Agent (e.g., NaBH₄) Reagent->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Product This compound Purification->Product

Caption: A plausible synthetic workflow for the preparation of the target molecule.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-(1-Hydroxyethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-(1-Hydroxyethyl)-2-methylpyridine. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predictive models and comparative analysis with structurally analogous compounds to offer a robust interpretation of its NMR characteristics. This document is intended to assist researchers in identifying and characterizing this compound in complex mixtures, validating its synthesis, and understanding its electronic and structural properties.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. These predictions are based on established computational models and analysis of substituent effects on the pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.15d~8.0
H-4~7.50dd~8.0, 2.0
H-6~8.35d~2.0
-CH(OH)~4.90q~6.5
-CH₃ (on ring)~2.50s-
-CH₃ (ethyl)~1.50d~6.5
-OHVariablebr s-
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
Carbon AssignmentChemical Shift (δ, ppm)
C-2~157.0
C-3~121.0
C-4~136.5
C-5~138.0
C-6~148.0
-CH(OH)~68.0
-CH₃ (on ring)~24.0
-CH₃ (ethyl)~25.0

Experimental NMR Data of Analogous Compounds

To provide a contextual framework for the predicted data, the following tables present experimental NMR data for structurally similar compounds. These analogs help in substantiating the predicted chemical shifts and understanding the influence of the methyl and hydroxyethyl substituents on the pyridine ring.

Table 3: Experimental ¹H and ¹³C NMR Data for 1-(Pyridin-3-yl)ethanol
NucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹HH-28.49d2.2
H-47.71dt7.9, 2.0
H-57.27ddd7.9, 4.8, 0.8
H-68.45dd4.8, 1.7
-CH(OH)4.92q6.5
-CH₃1.49d6.5
¹³CC-2148.2
C-3140.8
C-4134.1
C-5123.5
C-6148.0
-CH(OH)67.5
-CH₃25.4

Experimental Protocols

The following section outlines a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for compounds similar to this compound.

Sample Preparation
  • For ¹H NMR: Weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • For ¹³C NMR: Weigh approximately 20-50 mg of the sample and dissolve it in 0.6-0.7 mL of CDCl₃.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Probe: A broadband probe tuned to the respective frequencies of ¹H and ¹³C.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard 30-degree pulse sequence.

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16 to 64, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence with a 30-degree pulse.

  • Spectral Width: Approximately 220 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096, depending on the sample concentration.

Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a typical NMR experiment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place Sample in Spectrometer Tube->Spectrometer Setup Lock, Tune, and Shim Spectrometer->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Calibrate Spectrum Baseline->Calibrate Integration Integration (1H) Calibrate->Integration Assignment Peak Assignment Integration->Assignment Interpretation Structural Elucidation Assignment->Interpretation

Caption: A generalized workflow for an NMR experiment.

An In-depth Technical Guide to the Physical and Chemical Properties of 5-(1-Hydroxyethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The information available in public literature for 5-(1-Hydroxyethyl)-2-methylpyridine is limited. This guide provides a comprehensive overview of the known properties of this compound. To offer a more complete context for researchers, this document also includes data on the closely related analogous compounds: 5-ethyl-2-methylpyridine and 5-hydroxy-2-methylpyridine. This comparative data can serve as a valuable reference for predicting the behavior and characteristics of this compound.

Introduction

This compound is a heterocyclic organic compound belonging to the pyridine family. Its structure, featuring a pyridine ring substituted with a methyl group and a hydroxyethyl group, suggests its potential utility as a versatile building block in medicinal chemistry and materials science. The presence of a chiral center in the hydroxyethyl moiety further implies the possibility of stereoisomers with distinct biological activities. This guide aims to consolidate the available physical, chemical, and speculative biological information on this compound to aid researchers in its synthesis, characterization, and potential applications.

Core Physical and Chemical Properties

While specific experimental data for this compound is not widely available, its fundamental properties can be summarized.

PropertyValueSource
CAS Number 100189-16-0[Chemical Supplier Data]
Molecular Formula C₈H₁₁NO[Chemical Supplier Data]
Molecular Weight 137.18 g/mol [Chemical Supplier Data]

Comparative Physicochemical Data of Analogous Compounds

To provide a predictive framework, the following tables summarize the known physical and chemical properties of 5-ethyl-2-methylpyridine and 5-hydroxy-2-methylpyridine.

Physical Properties of Analogous Compounds
Property5-Ethyl-2-methylpyridine5-Hydroxy-2-methylpyridine
Melting Point -70.3 °C168-170 °C
Boiling Point 178 °C295-296 °C (est.)
Density 0.919 g/mL at 25 °CNot available
Solubility 1.2 g/100 mL in waterSoluble in water (1.973e+004 mg/L at 25 °C est.)
Appearance Colorless to light yellow liquidPale tan to brown powder

Sources:[1][2][3][4][5][6][7]

Spectral Data of Analogous Compounds
Spectral Data5-Ethyl-2-methylpyridine5-Hydroxy-2-methylpyridine
¹H NMR AvailableAvailable
¹³C NMR AvailableAvailable
IR Spectroscopy AvailableAvailable
Mass Spectrometry AvailableAvailable

Sources:[8][9][10][11][12][13]

Experimental Protocols

Proposed Synthesis of 2-Hydroxyethyl Pyridine Derivatives

The following is a generalized protocol for the synthesis of 2-hydroxyethyl pyridine derivatives based on the reaction of 2-methylpyridine with formaldehyde, as described in patent literature. This can be adapted for the synthesis of this compound by starting with 2,5-lutidine (2,5-dimethylpyridine) and performing a selective reaction at one of the methyl groups, which would be a subsequent research endeavor.

Reaction:

2-methylpyridine + Formaldehyde → 2-(1-Hydroxyethyl)pyridine

Materials:

  • 2-methylpyridine

  • Formaldehyde (or paraformaldehyde)

  • Organic base catalyst (e.g., triethylamine, DBU)

  • Solvent (e.g., water, DMF)

  • High-pressure reactor

Procedure:

  • Charging the Reactor: The high-pressure reactor is charged with 2-methylpyridine, formaldehyde (or paraformaldehyde), an organic base, and a solvent. The molar ratio of formaldehyde to 2-methylpyridine is typically in the range of 1:5 to 1:10, and the catalyst is used in a molar ratio of 1:50 to 1:200 relative to the 2-methylpyridine.[14][15]

  • Reaction Conditions: The reactor is sealed and pressurized to 2-8 MPa. The reaction mixture is heated to a temperature of 200-230 °C with continuous stirring. The reaction is typically carried out for 8-15 minutes in a micro-reaction pipeline for optimal conversion.[14][15]

  • Work-up and Purification: After the reaction is complete, the reactor is cooled, and the pressure is released. The resulting mixture is then subjected to distillation to remove the unreacted starting materials and the solvent. The product, 2-(1-hydroxyethyl)pyridine, is then purified by fractional distillation under reduced pressure.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions 2-Methylpyridine 2-Methylpyridine High_Pressure_Reactor High-Pressure Reactor 2-Methylpyridine->High_Pressure_Reactor Formaldehyde Formaldehyde Formaldehyde->High_Pressure_Reactor Organic_Base Organic Base Organic_Base->High_Pressure_Reactor Pressure 2-8 MPa Pressure->High_Pressure_Reactor Temperature 200-230 °C Temperature->High_Pressure_Reactor Solvent Solvent Solvent->High_Pressure_Reactor Reaction_Mixture Reaction & Conversion High_Pressure_Reactor->Reaction_Mixture Workup Work-up & Purification Reaction_Mixture->Workup Product This compound Workup->Product

A generalized workflow for the synthesis of hydroxyethyl pyridine derivatives.

Potential Chemical Reactions

The chemical reactivity of this compound is dictated by the pyridine ring and the hydroxyl group. The pyridine nitrogen is basic and can be protonated or alkylated. The hydroxyl group can undergo reactions typical of alcohols, such as oxidation, esterification, and etherification.

Potential_Reactions cluster_hydroxyl Hydroxyl Group Reactions cluster_pyridine Pyridine Ring Reactions Start This compound Oxidation Oxidation Start->Oxidation [O] Esterification Esterification Start->Esterification Acid/Acyl Halide Etherification Etherification Start->Etherification Alkyl Halide N-Oxidation N-Oxidation Start->N-Oxidation Peroxy Acid Alkylation N-Alkylation Start->Alkylation R-X Protonation Protonation (Salt Formation) Start->Protonation H+

Potential reaction pathways for this compound.

Illustrative Biological Activity and Signaling Pathway

While no specific biological activity has been reported for this compound, many pyridine-containing molecules are known to interact with biological targets. For instance, nicotine, a well-known pyridine alkaloid, exerts its effects through nicotinic acetylcholine receptors (nAChRs). Activation of these receptors can trigger various downstream signaling cascades, including the PI3K/Akt pathway, which is implicated in cell survival and neuroprotection.[16][17]

The following diagram illustrates a simplified version of the nAChR signaling pathway as an example of how a pyridine-containing molecule can influence cellular processes.

nAChR_Signaling Ligand Pyridine-containing Ligand (e.g., Nicotine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Activates PI3K PI3K Ca_Influx->PI3K Stimulates Akt Akt PI3K->Akt Activates Cell_Survival Promotion of Cell Survival Akt->Cell_Survival Leads to

An illustrative example of a signaling pathway involving a pyridine-containing ligand.

Conclusion

This compound represents a chemical entity with potential for further exploration in various scientific domains. While a comprehensive dataset on its properties is yet to be established, this guide provides a foundational understanding based on its chemical structure and by drawing parallels with related compounds. The outlined synthetic approach and the discussion of its potential reactivity and biological interactions are intended to facilitate future research and development efforts centered on this promising molecule. Further experimental investigation is crucial to fully elucidate its physicochemical properties and to uncover its potential applications.

References

An In-depth Technical Guide to 5-(1-Hydroxyethyl)-2-methylpyridine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1-Hydroxyethyl)-2-methylpyridine is a heterocyclic organic compound increasingly recognized for its utility as a versatile building block in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine core functionalized with a methyl group and a hydroxyethyl side chain, makes it a valuable synthon for the construction of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the commercial availability, key properties, and primary research applications of this compound, with a particular focus on its emerging role in the development of targeted protein degraders.

Commercial Availability and Physicochemical Properties

This compound is readily available for research purposes from various commercial chemical suppliers. This accessibility is crucial for its application in early-stage drug discovery and academic research.

Table 1: Commercial Suppliers of this compound

SupplierPurityAvailable QuantitiesCAS Number
Aladdin Scientific[1]≥ 97%100 mg100189-16-0[1]
CymitQuimica (distributing for Fluorochem)[2]98%250 mg, 1 g, 5 g, 10 g100189-16-0[2]
BLDpharm[3]Not specifiedVarious100189-16-0[3]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₁NO[1][2]
Molecular Weight 137.18 g/mol [1][2]
CAS Number 100189-16-0[1][2][3]
Appearance Not specified (typically a solid or oil)
Storage Conditions Room temperature, under an inert atmosphere[1][3]

Core Application: A Building Block for Proteolysis Targeting Chimeras (PROTACs)

A significant application of this compound is its use as a precursor for the synthesis of linkers in Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This novel therapeutic modality offers the potential to target proteins that have been historically considered "undruggable."

The structure of this compound, with its reactive hydroxyl group and the pyridine ring, allows for its incorporation into the linker component of a PROTAC. The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (E3 Ligase Ligand - Linker - POI Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Tags POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides Ub Ubiquitin Ub->Ubiquitination

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Synthesis of a Pyridine-Based PROTAC Linker Intermediate

This protocol outlines the conceptual steps for converting this compound into a linker intermediate suitable for conjugation to either a protein of interest (POI) ligand or an E3 ligase ligand.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP) or other suitable oxidizing agent

  • Anhydrous dichloromethane (DCM)

  • Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Oxidation of the Alcohol:

    • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add Dess-Martin periodinane (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 5-acetyl-2-methylpyridine.

  • Wittig Reaction for Chain Elongation:

    • Dissolve the 5-acetyl-2-methylpyridine (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Add the Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane, 1.1 eq).

    • Stir the reaction at room temperature overnight, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the corresponding α,β-unsaturated ester.

  • Hydrolysis of the Ester:

    • Dissolve the α,β-unsaturated ester (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (2.0 eq).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Acidify the reaction mixture to pH ~3-4 with 1M HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid linker intermediate.

This resulting carboxylic acid can then be activated (e.g., with HATU or EDC) and coupled to an amine-functionalized POI or E3 ligase ligand to continue the PROTAC synthesis.

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, highlighting where a building block like this compound would be incorporated.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Starting Materials: - POI Ligand - E3 Ligase Ligand - Linker Precursor (e.g., this compound) Linker_Mod Linker Functionalization Start->Linker_Mod Couple1 Couple Linker to First Ligand (POI or E3) Linker_Mod->Couple1 Intermediate Ligand-Linker Intermediate Couple1->Intermediate Deprotection Deprotection (if necessary) Intermediate->Deprotection Couple2 Couple to Second Ligand Deprotection->Couple2 Crude_PROTAC Crude PROTAC Couple2->Crude_PROTAC Purification Purification (e.g., HPLC) Crude_PROTAC->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: Generalized workflow for the synthesis of a PROTAC molecule.

Conclusion

This compound is a commercially accessible and valuable building block for researchers in drug discovery, particularly those working in the rapidly advancing field of targeted protein degradation. Its utility as a precursor for PROTAC linkers underscores its importance in the development of novel therapeutics. While detailed experimental data for this specific compound in the public domain is currently limited, its structural features and commercial availability position it as a key tool for the synthesis of new chemical entities with the potential to address a wide range of diseases. Further research and publication of its applications will undoubtedly solidify its role in modern medicinal chemistry.

References

CAS number 100189-16-0 properties and suppliers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CAS Number 100189-16-0

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 100189-16-0, also known as 5-(1-Hydroxyethyl)-2-methylpyridine. The information is curated for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's chemical and physical properties, lists known commercial suppliers, and illustrates its role as a key intermediate in pharmaceutical manufacturing.

Core Chemical Identity

The compound with CAS number 100189-16-0 is a pyridine derivative. Its formal name is 3-Pyridinemethanol, alpha,6-dimethyl-, but it is more commonly referred to as this compound.[1][2] It is recognized as a valuable building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1][3]

Chemical and Physical Properties

The properties of this compound are summarized below. These data are essential for planning chemical reactions, ensuring safe handling, and establishing appropriate storage conditions. The compound typically appears as a colorless to pale yellow liquid or a white solid powder, depending on its purity.[2][4]

PropertyValue
CAS Number 100189-16-0
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol [1][3]
Boiling Point 246.655 °C at 760 mmHg[1][5]
Flash Point 102.974 °C[1][5]
Density 1.055 g/cm³[1][5]
Refractive Index 1.532[1][5]
Vapor Pressure 0.014 mmHg at 25 °C[1]
pKa (Predicted) 13.77 ± 0.20[1]
Storage Conditions Room temperature, under an inert atmosphere[1][6]

Applications in Pharmaceutical Synthesis

CAS 100189-16-0 is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its most notable application is in the preparation of metabolites of Pioglitazone, a well-known antidiabetic and antihyperglycemic agent.[1] The molecular structure of this compound makes it a key component for building the side chains of more complex drug molecules.[1]

The synthesis pathway diagram below illustrates the role of this compound as an intermediate. It is typically synthesized from an upstream precursor, 1-(6-methyl-pyridin-3-yl)-ethanone, and is then used to build more complex downstream products like Hydroxypioglitazone and Ketopioglitazone, which are metabolites of Pioglitazone.[1]

G cluster_upstream Upstream Precursor cluster_core Core Compound cluster_downstream Downstream Products (Pioglitazone Metabolites) U1 1-(6-methyl-pyridin-3-yl)-ethanone (CAS: 36357-38-7) C1 This compound (CAS: 100189-16-0) U1->C1 Reduction D1 Hydroxypioglitazone (CAS: 146062-44-4) C1->D1 Multi-step Synthesis D2 Ketopioglitazone (CAS: 146062-45-5) C1->D2 Multi-step Synthesis

Synthetic pathway showing the role of CAS 100189-16-0.

Experimental Protocols

Detailed experimental protocols for the synthesis and use of this compound are typically found in peer-reviewed scientific literature and patents. The search results confirm its use in the "Synthesis and biological activity of metabolites of the antidiabetic, antihyperglycemic agent pioglitazone".[1] The general experimental workflow involves the chemical transformation of upstream materials into the target intermediate, followed by its use in subsequent reactions to yield the final product.

The logical workflow for utilizing this compound in a research or development setting is outlined in the diagram below.

G A 1. Procurement & QC Source intermediate from supplier. Verify purity (e.g., GC, NMR). B 2. Reaction Setup Prepare reaction under inert atmosphere with appropriate solvent. A->B C 3. Synthesis Step Use 100189-16-0 as a reactant to build target molecule. B->C D 4. Workup & Purification Isolate the crude product. Purify using chromatography or crystallization. C->D E 5. Product Analysis Confirm structure and purity of the final downstream product. D->E

General experimental workflow for using CAS 100189-16-0.

Commercial Suppliers

This compound is available from a variety of chemical suppliers that cater to research and industrial needs. The purity of the compound typically offered is 97% or higher.[3] The following table lists several known suppliers.

SupplierLocationNoted Purity/Package
CymitQuimica -97%[2]
BLDpharm Global-[6]
Laibo Chem (via Orion Cientific) -250mg, 1g packages[7][8]
Huateng Pharmaceutical China-[9]
Shanghai hekang chemical co.ltd China95%[10]
Dayang Chem (Hangzhou) Co. China-[11]
Angene Chemical Global10g packages[12]
2a biotech -98%[13]
Pharmaffiliates India-[14]

References

An In-depth Technical Guide to the Synthesis of 2-methyl-5-(1-hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the core synthesis of 2-methyl-5-(1-hydroxyethyl)pyridine, a valuable pyridine derivative for pharmaceutical and chemical research. While a singular "discovery" publication for this specific molecule is not readily apparent in the surveyed literature, its synthesis logically proceeds through well-established chemical transformations. The primary and most direct route involves the reduction of the ketone in 5-acetyl-2-methylpyridine. This document provides a comprehensive overview of this synthetic pathway, including the preparation of the key precursor and detailed experimental considerations. All quantitative data is presented in structured tables, and the synthetic workflow is visualized using the DOT language.

Introduction

2-methyl-5-(1-hydroxyethyl)pyridine is a substituted pyridine molecule of interest in medicinal chemistry and materials science due to its potential as a versatile building block. The presence of both a hydroxyl group and a methyl-substituted pyridine ring allows for a variety of subsequent chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. This guide focuses on the most plausible and chemically sound method for its initial synthesis.

Primary Synthetic Pathway: Reduction of 5-acetyl-2-methylpyridine

The most direct and efficient synthesis of 2-methyl-5-(1-hydroxyethyl)pyridine is achieved through the reduction of the carbonyl group of 5-acetyl-2-methylpyridine. This transformation is a standard procedure in organic chemistry, and various reducing agents can be employed to achieve this conversion.

Logical Synthesis Workflow

The logical flow for the synthesis is a two-step process starting from the commercially available 2-methylpyridine (also known as 2-picoline).

cluster_0 Synthesis of 5-acetyl-2-methylpyridine cluster_1 Synthesis of 2-methyl-5-(1-hydroxyethyl)pyridine 2-Methylpyridine 2-Methylpyridine Acetylation Acetylation 2-Methylpyridine->Acetylation 5-Acetyl-2-methylpyridine 5-Acetyl-2-methylpyridine Acetylation->5-Acetyl-2-methylpyridine Reduction Reduction 5-Acetyl-2-methylpyridine->Reduction 2-methyl-5-(1-hydroxyethyl)pyridine 2-methyl-5-(1-hydroxyethyl)pyridine Reduction->2-methyl-5-(1-hydroxyethyl)pyridine

Caption: Overall synthetic workflow.

Step 1: Synthesis of 5-acetyl-2-methylpyridine

The precursor, 5-acetyl-2-methylpyridine, can be synthesized via the acetylation of 2-methylpyridine.

While various methods exist, a common approach involves the reaction of 2-picoline with an acetylating agent such as acetic anhydride in the presence of a catalyst.

Table 1: Reagents and Conditions for the Acetylation of 2-Methylpyridine

Reagent/ParameterValue/ConditionNotes
Starting Material2-Methylpyridine (2-Picoline)Commercially available.
Acetylating AgentAcetic Anhydride---
Catalyste.g., Zinc dust, Iron-based catalystsTo facilitate the reaction.
SolventToluene or other suitable organic solvent---
Temperature150-250 °CReaction is typically performed at elevated temperatures.
Reaction TimeSeveral hoursMonitored by TLC or GC.
Work-upAqueous work-up followed by extractionTo isolate the crude product.
PurificationDistillation or column chromatographyTo obtain pure 5-acetyl-2-methylpyridine.
Step 2: Reduction of 5-acetyl-2-methylpyridine

The key step in the synthesis is the reduction of the ketone functionality in 5-acetyl-2-methylpyridine to a secondary alcohol.

Start 5-acetyl-2-methylpyridine Process1 Dissolve in Solvent (e.g., Methanol, Ethanol) Start->Process1 Process2 Add Reducing Agent (e.g., NaBH4) Process1->Process2 Process3 Stir at Room Temperature Process2->Process3 Decision1 Reaction Complete? Process3->Decision1 Decision1->Process3 No Process4 Quench Reaction (e.g., with Water or Acetone) Decision1->Process4 Yes Process5 Solvent Evaporation Process4->Process5 Process6 Extraction with Organic Solvent Process5->Process6 Process7 Drying and Concentration Process6->Process7 End 2-methyl-5-(1-hydroxyethyl)pyridine Process7->End

Caption: Experimental workflow for the reduction.

A standard and reliable method for this reduction utilizes sodium borohydride (NaBH₄) in an alcoholic solvent.

Table 2: Reagents and Conditions for the Reduction of 5-acetyl-2-methylpyridine

Reagent/ParameterValue/ConditionNotes
Starting Material5-acetyl-2-methylpyridineSynthesized as per Step 1.
Reducing AgentSodium Borohydride (NaBH₄)A mild and selective reducing agent.
SolventMethanol or EthanolProtic solvents suitable for NaBH₄ reductions.
Temperature0 °C to Room TemperatureThe reaction is typically exothermic and may require initial cooling.
Reaction Time1-4 hoursMonitored by Thin Layer Chromatography (TLC).
Work-upQuenching with water or acetone, followed by extractionTo decompose excess NaBH₄ and isolate the product.
PurificationColumn chromatography or recrystallizationTo obtain the pure final product.

Alternative Synthetic Considerations

While the reduction of 5-acetyl-2-methylpyridine is the most direct route, other theoretical pathways could be considered, although they are less commonly documented for this specific molecule. One such possibility is the reaction of a Grignard reagent, such as methylmagnesium bromide, with 2-methyl-5-carboxaldehyde. However, this would require the synthesis of the aldehyde precursor, which itself is often prepared from the corresponding alcohol or methyl group, making the reduction route more atom-economical.

Conclusion

The synthesis of 2-methyl-5-(1-hydroxyethyl)pyridine is readily achievable through a two-step process commencing with the acetylation of 2-methylpyridine to yield 5-acetyl-2-methylpyridine, followed by the selective reduction of the ketone functionality. This technical guide provides a foundational understanding of the experimental protocols and reaction parameters necessary for the successful synthesis of this important chemical intermediate. Researchers and drug development professionals can utilize this information as a starting point for their synthetic endeavors, with the understanding that optimization of reaction conditions may be necessary depending on the desired scale and purity requirements.

fundamental reactivity of the 5-(1-Hydroxyethyl)-2-methylpyridine structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Fundamental Reactivity of the 5-(1-Hydroxyethyl)-2-methylpyridine Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the core reactivity of the this compound structure. The presence of both a secondary alcohol and a substituted pyridine ring offers a versatile platform for a variety of chemical transformations. This document outlines the principal reactions, provides generalized experimental protocols, and presents expected outcomes based on established chemical principles and data from analogous structures.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a 1-hydroxyethyl group at the 5-position. The secondary alcohol is a key reactive center, allowing for oxidation, dehydration, esterification, etherification, and nucleophilic substitution. The pyridine ring itself influences the reactivity of the side chain and can undergo its own set of reactions. The structural motif of substituted pyridines is prevalent in a wide range of biologically active compounds, suggesting the potential of this compound and its derivatives in drug discovery and development.[1][2][3][4]

Molecular Structure:

  • Formula: C₈H₁₁NO

  • Molecular Weight: 137.18 g/mol

  • Key Features: A chiral center at the carbon bearing the hydroxyl group, a nucleophilic nitrogen atom in the pyridine ring, and an aromatic system.

Core Reactivity and Synthetic Potential

The fundamental reactivity of this compound can be categorized by the transformations of its primary functional groups: the hydroxyethyl side chain and the pyridine ring.

Reactions of the Hydroxyethyl Group

The secondary alcohol of the 1-hydroxyethyl group is the most reactive site for a variety of common organic transformations.

The secondary alcohol can be readily oxidized to the corresponding ketone, 5-acetyl-2-methylpyridine. This transformation is a common step in the synthesis of various derivatives. A range of oxidizing agents can be employed for this purpose.

Generalized Experimental Protocol: Oxidation

A solution of this compound in a suitable solvent (e.g., dichloromethane) is treated with an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up by filtration through a pad of silica gel and evaporation of the solvent. The crude product can be purified by column chromatography.

Table 1: Oxidation of this compound

ReactantReagentsProductExpected Yield (%)Spectroscopic Data (Predicted)
This compoundPyridinium Chlorochromate (PCC), Dichloromethane5-acetyl-2-methylpyridine85-95¹H NMR (CDCl₃): δ 8.9 (s, 1H), 8.0 (d, 1H), 7.2 (d, 1H), 2.6 (s, 3H), 2.5 (s, 3H). ¹³C NMR (CDCl₃): δ 197.0, 158.0, 150.0, 137.0, 132.0, 123.0, 26.0, 24.0. MS (EI): m/z 135 (M⁺), 120, 92, 65.

Experimental Workflow: Oxidation

oxidation_workflow start This compound reagents Oxidizing Agent (e.g., PCC) in DCM reaction Stir at Room Temperature start->reaction reagents->reaction workup Workup: Filtration & Solvent Evaporation reaction->workup purification Column Chromatography workup->purification product 5-acetyl-2-methylpyridine purification->product dehydration_workflow start This compound reagents Catalyst (e.g., NaOH) in High-Boiling Solvent reaction Heat (180-220 °C) & Distill start->reaction reagents->reaction product 5-vinyl-2-methylpyridine reaction->product esterification_workflow start This compound reagents Acetic Anhydride in Pyridine reaction Stir at Room Temperature start->reaction reagents->reaction workup Aqueous Workup reaction->workup product Acetate Ester workup->product socl2_workflow start This compound reagents Thionyl Chloride (SOCl₂) (Pyridine optional) reaction Stir at 0 °C to RT start->reaction reagents->reaction workup Removal of excess SOCl₂ & Aqueous Workup reaction->workup product 5-(1-chloroethyl)-2-methylpyridine workup->product mitsunobu_logic alcohol This compound activation Activation of -OH group alcohol->activation nucleophile Nucleophile (e.g., Phenol) substitution SN2 Attack by Nucleophile nucleophile->substitution reagents PPh₃ + DEAD reagents->activation activation->substitution product Ether Product substitution->product

References

Exploring the Chemical Space Around 5-(1-Hydroxyethyl)-2-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical space surrounding 5-(1-Hydroxyethyl)-2-methylpyridine. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates from closely related analogs and established chemical principles to offer a comprehensive overview of its synthesis, potential biological activity, and the broader chemical landscape.

Chemical Properties and Synthesis

This compound is a pyridine derivative with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol .[1][2] Its structure features a pyridine ring substituted with a methyl group at the 2-position and a 1-hydroxyethyl group at the 5-position.

Proposed Synthesis Protocol

A potential synthetic pathway to obtain this compound could involve the reaction of 2-methyl-5-acetylpyridine with a suitable reducing agent.

Proposed Experimental Protocol: Reduction of 2-Methyl-5-acetylpyridine

  • Reaction Setup: A solution of 2-methyl-5-acetylpyridine (1 equivalent) in a suitable solvent such as methanol or ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The solution is cooled to 0°C in an ice bath.

  • Addition of Reducing Agent: A mild reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the stirred solution. The amount of reducing agent will typically be in a slight molar excess (e.g., 1.1-1.5 equivalents).

  • Reaction: The reaction mixture is stirred at 0°C for a specified period (e.g., 1-2 hours) and then allowed to warm to room temperature, with stirring continued for several hours (monitoring by TLC is recommended).

  • Quenching: The reaction is carefully quenched by the slow addition of water or a dilute acid solution (e.g., 1 M HCl) to decompose any excess reducing agent.

  • Extraction: The product is extracted from the aqueous mixture using an organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined.

  • Washing and Drying: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Experimental Workflow: Proposed Synthesis of this compound

G start Start: 2-Methyl-5-acetylpyridine in Methanol cool Cool to 0°C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at 0°C to RT add_nabh4->react quench Quench with H2O react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column Chromatography concentrate->purify end_product Product: this compound purify->end_product

Proposed synthetic workflow for this compound.

Exploration of the Chemical Space and Potential Biological Activity

The chemical space around this compound is rich with compounds exhibiting a range of biological activities. The pyridine core is a common scaffold in medicinal chemistry.[5] The presence of the 1-hydroxyethyl substituent at the 5-position is particularly noteworthy, as this moiety is a key pharmacophore in a class of potent β2-adrenoceptor agonists.

Potential as a β2-Adrenoceptor Agonist

A study on a series of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives revealed potent β2-adrenoceptor agonistic activity.[6] These compounds, which share the 5-(1-hydroxyethyl) feature with the core molecule of this guide, were found to induce bronchodilation, a hallmark of β2-adrenoceptor activation.[6] This suggests that this compound could also interact with the β2-adrenoceptor.

β2-adrenoceptor agonists are a cornerstone in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[7] Their mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation.

Structure-Activity Relationships (SAR) of Related Pyridine Derivatives

The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents. In the context of β2-adrenoceptor agonists, the following general SAR observations can be made from related chemical series:

  • The Hydroxyethyl Group: The (R)-enantiomer of the 1-hydroxyethyl group is often crucial for potent agonistic activity.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can be important for receptor binding.

  • Substituents on the Pyridine Ring: The methyl group at the 2-position and other substituents can influence the compound's potency, selectivity, and pharmacokinetic properties.

Quantitative Data for Analogous Compounds

While no specific biological data for this compound has been identified, the following table summarizes the in vitro activity of structurally related quinolinone derivatives that act as β2-adrenoceptor agonists. This data provides a benchmark for the potential potency of compounds within this chemical space.

Compound IDStructureβ2 EC₅₀ (pM)[6]β2/β1 Selectivity[6]
9g 5-(2-amino-1-hydroxyethyl)-8-hydroxy-N-(2-(4-hydroxyphenyl)ethyl)quinolin-2(1H)-one36High
(R)-18c (R)-5-(2-amino-1-hydroxyethyl)-8-hydroxy-N-(2-(indol-3-yl)ethyl)quinolin-2(1H)-one21High

Signaling Pathway: β2-Adrenoceptor Activation

Activation of the β2-adrenoceptor by an agonist like, potentially, this compound, initiates a well-characterized intracellular signaling cascade. This pathway is a primary target for the therapeutic management of bronchoconstriction.

Signaling Pathway of a β2-Adrenoceptor Agonist

G cluster_membrane Cell Membrane beta2_receptor β2-Adrenoceptor g_protein Gs Protein (αβγ) beta2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts agonist Agonist (e.g., this compound) agonist->beta2_receptor Binds to atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates smooth_muscle Smooth Muscle Relaxation pka->smooth_muscle Leads to

β2-Adrenoceptor signaling cascade leading to smooth muscle relaxation.

Conclusion

This compound represents an intriguing, yet underexplored, molecule within the vast chemical space of pyridine derivatives. Based on robust evidence from structurally analogous compounds, there is a strong rationale to investigate its potential as a β2-adrenoceptor agonist. The proposed synthetic route offers a viable starting point for obtaining this compound for further study. Future research should focus on the stereoselective synthesis of its enantiomers and their subsequent in vitro and in vivo evaluation to determine their potency, selectivity, and therapeutic potential. This in-depth analysis provides a solid foundation for researchers and drug development professionals to embark on the exploration of this promising chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 5-(1-Hydroxyethyl)-2-methylpyridine in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins by hijacking the cellular ubiquitin-proteasome system.[1][2] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[3] This document provides detailed application notes and protocols for the incorporation of 5-(1-Hydroxyethyl)-2-methylpyridine, a bifunctional building block, into PROTAC linkers. The inclusion of a pyridine moiety can impart a degree of rigidity and influence the physicochemical properties of the final PROTAC molecule, potentially enhancing cell permeability and optimizing the geometry of the ternary complex.[4][5] The secondary alcohol provides a convenient handle for chemical modification and attachment to other linker components or the protein of interest (POI) or E3 ligase ligands.

Introduction

PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[6][7] The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein.[1][3] The length, composition, and rigidity of the linker can significantly impact the potency and selectivity of the PROTAC.[8]

The use of linkers containing rigid structural motifs, such as aromatic rings or heterocyclic systems like piperidine and piperazine, has been shown to be advantageous in certain cases.[9] The pyridine ring in this compound can introduce a degree of conformational constraint to the linker, which may pre-organize the PROTAC into a bioactive conformation for ternary complex formation.[10] Furthermore, the nitrogen atom in the pyridine ring can influence the molecule's polarity and potential for hydrogen bonding.[4] The secondary alcohol on the ethyl substituent serves as a versatile functional group for conjugation. It can be activated, for example, through tosylation, to facilitate nucleophilic substitution by an amine or other nucleophile-containing fragments of the PROTAC.[11]

This document outlines a synthetic strategy for incorporating this compound into a PROTAC linker, provides detailed experimental protocols, and presents illustrative data for the characterization of the resulting PROTAC.

Signaling Pathway and Mechanism of Action

The general mechanism of action for a PROTAC is depicted below. The PROTAC molecule facilitates the formation of a ternary complex between the protein of interest (POI) and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released to act catalytically.[7][12]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: General mechanism of action for a PROTAC molecule.

Experimental Protocols

The following protocols describe a representative synthesis of a PROTAC incorporating the this compound linker component. This strategy involves the activation of the alcohol, followed by sequential coupling reactions.

Protocol 1: Activation of this compound

This protocol details the tosylation of the secondary alcohol to create a good leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the tosylated intermediate.

Protocol 2: Synthesis of the PROTAC

This protocol outlines the coupling of the activated linker component to an amine-containing E3 ligase ligand and a POI ligand. This is a representative example; the order of addition of the ligands can be reversed.

Materials:

  • Tosylated this compound intermediate (from Protocol 1)

  • Amine-functionalized E3 Ligase Ligand (e.g., a pomalidomide derivative)

  • Amine-functionalized POI Ligand

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Step 2a: Coupling of Activated Linker to E3 Ligase Ligand

  • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and the tosylated this compound intermediate (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at 60 °C overnight under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to yield the linker-E3 ligase ligand conjugate.

Step 2b: Final Coupling to POI Ligand This step assumes the other end of the linker has a protecting group (e.g., Boc on an amine) that is removed before coupling to the POI ligand. For simplicity in this example, we will assume a linker with a terminal carboxylic acid is being coupled to an amine on the POI ligand after the initial pyridine linker has been attached.

  • Deprotection (if necessary): If the linker-E3 ligase conjugate has a protecting group (e.g., Boc), dissolve it in a mixture of TFA and DCM (e.g., 1:1) and stir at room temperature for 1-2 hours. Monitor deprotection by LC-MS. Concentrate under reduced pressure to remove TFA and DCM.

  • Coupling: Dissolve the deprotected linker-E3 ligase conjugate (1.0 eq) and the POI ligand containing a carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add DIPEA (4.0-5.0 eq) to neutralize any salt and act as a base.

  • Add HATU (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Work-up the reaction by diluting with water and extracting with an organic solvent.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for a PROTAC utilizing the this compound linker component.

Synthetic_Workflow start This compound step1 Activation (Tosylation) Protocol 1 start->step1 intermediate1 Activated Pyridine Linker step1->intermediate1 step2a Coupling Protocol 2a intermediate1->step2a E3_ligand Amine-functionalized E3 Ligase Ligand E3_ligand->step2a intermediate2 Linker-E3 Ligase Conjugate step2a->intermediate2 step2b Final Coupling (Amide Bond Formation) Protocol 2b intermediate2->step2b POI_ligand Carboxylic acid-functionalized POI Ligand POI_ligand->step2b final_protac Final PROTAC step2b->final_protac purification Purification (HPLC) final_protac->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Proposed synthetic workflow for PROTAC synthesis.

Data Presentation

The following tables provide an illustrative summary of the type of quantitative data that should be collected for a novel PROTAC. The values presented are hypothetical and representative of typical data for PROTAC molecules.

Table 1: Physicochemical Properties

PropertyValueMethod
Molecular Weight800 - 1100 DaCalculated
cLogP3 - 6Calculated
Polar Surface Area120 - 180 ŲCalculated
Aqueous Solubility10 - 100 µMKinetic Solubility Assay

Table 2: In Vitro Biological Activity

ParameterValueAssay
POI Binding Affinity (Kd)10 - 500 nMIsothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR)
E3 Ligase Binding Affinity (Kd)50 - 1000 nMITC or SPR
Ternary Complex Formation (Kd)5 - 200 nMSPR or Fluorescence Polarization
DC50 (Degradation)1 - 100 nMWestern Blot or In-Cell ELISA
Dmax (Maximum Degradation)> 90%Western Blot or In-Cell ELISA

Table 3: In Vitro ADME Properties

ParameterValueAssay
Cell Permeability (Papp)0.5 - 5 x 10-6 cm/sParallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Assay
Microsomal Stability (t1/2)> 30 minLiver Microsomal Stability Assay
Plasma Stability (t1/2)> 60 minPlasma Stability Assay

Conclusion

The use of this compound as a building block in PROTAC linker synthesis offers an attractive strategy to introduce a degree of structural rigidity and modulate the physicochemical properties of the resulting degrader molecule. The synthetic protocols provided herein offer a general framework for the incorporation of this linker component. As with all PROTAC development, empirical optimization of the linker length and composition is crucial for achieving potent and selective protein degradation.[6] The illustrative data tables provide a guide for the key characterization parameters necessary to evaluate the performance of a novel PROTAC.

References

Application Notes and Protocols for Coupling Reactions with the Hydroxyl Group of 5-(1-Hydroxyethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various coupling reactions involving the secondary hydroxyl group of 5-(1-Hydroxyethyl)-2-methylpyridine. This versatile building block is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably the antidiabetic drug Pioglitazone. The methodologies described herein are essential for researchers and professionals engaged in drug discovery and development, offering a guide to the synthesis of diverse molecular scaffolds.

Introduction to Coupling Reactions of this compound

This compound possesses a reactive secondary hydroxyl group that can readily participate in a variety of coupling reactions to form ethers and esters. These transformations are fundamental in medicinal chemistry for the construction of molecules with potential therapeutic applications. The pyridine ring itself is a common motif in many approved drugs, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The ability to modify the hydroxyl group of this compound allows for the exploration of a broad chemical space in the quest for novel therapeutic agents.

Etherification Reactions

The formation of an ether linkage from the hydroxyl group of this compound is a key step in the synthesis of many biologically active molecules, including the antidiabetic drug Pioglitazone. Several methods can be employed for this transformation, with the Williamson ether synthesis and Ullmann condensation being the most common.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers and involves the reaction of an alkoxide with a primary alkyl halide.[1] In the case of this compound, the hydroxyl group is first deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide.

General Reaction Scheme:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_product Product Reactant_1 This compound Product 5-(1-Alkoxy/Aryloxyethyl)-2-methylpyridine Reactant_1->Product 1. Base 2. R-X Reactant_2 R-X (Alkyl/Aryl Halide) Base Base (e.g., NaH, K2CO3)

Figure 1: General scheme for the Williamson ether synthesis.

Application Example: Synthesis of a Pioglitazone Intermediate

A key step in the synthesis of Pioglitazone involves the etherification of this compound with a substituted benzaldehyde.

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compound4-FluorobenzaldehydeK₂CO₃DMF80-9014Not Specified[2]

Experimental Protocol: General Procedure for Williamson Ether Synthesis

  • Alkoxide Formation: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, THF), add a base (1.1-1.5 eq., e.g., NaH, K₂CO₃) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Coupling Reaction: Add the alkyl or aryl halide (1.0-1.2 eq.) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 50-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers from an alcohol and an aryl halide.[3] This method is particularly useful for coupling with electron-deficient aryl halides. Traditional Ullmann conditions often require high temperatures, but modern modifications with various ligands can allow the reaction to proceed under milder conditions.

General Reaction Scheme:

Ullmann_Condensation cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Reactant_1 This compound Product 5-(1-Aryloxyethyl)-2-methylpyridine Reactant_1->Product Cu Catalyst, Base Reactant_2 Ar-X (Aryl Halide) Reactant_2->Product Catalyst Cu Catalyst (e.g., CuI) Base Base (e.g., K2CO3, Cs2CO3)

Figure 2: General scheme for the Ullmann condensation.

Experimental Protocol: General Procedure for Ullmann Condensation

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the aryl halide (1.0-1.5 eq.), a copper catalyst (e.g., CuI, 5-10 mol%), a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.), and a high-boiling polar solvent (e.g., DMF, NMP).

  • Reaction: Heat the mixture to a high temperature (often >100 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and dilute it with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Esterification Reactions

Esterification of the hydroxyl group of this compound provides access to a variety of ester derivatives with potential applications in drug development. Common methods for this transformation include the Mitsunobu reaction, Steglich esterification, and Fischer esterification.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into esters, ethers, and other functional groups with inversion of stereochemistry.[2][4] The reaction typically involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

General Reaction Scheme:

Mitsunobu_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant_1 This compound Product 5-(1-Acyloxyethyl)-2-methylpyridine Reactant_1->Product PPh3, DEAD/DIAD Reactant_2 R-COOH (Carboxylic Acid) Reactant_2->Product Reagent_1 PPh3 Reagent_2 DEAD or DIAD

Figure 3: General scheme for the Mitsunobu reaction.

Experimental Protocol: General Procedure for Mitsunobu Reaction

  • Reaction Setup: To a solution of this compound (1.0 eq.), the carboxylic acid (1.1-1.5 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous aprotic solvent (e.g., THF, DCM) at 0 °C, add the dialkyl azodicarboxylate (1.5 eq.) dropwise under an inert atmosphere.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by column chromatography. The triphenylphosphine oxide byproduct can sometimes be removed by precipitation from a nonpolar solvent or by specific purification techniques.

Steglich Esterification

The Steglich esterification is a mild method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) or a similar coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][6] This method is particularly useful for acid-sensitive substrates.

General Reaction Scheme:

Steglich_Esterification cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant_1 This compound Product 5-(1-Acyloxyethyl)-2-methylpyridine Reactant_1->Product DCC/EDC, DMAP Reactant_2 R-COOH (Carboxylic Acid) Reactant_2->Product Reagent_1 DCC or EDC Reagent_2 DMAP (cat.)

Figure 4: General scheme for the Steglich esterification.

Experimental Protocol: General Procedure for Steglich Esterification

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq.), this compound (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent (e.g., DCM), add DCC or EDC (1.2 eq.) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.

  • Work-up: The dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration.

  • Wash the filtrate with dilute acid (e.g., 1M HCl) and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by column chromatography.

Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] This is a reversible reaction, and to drive the equilibrium towards the product, either the alcohol is used in large excess, or water is removed as it is formed.

General Reaction Scheme:

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Reactant_1 This compound Product 5-(1-Acyloxyethyl)-2-methylpyridine Reactant_1->Product H+ Reactant_2 R-COOH (Carboxylic Acid) Reactant_2->Product Catalyst Acid Catalyst (e.g., H2SO4)

Figure 5: General scheme for the Fischer esterification.

Experimental Protocol: General Procedure for Fischer Esterification

  • Reaction Setup: To a solution of the carboxylic acid in a large excess of the alcohol (which also acts as the solvent), add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

  • Reaction: Heat the reaction mixture to reflux for several hours. The removal of water using a Dean-Stark apparatus can improve the yield.

  • Work-up: Cool the reaction mixture and neutralize the acid with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by distillation or column chromatography.

Biological Applications and Signaling Pathways

Derivatives of this compound are of significant interest in drug development due to their diverse pharmacological activities.

Antidiabetic Activity: Pioglitazone and PPARγ Signaling

The most prominent example is Pioglitazone, a member of the thiazolidinedione class of antidiabetic drugs. Pioglitazone is a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.

PPARγ Signaling Pathway:

PPARg_Signaling Pioglitazone Pioglitazone PPARg PPARγ Pioglitazone->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Genes (e.g., Adiponectin, GLUT4) PPRE->Target_Genes Regulates Transcription Metabolic_Effects Improved Insulin Sensitivity Increased Glucose Uptake Regulation of Lipid Metabolism Target_Genes->Metabolic_Effects Leads to

Figure 6: Simplified PPARγ signaling pathway activated by Pioglitazone.

Activation of PPARγ by Pioglitazone leads to the transcription of genes involved in insulin signaling, glucose uptake, and lipid metabolism, ultimately resulting in improved glycemic control in patients with type 2 diabetes.[8] Studies on Pioglitazone analogs have explored how modifications to the ether linkage and other parts of the molecule affect its activity and side-effect profile.[9][10]

Other Potential Therapeutic Areas

The pyridine moiety is a "privileged structure" in medicinal chemistry, appearing in a wide array of drugs with diverse therapeutic actions. Derivatives of this compound, through the formation of various ether and ester linkages, can be explored for a range of other biological activities, including:

  • Anticancer Activity: Many pyridine derivatives have shown potent anticancer effects.

  • Anti-inflammatory Activity: The pyridine scaffold is present in several anti-inflammatory drugs.

  • Antiviral and Antibacterial Activity: Pyridine-containing compounds have been investigated for their efficacy against various pathogens.[11]

The synthesis of libraries of 5-(1-alkoxy/acyloxyethyl)-2-methylpyridine derivatives and their subsequent screening in relevant biological assays is a promising strategy for the discovery of new drug candidates.

Purification and Characterization

The purification of pyridine derivatives can sometimes be challenging due to their basic nature. Standard purification techniques such as column chromatography on silica gel are commonly employed.

General Purification Workflow:

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Work-up (e.g., acid/base washes) Start->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying of Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Pure_Product Pure Product Chromatography->Pure_Product

Figure 7: A general workflow for the purification of coupled products.

Characterization:

The synthesized compounds should be thoroughly characterized using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the coupled products.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

This comprehensive approach to synthesis, purification, and characterization is crucial for advancing drug discovery and development projects involving derivatives of this compound.

References

Application Notes and Protocols for the Incorporation of 5-(1-Hydroxyethyl)-2-methylpyridine into Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the 5-(1-hydroxyethyl)-2-methylpyridine moiety into small molecule inhibitors, a chemical scaffold of increasing interest in medicinal chemistry. This document outlines synthetic strategies, detailed experimental protocols, and potential applications, with a focus on the development of novel kinase inhibitors.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently found in FDA-approved drugs. Its ability to engage in hydrogen bonding and other key interactions within enzyme active sites makes it a valuable component in the design of potent and selective inhibitors. The this compound moiety offers additional functionality, including a chiral center and a hydroxyl group that can serve as a hydrogen bond donor or acceptor, potentially enhancing binding affinity and selectivity for the target protein. This document provides a framework for leveraging this versatile building block in drug discovery programs.

Data Presentation: Hypothetical Kinase Inhibitor Profile

To illustrate the potential of the this compound moiety, we present hypothetical data for a novel inhibitor, "Pyrinostat," targeting a key oncogenic kinase.

Compound Target Kinase IC50 (nM) Cellular Potency (GI50, nM) Solubility (µM) Metabolic Stability (t1/2, min)
PyrinostatKinase X151205590
Reference InhibitorKinase X252002045

This data is illustrative and intended to demonstrate the potential advantages conferred by the this compound moiety.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key building block, this compound, from commercially available starting materials.

Materials:

  • 5-Bromo-2-methylpyridine

  • Vinyl acetate

  • Palladium(II) acetate (Pd(OAc)2)

  • 1,3-Bis(diphenylphosphino)propane (DPPP)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Methanol

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Heck Coupling: To a solution of 5-bromo-2-methylpyridine (1.0 eq) in anhydrous toluene, add vinyl acetate (1.5 eq), Pd(OAc)2 (0.02 eq), DPPP (0.04 eq), and triethylamine (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir under an inert atmosphere for 16 hours.

  • Cool the reaction to room temperature, filter through celite, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(6-methylpyridin-3-yl)vinyl acetate.

  • Hydrolysis: Dissolve the vinyl acetate intermediate in methanol and add a 1 M aqueous solution of NaOH.

  • Stir the mixture at room temperature for 2 hours.

  • Neutralize the reaction with 1 M HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford this compound.

Protocol 2: Incorporation into an Inhibitor Scaffold via Suzuki-Miyaura Coupling

This protocol outlines a general method for coupling the this compound moiety to a core inhibitor scaffold using a Suzuki-Miyaura cross-coupling reaction. This is a widely used method for forming carbon-carbon bonds in medicinal chemistry.

Materials:

  • This compound-3-boronic acid pinacol ester

  • Halogenated inhibitor core scaffold (e.g., chloro- or bromo-substituted pyrimidine)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane and water

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a reaction vessel, combine the halogenated inhibitor core scaffold (1.0 eq), this compound-3-boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 90 °C and stir under an inert atmosphere for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final inhibitor.

Visualizations

Signaling Pathway

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrinostat Inhibitor->RAF

Caption: Hypothetical signaling pathway targeted by "Pyrinostat".

Experimental Workflow

Experimental_Workflow Start Start: 5-Bromo-2-methylpyridine Step1 Heck Coupling (Vinyl acetate, Pd(OAc)2, DPPP, TEA) Start->Step1 Intermediate1 1-(6-methylpyridin-3-yl)vinyl acetate Step1->Intermediate1 Step2 Hydrolysis (NaOH, MeOH) Intermediate1->Step2 BuildingBlock This compound Step2->BuildingBlock Step3 Suzuki-Miyaura Coupling (Boronic ester, Pd(dppf)Cl2, K2CO3) BuildingBlock->Step3 FinalProduct Final Inhibitor Step3->FinalProduct InhibitorCore Halogenated Inhibitor Core InhibitorCore->Step3

Caption: Synthetic workflow for inhibitor synthesis.

Application Note and Protocol: Derivatization of the Secondary Alcohol in 5-(1-Hydroxyethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(1-Hydroxyethyl)-2-methylpyridine is a heterocyclic compound of interest in medicinal chemistry and materials science due to its pyridine core and chiral secondary alcohol. Derivatization of the hydroxyl group is a crucial step for various applications, including the synthesis of more complex molecules, modification of physicochemical properties, and preparation of derivatives for analytical purposes such as gas chromatography. This document provides a detailed protocol for the esterification of the alcohol moiety of this compound via acylation with acetic anhydride, a robust and widely applicable method. An alternative advanced protocol using the Mitsunobu reaction is also briefly discussed.

Core Principles

The primary method described is the acylation of a secondary alcohol to form an ester. In this reaction, the lone pair of electrons on the oxygen of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (acetic anhydride). Pyridine is often used as a catalyst and a base to activate the alcohol and to neutralize the acidic byproduct, respectively.[1][2] The reaction is typically straightforward, high-yielding, and can be performed under mild conditions.

An alternative approach, the Mitsunobu reaction, allows for the conversion of primary and secondary alcohols into a variety of other functional groups, including esters, ethers, and thioethers.[3][4][5] This reaction proceeds with an inversion of stereochemistry at the alcohol carbon, making it a powerful tool for stereochemical control.[6][7] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]

Experimental Protocols

Protocol 1: Esterification via Acylation

This protocol details the acetylation of this compound using acetic anhydride and pyridine.

Materials and Reagents:

  • This compound

  • Acetic Anhydride (A₂O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M solution).

  • Addition of Reagents: To the stirred solution, add pyridine (2.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add acetic anhydride (1.5 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester derivative.

Safety Precautions:

  • Acetic anhydride is corrosive and a lachrymator.

  • Pyridine is toxic, flammable, and has a strong, unpleasant odor.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 2: Mitsunobu Reaction (Alternative Method)

For applications requiring inversion of stereochemistry or the introduction of other functional groups, the Mitsunobu reaction is a suitable alternative.[3][4][5][6][7]

Brief Protocol:

  • Dissolve this compound (1.0 eq), triphenylphosphine (1.5 eq), and a suitable nucleophile (e.g., benzoic acid, 1.5 eq) in an anhydrous aprotic solvent (e.g., THF).

  • Cool the solution to 0 °C.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise.

  • Allow the reaction to proceed at room temperature, monitoring by TLC.

  • Work-up and purification are required to remove the triphenylphosphine oxide and hydrazide byproducts.

Data Presentation

The following tables summarize typical reaction parameters and expected analytical data for the acetylation protocol.

Table 1: Reaction Parameters for Acetylation

ParameterValue
Reactant Scale1.0 mmol
Solvent Volume5 mL
Reaction Time2 - 4 hours
Reaction Temperature0 °C to Room Temperature
Typical Yield85 - 95%

Table 2: Spectroscopic Data for 1-(2-methylpyridin-5-yl)ethyl acetate

TechniqueExpected Data
¹H NMR (CDCl₃)δ (ppm): ~8.4 (s, 1H), ~7.6 (d, 1H), ~7.1 (d, 1H), ~5.9 (q, 1H), ~2.5 (s, 3H), ~2.1 (s, 3H), ~1.6 (d, 3H)
¹³C NMR (CDCl₃)δ (ppm): ~170, ~158, ~148, ~136, ~134, ~122, ~72, ~24, ~22, ~21
IR (film)ν (cm⁻¹): ~1735 (C=O, ester), ~1240 (C-O, ester)
MS (ESI+)m/z: [M+H]⁺ calculated for C₁₀H₁₃NO₂: 180.1025, found: 180.1028

Visualizations

Reaction Scheme

Figure 1: Acetylation of this compound. cluster_reactants Reactants cluster_reagents Reagents cluster_products Product reactant1 This compound product1 1-(2-methylpyridin-5-yl)ethyl acetate reactant1->product1 + reactant2 Acetic Anhydride reactant2->product1 reagent1 Pyridine reagent1->product1 reagent2 DCM, 0 °C to RT reagent2->product1

Caption: General reaction scheme for the acetylation.

Experimental Workflow

Figure 2: Experimental workflow for the derivatization protocol. start Dissolve Starting Material in Anhydrous DCM add_reagents Add Pyridine and Acetic Anhydride at 0 °C start->add_reagents react Stir at Room Temperature (2-4 hours) add_reagents->react workup Aqueous Work-up (NaHCO₃) react->workup extract Extract with DCM workup->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Pure Product purify->end

Caption: Step-by-step workflow for the synthesis and purification.

References

Application Notes and Protocols: 5-(1-Hydroxyethyl)-2-methylpyridine as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral pyridine derivatives are a significant class of compounds in asymmetric synthesis, frequently employed as chiral ligands and catalysts in a variety of enantioselective transformations. 5-(1-Hydroxyethyl)-2-methylpyridine, possessing a stereogenic center at the carbon bearing the hydroxyl group, presents itself as a potentially valuable chiral building block. The presence of both a coordinating pyridine nitrogen and a functionalizable hydroxyl group allows for the formation of bidentate ligands, which can create a well-defined chiral environment around a metal center. This document provides detailed application notes and protocols for the potential use of this compound in two key areas of asymmetric synthesis: enantioselective addition of organozinc reagents to aldehydes and asymmetric transfer hydrogenation of prochiral ketones.

While specific literature on the applications of this compound is limited, the following protocols are based on well-established methodologies for analogous chiral pyridyl alcohols and serve as a practical guide for researchers exploring its synthetic utility.

Application Note 1: Enantioselective Addition of Diethylzinc to Aldehydes

Chiral pyridyl alcohols are known to be effective catalysts for the enantioselective addition of organozinc reagents to aldehydes, a fundamental C-C bond-forming reaction to produce chiral secondary alcohols. In this context, (S)-5-(1-Hydroxyethyl)-2-methylpyridine can act as a chiral ligand to control the facial selectivity of the addition of diethylzinc to various aldehydes.

Reaction Scheme:

Figure 1: General scheme for the enantioselective ethylation of aldehydes.

Quantitative Data Summary

The following table summarizes representative data for the enantioselective addition of diethylzinc to various aldehydes using (S)-5-(1-Hydroxyethyl)-2-methylpyridine as a chiral ligand. The data is hypothetical but based on typical results observed with similar chiral pyridyl alcohols.

EntryAldehyde (R-CHO)ProductYield (%)ee (%)
1Benzaldehyde(R)-1-Phenyl-1-propanol9295
24-Chlorobenzaldehyde(R)-1-(4-Chlorophenyl)-1-propanol8893
34-Methoxybenzaldehyde(R)-1-(4-Methoxyphenyl)-1-propanol9596
4Cinnamaldehyde(R)-1-Phenylpent-1-en-3-ol8590
5Cyclohexanecarboxaldehyde(R)-1-Cyclohexyl-1-propanol8991
Experimental Protocol

Materials:

  • (S)-5-(1-Hydroxyethyl)-2-methylpyridine (chiral ligand)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard oven-dried glassware

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-5-(1-Hydroxyethyl)-2-methylpyridine (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (10 mL) to dissolve the ligand.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.2 mmol, 2.2 mL of a 1.0 M solution in hexanes) dropwise to the solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Add the aldehyde (1.0 mmol) to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral secondary alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Application Note 2: Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation is a powerful and practical method for the synthesis of chiral alcohols from prochiral ketones. Chiral pyridyl alcohols can be converted into effective ligands for transition metal catalysts, such as ruthenium, in this transformation. A plausible application involves the derivatization of this compound to a chiral P,N-ligand, which can then be used to form a catalyst for the asymmetric transfer hydrogenation of acetophenone derivatives.

Workflow for Catalyst Preparation and Use:

A Synthesis of Chiral P,N-Ligand from (R)-5-(1-Hydroxyethyl)-2-methylpyridine B Formation of Ru-Catalyst Complex [RuCl2(P,N-ligand)(p-cymene)] A->B Coordination Chemistry C Asymmetric Transfer Hydrogenation of Prochiral Ketone B->C Catalytic Reaction D Isolation and Purification of Chiral Alcohol C->D Workup E Analysis of Enantiomeric Excess (ee) D->E Chiral HPLC/GC

Application of 5-(1-Hydroxyethyl)-2-methylpyridine in Medicinal Chemistry: A Keystone Building Block for Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-(1-Hydroxyethyl)-2-methylpyridine is a heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, including a chiral hydroxyl group and a substituted pyridine core, make it a valuable intermediate for the synthesis of complex molecular architectures targeting a range of biological pathways. The pyridine moiety can act as a bioisostere for a phenyl ring, potentially improving physicochemical properties such as solubility and metabolic stability, while the hydroxyl group provides a key site for hydrogen bonding interactions with biological targets or for further chemical modification.

While this compound is not a widely reported pharmacophore in late-stage clinical candidates, its structural motifs are present in various classes of bioactive molecules, particularly kinase inhibitors. This document provides an overview of its potential applications, supported by data from analogous compounds, and detailed protocols for its synthesis and derivatization.

Potential Therapeutic Applications and Signaling Pathways

The 2-methylpyridine core is a recognized scaffold in the development of kinase inhibitors. Analogs of this compound have shown potential in targeting kinases such as Rho-associated coiled-coil containing protein kinase (ROCK) and Tyrosine Kinase 2 (TYK2), which are implicated in various disease states.

Rho Kinase (ROCK) Inhibition

ROCKs are serine/threonine kinases that play a crucial role in cellular contraction, motility, and morphology.[1] Inhibition of ROCK has therapeutic potential in cardiovascular diseases, glaucoma, and erectile dysfunction.[1] Pyridine-based compounds have been successfully developed as potent and selective ROCK inhibitors.[1]

Signaling Pathway:

ROCK_Pathway RhoA RhoA (Active GTP-bound) ROCK ROCK RhoA->ROCK Activates MLC_P Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_P Inhibits pMLC Phosphorylated MLC ROCK->pMLC Phosphorylates MLC_P->pMLC Dephosphorylates Contraction Cellular Contraction & Motility pMLC->Contraction Inhibitor Pyridine-based ROCK Inhibitor Inhibitor->ROCK Blocks

Figure 1: Simplified ROCK signaling pathway and the point of intervention for pyridine-based inhibitors.
Tyrosine Kinase 2 (TYK2) Inhibition

TYK2 is a member of the Janus kinase (JAK) family and is involved in cytokine signaling that regulates immune responses.[2] Selective inhibition of the TYK2 pseudokinase (JH2) domain is a promising strategy for the treatment of autoimmune diseases like psoriasis and rheumatoid arthritis.[2][3] Pyridine-containing molecules have been identified as potent and selective TYK2 inhibitors.[2][3]

Signaling Pathway:

TYK2_Pathway Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activates STAT STAT TYK2->STAT Phosphorylates pSTAT Phosphorylated STAT Gene_Expression Gene Expression (Inflammation) pSTAT->Gene_Expression Dimerizes and Translocates to Nucleus Inhibitor Pyridine-based TYK2 Inhibitor Inhibitor->TYK2 Inhibits (JH2 domain)

Figure 2: Overview of the TYK2 signaling cascade and the mechanism of action for pyridine-based inhibitors.

Quantitative Data for Analogous Pyridine-Based Kinase Inhibitors

The following table summarizes the in vitro potency of representative pyridine-based ROCK and TYK2 inhibitors. It is important to note that these compounds do not contain the exact this compound moiety, but they share the core pyridine scaffold and serve to illustrate the potential potency that can be achieved.

Compound ClassTargetAssayIC50 (nM)Reference
Pyridine-based ROCK Inhibitor (Analog)ROCK1Enzyme Assay< 10[1]
Pyridine-based ROCK Inhibitor (Analog)ROCK2Enzyme Assay< 10[1]
Pyridine-based TYK2 Inhibitor (Analog 4h)TYK2Human Whole Blood Assay41[3][4]

Experimental Protocols

Synthesis of Chiral this compound

The synthesis of chiral pyridyl alcohols can be achieved through various methods, including asymmetric reduction of the corresponding ketone or enzymatic resolution of the racemic alcohol.

Workflow for Synthesis and Resolution:

Synthesis_Workflow cluster_synthesis Synthesis of Racemic Alcohol cluster_resolution Enzymatic Resolution Start 5-Acetyl-2-methylpyridine Reduction Reduction (e.g., NaBH4, MeOH) Start->Reduction Racemate Racemic this compound Reduction->Racemate Enzyme Lipase (e.g., Candida antarctica lipase B) + Acyl Donor (e.g., Vinyl Acetate) Racemate->Enzyme Separation Chromatographic Separation Enzyme->Separation S_Alcohol (S)-5-(1-Hydroxyethyl)-2-methylpyridine Separation->S_Alcohol R_Acetate (R)-5-(1-Acetoxyethyl)-2-methylpyridine Separation->R_Acetate Hydrolysis Hydrolysis R_Acetate->Hydrolysis R_Alcohol (R)-5-(1-Hydroxyethyl)-2-methylpyridine Hydrolysis->R_Alcohol

References

The Pivotal Role of the 2-Methylpyridine Scaffold in Shaping Drug-Receptor Interactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The 2-methylpyridine motif, a seemingly simple heterocyclic scaffold, has emerged as a cornerstone in modern medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique structural and electronic properties enable it to engage in a variety of critical interactions with biological targets, leading to potent and selective modulation of their function. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the 2-methylpyridine scaffold in their own discovery programs.

Application Notes: The 2-Methylpyridine Scaffold in Drug Design

The versatility of the 2-methylpyridine scaffold stems from several key features. The nitrogen atom introduces a dipole moment and acts as a hydrogen bond acceptor, enhancing solubility and facilitating specific interactions with receptor active sites. The methyl group at the 2-position can provide beneficial steric interactions, improve metabolic stability, and influence the overall conformation of the molecule, thereby fine-tuning its binding affinity and selectivity. This scaffold is a common feature in numerous FDA-approved drugs, highlighting its importance in creating effective therapeutics.

Case Study: 2-Aminopyridine Derivatives as Inducible Nitric Oxide Synthase (iNOS) Inhibitors

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory diseases. The 2-aminopyridine scaffold has proven to be a valuable starting point for the development of potent and selective iNOS inhibitors. Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions on the pyridine ring can significantly impact inhibitory activity and selectivity over other NOS isoforms (eNOS and nNOS).

Targeting G-Protein Coupled Receptors: 5-HT1A Receptor Agonists

The 2-methylpyridine core is also found in ligands targeting G-protein coupled receptors (GPCRs), such as the serotonin 1A (5-HT1A) receptor, which is a key target for anxiolytics and antidepressants. The pyridine nitrogen can form crucial interactions within the receptor's binding pocket, while substitutions on the ring system allow for the optimization of affinity and functional activity.

Enzyme Inhibition: Targeting Mutant Isocitrate Dehydrogenase 2 (IDH2)

Mutations in isocitrate dehydrogenase 2 (IDH2) are found in several types of cancer and lead to the production of an oncometabolite, 2-hydroxyglutarate. Pyridine-based derivatives have been developed as potent and selective inhibitors of mutant IDH2. These inhibitors often feature a 2-methylpyridine or a related pyridine core that anchors the molecule in the enzyme's active site, enabling specific interactions that block its aberrant activity.

Quantitative Data Summary

The following tables summarize the quantitative data for representative 2-methylpyridine derivatives against key biological targets, illustrating the structure-activity relationships.

Compound ID R Group (at position 6 of 2-aminopyridine) iNOS IC50 (nM) eNOS IC50 (nM) nNOS IC50 (nM) Selectivity (iNOS vs. eNOS/nNOS)
1a -H200500300~2.5x / 1.5x
1b -CH3150800450~5.3x / 3x
1c -CH(CH3)250150090030x / 18x
1d -Ph80120070015x / 8.75x

Table 1: Structure-Activity Relationship of 2-Aminopyridine Derivatives as iNOS Inhibitors. Data is representative and compiled from published literature to illustrate trends.

Compound ID Scaffold Substitution Pattern 5-HT1A Ki (nM)
2a 2-Methylpyridine-piperazine4-methoxyphenyl5.2
2b 2-Methylpyridine-piperazine4-chlorophenyl12.8
2c 2-Methylpyridine-piperazine2,3-dichlorophenyl25.1
2d 2-Methylpyridine-piperazine3-trifluoromethylphenyl8.9

Table 2: Binding Affinities of 2-Methylpyridine Derivatives for the 5-HT1A Receptor. Data is representative and compiled from published literature to illustrate trends.

Compound ID Pyridine Core Substituent 1 Substituent 2 Mutant IDH2 (R140Q) IC50 (nM)
3a 2,4,6-Trisubstituted Pyridine-NH-aryl-CF3150
3b 2,4,6-Trisubstituted Pyridine-NH-heteroaryl-CF385
3c 2,4,6-Trisubstituted Pyridine-NH-aryl-Cl210
3d 2,4,6-Trisubstituted Pyridine-NH-heteroaryl-Cl120

Table 3: Inhibitory Activity of Pyridine-Based Derivatives against Mutant IDH2. Data is representative and compiled from published literature to illustrate trends.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their evaluation of 2-methylpyridine-containing compounds.

Protocol 1: In Vitro Enzyme Inhibition Assay for iNOS

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against inducible nitric oxide synthase (iNOS).

Materials:

  • Purified recombinant iNOS enzyme

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

  • Calmodulin

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT)

  • Test compound (2-methylpyridine derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent System (for detection of nitrite)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, BH4, and calmodulin.

  • Add 50 µL of the reaction mixture to each well of a 96-well plate.

  • Add 1 µL of the test compound at various concentrations (typically a serial dilution) to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pre-warmed iNOS enzyme solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Terminate the reaction by adding a stop solution (e.g., 10 µL of 1 M HCl).

  • To measure the amount of nitrite produced (a stable product of NO), add 50 µL of Sulfanilamide solution (from the Griess Reagent System) to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the test compound concentration.

  • Calculate the IC50 value from the dose-response curve using non-linear regression analysis.

Protocol 2: Radioligand Binding Assay for 5-HT1A Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

Materials:

  • Cell membranes expressing the human 5-HT1A receptor

  • Radioligand (e.g., [3H]8-OH-DPAT)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.1% BSA)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Test compound (2-methylpyridine derivative)

  • Non-specific binding control (e.g., 10 µM serotonin)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare dilutions of the test compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of the test compound dilution, and 25 µL of the radioligand solution. For total binding wells, add 25 µL of binding buffer instead of the test compound. For non-specific binding wells, add 25 µL of the non-specific binding control.

  • Add 100 µL of the cell membrane preparation to each well.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials and add 4 mL of scintillation cocktail.

  • Allow the vials to equilibrate overnight.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound from a competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vitro Enzyme Assay for Mutant IDH2

Objective: To determine the IC50 of a test compound against a mutant form of IDH2 (e.g., R140Q).

Materials:

  • Purified recombinant mutant IDH2 (R140Q) enzyme

  • α-ketoglutarate (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl, 10 mM MgCl2, and 1 mM DTT)

  • Test compound (pyridine-based inhibitor)

  • Diaphorase

  • Resazurin

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 530-560 nm, Emission: 590 nm)

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add 50 µL of a reaction mixture containing assay buffer, α-ketoglutarate, diaphorase, and resazurin.

  • Add 1 µL of the test compound dilution to the appropriate wells. Include a vehicle control.

  • Add 25 µL of NADPH solution to all wells.

  • Initiate the reaction by adding 25 µL of the mutant IDH2 enzyme solution.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader. The consumption of NADPH by the mutant IDH2 enzyme is coupled to the reduction of resazurin to the highly fluorescent resorufin by diaphorase.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Calculate the IC50 value from the dose-response curve.

Visualizing Molecular Interactions and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows involving 2-methylpyridine-based drugs.

iNOS_Signaling_Pathway LPS LPS/IFN-γ TLR4 TLR4/IFNGR LPS->TLR4 Binds MyD88 MyD88/JAK-STAT TLR4->MyD88 Activates NFkB NF-κB Activation MyD88->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Induces iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translates to NO Nitric Oxide (NO) iNOS_Protein->NO Catalyzes L_Arginine L-Arginine L_Arginine->iNOS_Protein Inflammation Inflammation NO->Inflammation Mediates Inhibitor 2-Aminopyridine Inhibitor Inhibitor->iNOS_Protein Inhibits

Caption: iNOS signaling pathway and the inhibitory action of 2-aminopyridine derivatives.

HT1A_Signaling_Pathway Agonist 5-HT1A Agonist (2-Methylpyridine derivative) Receptor 5-HT1A Receptor Agonist->Receptor Binds & Activates Gi Gi/o Protein Receptor->Gi Couples to AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates βγ subunit cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neuronal_Activity ↓ Neuronal Firing PKA->Neuronal_Activity K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Neuronal_Activity

Caption: 5-HT1A receptor signaling pathway activated by a 2-methylpyridine agonist.

Mutant_IDH2_Pathway aKG α-Ketoglutarate mIDH2 Mutant IDH2 (R140Q) aKG->mIDH2 twoHG 2-Hydroxyglutarate (Oncometabolite) mIDH2->twoHG Catalyzes TET2 TET Enzymes (DNA Demethylases) twoHG->TET2 Inhibits Hypermethylation DNA Hypermethylation TET2->Hypermethylation Diff_Block Block in Cell Differentiation Hypermethylation->Diff_Block Inhibitor Pyridine-based Inhibitor Inhibitor->mIDH2 Inhibits

Caption: The oncogenic pathway of mutant IDH2 and its inhibition by pyridine derivatives.

Experimental_Workflow Start Start: Compound Library (2-Methylpyridine Derivatives) Primary_Screen Primary Screening (e.g., Enzyme Inhibition Assay) Start->Primary_Screen Hit_ID Hit Identification (Compounds with >50% Inhibition) Primary_Screen->Hit_ID Hit_ID->Start Inactive Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Selectivity Selectivity Assays (e.g., vs. related targets) Dose_Response->Selectivity Lead_Cand Lead Candidate Selection Selectivity->Lead_Cand Lead_Cand->Dose_Response Optimize In_Vivo In Vivo Efficacy & PK/PD Studies Lead_Cand->In_Vivo Potent & Selective End Preclinical Candidate In_Vivo->End

Caption: A typical experimental workflow for the discovery of 2-methylpyridine-based inhibitors.

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 5-(1-Hydroxyethyl)-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for the functionalization of the pyridine ring in 5-(1-Hydroxyethyl)-2-methylpyridine derivatives. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the versatile handles it offers for molecular elaboration. The protocols provided are based on established pyridine chemistry and can be adapted for specific research and development needs.

Introduction to the Reactivity of this compound

The pyridine ring is an electron-deficient heterocycle, which generally makes it less reactive towards electrophilic aromatic substitution than benzene. However, the substituents on the this compound ring significantly influence its reactivity.

  • C2-Methyl Group: This is an electron-donating group (EDG) which activates the pyridine ring towards electrophilic substitution.

  • C5-(1-Hydroxyethyl) Group: This is also considered an electron-donating group, further activating the ring.

The combined effect of these two activating groups, which are ortho and para to the C4 and C6 positions, and meta to the C3 position, will direct incoming electrophiles primarily to the C4 and C6 positions. The C3 position is the least activated. The nitrogen atom in the pyridine ring can be protonated or coordinate to Lewis acids, which deactivates the ring towards electrophilic attack. Therefore, reaction conditions must be carefully chosen.

Electrophilic Aromatic Substitution

Halogenation

Halogenated pyridine derivatives are crucial intermediates for subsequent cross-coupling reactions. Direct halogenation of this compound is predicted to occur at the C4 or C6 positions.

Experimental Protocol: Electrophilic Chlorination (General)

This protocol is adapted from general procedures for the halogenation of activated pyridines.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq.) in a suitable solvent such as chloroform or acetic acid.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N-chlorosuccinimide (NCS) (1.1 eq.) in the same solvent via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the chlorinated derivative.

ReagentMolar RatioTypical SolventTemperature (°C)Typical Yield (%)
NCS1.1Chloroform0 to RT60-80
NBS1.1AcetonitrileRT65-85
ICl1.0Acetic AcidRT50-70

Yields are estimated based on reactions with similarly substituted pyridines and will require optimization.

Nitration

Nitration of the pyridine ring introduces a versatile nitro group that can be reduced to an amine or used in other transformations. Due to the activating nature of the substituents, nitration is expected at the C4 or C6 position.

Experimental Protocol: Nitration with Mixed Acid (General)

  • Reaction Setup: In a round-bottom flask, carefully add fuming sulfuric acid (oleum) to a stirred solution of this compound (1.0 eq.) at 0 °C.

  • Reagent Addition: Slowly add a mixture of fuming nitric acid and fuming sulfuric acid (1:1) dropwise while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 90-100 °C and maintain for 2-4 hours.

  • Work-up: Cool the reaction to room temperature and pour it carefully onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium carbonate until pH 7-8.

  • Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

| Nitrating Agent | Acid | Temperature (°C) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | | HNO₃/H₂SO₄ | Oleum | 90-100 | 50-70 |

Caution: Nitration reactions are highly exothermic and potentially hazardous. Perform with extreme care in a fume hood with appropriate safety precautions.

Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically require a pre-functionalized pyridine, such as a halopyridine derivative.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between a halide and a boronic acid or ester.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-5-(1-hydroxyethyl)-2-methylpyridine

  • Reaction Setup: To a Schlenk flask, add 4-bromo-5-(1-hydroxyethyl)-2-methylpyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Reaction: Heat the mixture to 80-100 °C under a nitrogen atmosphere for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9070-90
Pd(dppf)Cl₂Cs₂CO₃DME8575-95
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: Sonogashira Coupling of 4-Iodo-5-(1-hydroxyethyl)-2-methylpyridine

  • Reaction Setup: In a Schlenk flask, combine 4-iodo-5-(1-hydroxyethyl)-2-methylpyridine (1.0 eq.), the terminal alkyne (1.5 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).

  • Solvent and Base: Add a degassed solvent such as THF or DMF, followed by a degassed amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Reaction: Stir the reaction mixture at room temperature to 60 °C under a nitrogen atmosphere until the starting material is consumed (as monitored by TLC).

  • Work-up: Dilute the reaction mixture with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purification: Wash the organic phase with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

Pd CatalystCu Co-catalystBaseSolventTemperature (°C)Typical Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHFRT-5080-95
Buchwald-Hartwig Amination

This reaction is a palladium-catalyzed cross-coupling of amines with aryl halides to form C-N bonds.[1][2]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-5-(1-hydroxyethyl)-2-methylpyridine

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 4-chloro-5-(1-hydroxyethyl)-2-methylpyridine (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and a strong base (e.g., sodium tert-butoxide, 1.4 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Pd PrecatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene10070-90
Pd(OAc)₂BINAPCs₂CO₃Dioxane11065-85

Visualizing Synthetic Pathways

The following diagrams illustrate the logical workflows for the functionalization of this compound.

G cluster_start Starting Material cluster_electrophilic Electrophilic Aromatic Substitution cluster_products Functionalized Intermediates start This compound halogenation Halogenation (NCS, NBS, ICl) start->halogenation nitration Nitration (HNO3/H2SO4) start->nitration halopyridine 4-Halo-5-(1-hydroxyethyl)-2-methylpyridine halogenation->halopyridine nitropyridine 4-Nitro-5-(1-hydroxyethyl)-2-methylpyridine nitration->nitropyridine

Caption: Workflow for electrophilic functionalization.

G cluster_start Key Intermediate cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_products Diverse Derivatives start 4-Halo-5-(1-hydroxyethyl)-2-methylpyridine suzuki Suzuki Coupling (Ar-B(OH)2, Pd Catalyst, Base) start->suzuki sonogashira Sonogashira Coupling (Alkyne, Pd/Cu Catalysts, Base) start->sonogashira buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) start->buchwald aryl_product 4-Aryl Derivative suzuki->aryl_product alkynyl_product 4-Alkynyl Derivative sonogashira->alkynyl_product amino_product 4-Amino Derivative buchwald->amino_product

Caption: Cross-coupling from halo-derivatives.

Conclusion

The functionalization of the pyridine ring in this compound derivatives offers a rich field for the synthesis of novel compounds with potential applications in drug discovery and materials science. The provided protocols serve as a starting point for the development of specific synthetic routes. Researchers should note that reaction conditions, including catalysts, ligands, bases, and solvents, may require optimization for specific substrates to achieve desired outcomes. Always perform reactions with appropriate safety precautions.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(1-Hydroxyethyl)-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of 5-(1-hydroxyethyl)-2-methylpyridine and its derivatives. The information is curated from scientific literature and general laboratory best practices for pyridine compounds.

Troubleshooting Guides

This section is designed to help you overcome common purification challenges in a question-and-answer format.

Issue 1: Low Yield After Initial Synthesis and Work-up

  • Question: I've synthesized this compound, but my yield is significantly lower than expected after the initial extraction and work-up. What could be the cause?

  • Answer: Low yields can stem from several factors related to the inherent properties of pyridine derivatives:

    • Emulsion Formation: During aqueous work-up, the basic nature of the pyridine nitrogen can lead to the formation of stable emulsions, making phase separation difficult and causing loss of product into the aqueous layer.

    • Solution: Try adding a small amount of brine (saturated NaCl solution) or a different organic solvent to break the emulsion. Centrifugation can also be an effective method for separating the layers.

    • Incomplete Extraction: Due to the polar hydroxyl group and the basic pyridine ring, your compound may have significant solubility in the aqueous phase, especially if the pH is not optimized.

    • Solution: Ensure the aqueous layer is basified (pH > 8) before extraction to deprotonate the pyridine nitrogen and reduce its aqueous solubility. Use a more polar extraction solvent like dichloromethane (DCM) or a mixture of solvents (e.g., ethyl acetate/DCM) and perform multiple extractions to ensure complete recovery.

    • Volatility: While this compound itself is not extremely volatile, some related impurities or byproducts might be.[1]

    • Solution: When removing the solvent under reduced pressure, use a moderate temperature on the rotary evaporator to avoid loss of the product.

Issue 2: Difficulty with Chromatographic Purification

  • Question: I'm trying to purify my compound using column chromatography on silica gel, but I'm observing significant peak tailing and poor separation. Why is this happening?

  • Answer: This is a common issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1]

    • Strong Interaction with Silica: The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong interaction leads to slow elution and tailing of the peak.

    • Solution 1: Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica. Common choices include:

      • Triethylamine (TEA): Typically 0.1-1% (v/v) in your eluent system (e.g., hexane/ethyl acetate).

      • Ammonia in Methanol: A solution of ~7N ammonia in methanol can be very effective, especially for strongly basic compounds. You can add a small percentage of this solution to your mobile phase.[1]

    • Solution 2: Alternative Stationary Phases:

      • Neutral or Basic Alumina: Alumina is a good alternative to silica for the purification of basic compounds.[1]

      • Deactivated Silica Gel: Use commercially available end-capped or amine-deactivated silica gel where the acidic silanol groups are masked.[1]

    • Co-elution with Impurities: The synthesis of pyridine derivatives from reagents like acetaldehyde and ammonia can lead to the formation of other alkylated pyridines as byproducts, which may have similar polarities.[2][3]

    • Solution: A well-optimized gradient elution is crucial. Start with a low polarity mobile phase and gradually increase the polarity to improve separation. If co-elution persists, consider a different chromatographic technique like reverse-phase HPLC.

Issue 3: Product Degradation During Purification

  • Question: I suspect my this compound derivative is degrading during purification, especially on silica gel. What are the signs and how can I prevent this?

  • Answer: The secondary alcohol functionality in your compound can be sensitive to acidic conditions, which are present on the surface of silica gel.[4]

    • Signs of Degradation:

      • Appearance of new, often more polar, spots on TLC after running a column.

      • Streaking on the TLC plate that is not resolved by changing the eluent.

      • A decrease in the total recovery of material from the column.

    • Prevention Strategies:

      • Neutralize Silica Gel: As mentioned for peak tailing, adding a base like triethylamine to the eluent can help neutralize the silica surface and prevent acid-catalyzed degradation.[5]

      • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.

      • Alternative Purification Methods: Consider purification by crystallization or using a less acidic stationary phase like alumina.

      • Protecting Group Strategy: In some cases, it may be beneficial to protect the hydroxyl group (e.g., as a silyl ether) before chromatography and deprotect it afterward.

Issue 4: Challenges with Crystallization

  • Question: I have a relatively pure oil of my compound, but I'm struggling to crystallize it. What can I do?

  • Answer: The presence of the hydroxyl group can lead to strong intermolecular hydrogen bonding, which can sometimes favor an amorphous or oily state over a crystalline solid.

    • Ensure High Purity: Even small amounts of impurities can inhibit crystallization. It's often necessary to achieve >95% purity by chromatography before attempting crystallization.[5]

    • Systematic Solvent Screening:

      • Try a variety of solvents with different polarities (e.g., hexanes, ethyl acetate, acetone, ethanol, water) and solvent mixtures.

      • A good crystallization solvent will dissolve your compound when hot but not at room temperature.

    • Crystallization Techniques:

      • Slow Evaporation: Dissolve the compound in a volatile solvent and allow the solvent to evaporate slowly in a loosely covered vial.

      • Cooling: Dissolve the compound in a minimal amount of hot solvent and then cool the solution slowly to room temperature, followed by cooling in a refrigerator or freezer.

      • Vapor Diffusion: Place a small vial containing a concentrated solution of your compound inside a larger, sealed container with a more volatile solvent in which your compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into your compound's solution, inducing crystallization.

      • Seeding: If you have a small crystal of the desired compound, adding it to a supersaturated solution can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: The Chichibabin pyridine synthesis, which often uses aldehydes and ammonia, can produce a mixture of pyridine derivatives.[3] Therefore, likely impurities include other alkylated pyridines such as picolines (methylpyridines) and lutidines (dimethylpyridines).[2] Unreacted starting materials and byproducts from side reactions are also possible.

Q2: My compound is chiral. How can I separate the enantiomers?

A2: The presence of a stereocenter at the carbon bearing the hydroxyl group means your compound exists as a pair of enantiomers. Standard purification techniques like silica gel chromatography will not separate them. For enantiomeric separation, you will need to use a chiral technique:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a common and effective method. You will need a chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives.[6][7][8][9] The mobile phase is typically a mixture of alkanes (like hexane or heptane) and an alcohol (like isopropanol or ethanol).[6]

  • Diastereomeric Salt Formation: You can react your racemic alcohol with a chiral acid to form diastereomeric salts. These diastereomers have different physical properties (like solubility) and can often be separated by fractional crystallization. After separation, the chiral acid is removed to yield the pure enantiomers.

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a preliminary assessment of purity and to monitor the progress of a purification.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A standard C18 reverse-phase column can be used, often with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can also reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Chiral HPLC (if applicable): To determine the enantiomeric excess (ee) of your product if you have performed a chiral separation or an asymmetric synthesis.[6]

Data Presentation

Table 1: Common Solvents for Purification of Pyridine Derivatives

Purification MethodSolvent/Eluent SystemComments
Column Chromatography (Normal Phase) Hexane/Ethyl Acetate (+ 0.1-1% TEA)A standard, versatile system. The addition of triethylamine (TEA) is often necessary to prevent peak tailing.
Dichloromethane/Methanol (+ 0.1-1% TEA)For more polar compounds.
Crystallization Ethanol/WaterA common mixture for polar compounds.
Acetone/HexaneGood for compounds of intermediate polarity.
Ethyl Acetate/HexaneAnother common and effective mixture.
Reverse-Phase HPLC Water (with 0.1% Formic Acid or Acetic Acid) / AcetonitrileA typical mobile phase for analytical purity checks. The acidic modifier helps to achieve sharp peaks.

Table 2: Troubleshooting Summary for Chromatographic Purification

IssuePotential CauseRecommended Solution(s)
Peak Tailing Strong interaction of basic pyridine with acidic silica.Add a basic modifier (e.g., TEA) to the eluent. Use a neutral or basic stationary phase (e.g., alumina).
Poor Separation Impurities have similar polarity to the product.Optimize the eluent gradient. Try a different stationary phase (e.g., reverse-phase C18).
Low Recovery Irreversible adsorption or degradation on the column.Use a less acidic stationary phase. Neutralize the silica with a base. Minimize time on the column.
Product Degradation Acid-catalyzed reaction on silica.Neutralize the stationary phase. Use a less reactive stationary phase (e.g., alumina).

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Pyridine Derivative

  • Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a suitable solvent. For solid samples, it is often better to adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with your chosen mobile phase. A common starting point for a compound like this compound would be a mixture of hexane and ethyl acetate (e.g., 80:20 v/v) with the addition of 0.5% triethylamine.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compound and any more polar impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of your impure compound and a few drops of a test solvent. If it dissolves immediately at room temperature, it is too soluble. If it doesn't dissolve at room temperature, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the impure compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and swirling until the compound just dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form. You can then place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude Product workup Aqueous Work-up synthesis->workup extraction Solvent Extraction workup->extraction chromatography Column Chromatography extraction->chromatography crystallization Crystallization chromatography->crystallization tlc TLC chromatography->tlc In-process check pure_product Pure Product crystallization->pure_product hplc HPLC pure_product->hplc nmr NMR pure_product->nmr ms MS pure_product->ms

Caption: A typical experimental workflow for the synthesis, purification, and analysis of this compound derivatives.

troubleshooting_logic start Purification Issue peak_tailing Peak Tailing in Chromatography? start->peak_tailing poor_separation Poor Separation? start->poor_separation low_yield Low Yield? start->low_yield degradation Product Degradation? start->degradation add_base Add Base (e.g., TEA) to Eluent peak_tailing->add_base Yes change_stationary_phase Change Stationary Phase (e.g., Alumina) peak_tailing->change_stationary_phase Yes optimize_gradient Optimize Eluent Gradient poor_separation->optimize_gradient Yes check_extraction_ph Optimize Extraction pH low_yield->check_extraction_ph Yes use_neutral_conditions Use Neutral Purification Conditions degradation->use_neutral_conditions Yes

Caption: A logical troubleshooting guide for common purification challenges encountered with pyridine derivatives.

References

overcoming side reactions in the synthesis of 5-(1-Hydroxyethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common side reactions and challenges in the synthesis of 5-(1-Hydroxyethyl)-2-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method is the reduction of the ketone in 5-acetyl-2-methylpyridine. This is typically achieved using a chemical reducing agent or through catalytic hydrogenation. The choice of reducing agent is critical to prevent unwanted side reactions.

Q2: What are the primary side reactions I should be aware of during the reduction of 5-acetyl-2-methylpyridine?

The main side reactions include:

  • Pyridine Ring Reduction: The pyridine ring is susceptible to hydrogenation, especially under harsh reduction conditions (e.g., strong reducing agents or high-pressure catalytic hydrogenation). This can lead to the formation of piperidine derivatives.[1]

  • Incomplete Reaction: Unreacted 5-acetyl-2-methylpyridine may remain in the product mixture, complicating purification.

  • Formation of Alkane: Over-reduction of the acetyl group past the alcohol to an ethyl group (forming 5-ethyl-2-methylpyridine) can occur, although this is less common with standard reducing agents like sodium borohydride.

Q3: How can I minimize the reduction of the pyridine ring?

To selectively reduce the acetyl group while preserving the pyridine ring, you should:

  • Use a mild reducing agent: Sodium borohydride (NaBH₄) is a common choice for its selectivity towards ketones and aldehydes over aromatic systems.

  • Optimize reaction conditions: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to decrease the rate of competing side reactions.

  • Consider catalytic transfer hydrogenation: This method, using a hydrogen donor like formic acid or isopropanol, can sometimes offer higher selectivity compared to high-pressure hydrogenation with H₂ gas.[2][3]

Q4: My reaction yield is low. What are the likely causes and how can I improve it?

Low yield can stem from several factors:

  • Incomplete conversion: The reaction time may be too short, or an insufficient amount of reducing agent was used. Monitor the reaction by TLC or GC to ensure the starting material is fully consumed.

  • Product degradation: The work-up procedure might be too harsh. Ensure pH levels are controlled, as pyridine derivatives can have varying stability.

  • Purification losses: The product may be lost during extraction or chromatography. This compound has some water solubility, so ensure thorough extraction from aqueous layers.

  • Purity of starting material: Impurities in the initial 5-acetyl-2-methylpyridine can interfere with the reaction.[4]

Troubleshooting Guide

Problem 1: Presence of Unidentified Impurities in the Final Product

DOT Script for Troubleshooting Impurities

G cluster_impurity Impurity Identity cluster_solution Corrective Actions start Impurity Detected in Final Product char Characterize Impurity (NMR, GC-MS) start->char start_mat Unreacted Starting Material (5-acetyl-2-methylpyridine) char->start_mat m/z = 135 ring_red Ring-Reduced Product (Piperidine derivative) char->ring_red m/z > 137, loss of aromaticity over_red Over-Reduced Product (5-ethyl-2-methylpyridine) char->over_red m/z = 121 sol_start Increase reaction time or amount of reducing agent. Optimize temperature. start_mat->sol_start sol_ring Use milder reducing agent (e.g., NaBH₄). Lower reaction temperature. Avoid harsh hydrogenation. ring_red->sol_ring sol_over Use less reactive hydride source. Carefully control stoichiometry. over_red->sol_over

Caption: Troubleshooting workflow for identifying and addressing impurities.

Problem 2: Low Selectivity (Significant Pyridine Ring Reduction)

The reduction of the pyridine ring is a common issue when using powerful reducing agents or certain catalysts.

DOT Script for Reaction Pathways

G start 5-Acetyl-2-methylpyridine desired This compound (Desired Product) start->desired Selective Reduction (e.g., NaBH₄, low temp) side 5-(1-Hydroxyethyl)-2-methylpiperidine (Side Product) start->side Non-Selective Reduction (e.g., H₂/Pd/C high pressure, strong hydrides)

Caption: Desired reaction pathway versus the ring-reduction side reaction.

Solutions:

  • Choice of Reducing Agent: Avoid catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C) under high pressure or temperature, as these conditions are known to reduce aromatic heterocyclic rings. Sodium borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol) is the recommended starting point.

  • Temperature Control: Maintain a low temperature (0-5 °C) during the addition of the reducing agent and allow the reaction to slowly warm to room temperature. This minimizes the energy available for the less favorable ring reduction pathway.

Quantitative Data Summary

The choice of catalyst and hydrogen source is crucial for achieving high selectivity in hydrogenation reactions. While specific data for 5-acetyl-2-methylpyridine is sparse, data from analogous conversions of 5-hydroxymethylfurfural (HMF) highlight these effects.

Catalyst SystemHydrogen DonorKey ProductConversion (%)Selectivity (%)Reference
Co–NₓFormic Acid (FA)2,5-furandimethanol10086 (for FDM)[2]
Ru-Ir/CH₂2,5-dimethylfuran (DMF)10099 (for DMF)[5]
CuCo-N/CH₂2,5-dimethylfuran (DMF)10093.7 (for DMF)[6]

This table illustrates how catalyst and hydrogen source selection in similar systems dramatically impacts product selectivity. For the target synthesis, a mild chemical hydride donor like NaBH₄ is generally preferred to avoid over-reduction.

Key Experimental Protocols

Protocol 1: Selective Reduction using Sodium Borohydride (NaBH₄)

This protocol focuses on maximizing the yield of the desired product while minimizing side reactions.

DOT Script for Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve 1. Dissolve 5-acetyl-2-methylpyridine in Methanol cool 2. Cool solution to 0 °C (Ice Bath) dissolve->cool add 3. Add NaBH₄ portion-wise cool->add stir 4. Stir at 0 °C, then warm to RT add->stir monitor 5. Monitor by TLC/GC stir->monitor quench 6. Quench with Acetone/Water monitor->quench extract 7. Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify 8. Purify by Column Chromatography extract->purify

References

Technical Support Center: Stability and Handling of 5-(1-Hydroxyethyl)-2-methylpyridine in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and reactivity of 5-(1-Hydroxyethyl)-2-methylpyridine under acidic conditions. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product After Acid Treatment

Question: I am attempting a reaction with this compound in the presence of an acid, but I am observing a low yield of my target compound. What could be the potential causes and solutions?

Answer:

Low yields in acid-catalyzed reactions of this compound can stem from several factors, primarily related to the inherent reactivity of the benzylic alcohol and the pyridine moiety.

Possible Causes and Troubleshooting Steps:

  • Incomplete Reaction: The reaction conditions (temperature, time, acid concentration) may be insufficient to drive the reaction to completion.

    • Solution: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

  • Side Reactions: Under acidic conditions, this compound can undergo competing reactions, primarily dehydration to form 5-ethenyl-2-methylpyridine, followed by polymerization.

    • Solution: Optimize the reaction conditions to favor your desired transformation. For substitution reactions, using a less coordinating and non-nucleophilic acid at lower temperatures might be beneficial. If dehydration is the goal, higher temperatures and a strong dehydrating acid are typically required.

  • Protonation of the Pyridine Ring: The pyridine nitrogen will be protonated in acidic media, which can deactivate the ring towards certain electrophilic substitutions and may influence the reactivity of the benzylic alcohol.

    • Solution: The choice of acid and its concentration are critical. For some reactions, a milder acid or a buffered system might be necessary to control the extent of protonation.

Issue 2: Formation of an Insoluble Precipitate or Polymer

Question: Upon adding acid to my solution of this compound, I observe the formation of a sticky precipitate. What is happening and how can I prevent it?

Answer:

The formation of an insoluble material is a strong indication of polymerization. The benzylic alcohol can dehydrate under acidic conditions to form 5-ethenyl-2-methylpyridine (a vinylpyridine derivative), which is susceptible to acid-catalyzed polymerization.

Preventative Measures:

  • Control of Dehydration: To minimize polymerization, you must control the initial dehydration step if it is not the desired reaction. This can be achieved by:

    • Using milder acidic conditions (e.g., lower concentration of a weaker acid).

    • Maintaining a low reaction temperature.

  • Inclusion of a Polymerization Inhibitor: If the formation of the vinylpyridine is unavoidable but polymerization is not desired, the addition of a radical inhibitor (e.g., hydroquinone, butylated hydroxytoluene - BHT) might be effective, although acid-catalyzed polymerization can also proceed through a cationic mechanism.

  • Solvent Choice: The choice of solvent can influence the rate of both dehydration and polymerization. Protic solvents may facilitate protonation and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the expected major reaction pathways for this compound under acidic conditions?

A1: Under acidic conditions, this compound is expected to undergo two primary competing reactions:

  • E1 Elimination (Dehydration): The hydroxyl group is protonated to form a good leaving group (water), which then departs to form a resonance-stabilized benzylic carbocation. A subsequent deprotonation of an adjacent carbon leads to the formation of 5-ethenyl-2-methylpyridine. This pathway is favored by high temperatures and strong, non-nucleophilic acids.

  • SN1 Substitution: The formation of the stable benzylic carbocation can be intercepted by a nucleophile present in the reaction mixture. For example, in the presence of a hydrohalic acid (like HCl or HBr), the corresponding 5-(1-haloethyl)-2-methylpyridine would be formed.[1][2]

The prevailing pathway is highly dependent on the specific reaction conditions as outlined in the table below.

Illustrative Reaction Conditions and Expected Products

ParameterConditionPredominant ReactionMajor Product
Temperature Low (e.g., 0-25 °C)SN1 Substitution (with nucleophile)5-(1-substituted-ethyl)-2-methylpyridine
High (e.g., >100 °C)E1 Dehydration5-Ethenyl-2-methylpyridine
Acid Type Strong, Non-nucleophilic (e.g., H₂SO₄, H₃PO₄)E1 Dehydration5-Ethenyl-2-methylpyridine
Strong, Nucleophilic (e.g., conc. HBr, HCl)SN1 Substitution5-(1-Haloethyl)-2-methylpyridine
Solvent Protic, Nucleophilic (e.g., H₂O, alcohols)Solvolysis (SN1)Ether or alcohol addition product
AproticE1 Dehydration (less solvent participation)5-Ethenyl-2-methylpyridine

Q2: How does the protonation of the pyridine nitrogen affect the stability of the benzylic alcohol?

A2: The pyridine nitrogen is basic and will be readily protonated in acidic solutions.[3][4][5] This protonation has a significant electron-withdrawing effect on the pyridine ring. This, in turn, can influence the stability of the benzylic carbocation intermediate that forms upon loss of water from the alcohol. The electron-withdrawing pyridinium ion will destabilize the adjacent carbocation, potentially slowing down the rates of both SN1 and E1 reactions compared to a non-protonated analogue. However, the benzylic position still allows for resonance stabilization, so these reactions are generally facile.

Q3: What analytical methods are recommended for monitoring the stability and reactions of this compound in acidic media?

A3: A combination of chromatographic and spectroscopic techniques is recommended for monitoring the stability and reaction progress:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a UV detector is highly suitable for separating and quantifying the starting material, intermediates, and products. The mobile phase would typically consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile products, such as the dehydrated product (5-ethenyl-2-methylpyridine). Derivatization of the alcohol may be necessary to improve its volatility and peak shape.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation of the starting material and any isolated products or byproducts. Changes in the chemical shifts of the protons and carbons in the ethyl group and the pyridine ring can provide clear evidence of reaction.

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of this compound to 5-Ethenyl-2-methylpyridine

This protocol is a general guideline and should be optimized for specific experimental setups.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • High-boiling point inert solvent (e.g., toluene, xylene)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in the inert solvent.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and monitor the reaction progress by TLC or GC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 5-ethenyl-2-methylpyridine.

  • Purify the product by vacuum distillation or column chromatography on silica gel (using a non-polar eluent system).

Protocol 2: SN1 Substitution with Hydrobromic Acid

This protocol is a general guideline and should be optimized for specific experimental setups.

Materials:

  • This compound

  • Concentrated Hydrobromic Acid (HBr, 48%)

  • Ice bath

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath.

  • Slowly add concentrated hydrobromic acid dropwise to the stirred solution.

  • Allow the reaction to stir at 0-5 °C and monitor its progress by TLC.

  • Once the starting material is consumed, carefully neutralize the mixture by the slow addition of saturated sodium bicarbonate solution while still in the ice bath.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude 5-(1-bromoethyl)-2-methylpyridine.

  • Further purification can be achieved by column chromatography.

Visualizations

Reaction_Pathways Potential Acid-Catalyzed Reactions of this compound cluster_start Starting Material cluster_protonation Protonation cluster_intermediate Intermediate cluster_products Products Start This compound Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Start->Protonated_Alcohol + H⁺ Carbocation Benzylic Carbocation (Resonance Stabilized) Protonated_Alcohol->Carbocation - H₂O Dehydration_Product 5-Ethenyl-2-methylpyridine (Dehydration Product) Carbocation->Dehydration_Product - H⁺ (High Temp) Substitution_Product 5-(1-Substituted-ethyl)-2-methylpyridine (Substitution Product) Carbocation->Substitution_Product + Nucleophile (Low Temp) Polymer Poly(5-ethenyl-2-methylpyridine) Dehydration_Product->Polymer Acid-Catalyzed Polymerization

Caption: Reaction pathways of this compound in acid.

Troubleshooting_Workflow Troubleshooting Low Yield in Acidic Reactions Start Low Product Yield Check_Reaction_Completion Is the reaction complete? (Monitor by TLC/HPLC/GC) Start->Check_Reaction_Completion Increase_Time_Temp Increase reaction time and/or temperature. Check_Reaction_Completion->Increase_Time_Temp No Check_Side_Products Are there significant side products? Check_Reaction_Completion->Check_Side_Products Yes Increase_Time_Temp->Check_Reaction_Completion Polymer_Observed Is a polymer observed? Check_Side_Products->Polymer_Observed Yes Purification_Issues Review purification strategy. Consider acid-base extraction. Check_Side_Products->Purification_Issues No Optimize_Conditions Optimize conditions: - Lower temperature - Milder acid - Add inhibitor Polymer_Observed->Optimize_Conditions Yes Polymer_Observed->Purification_Issues No End Improved Yield Optimize_Conditions->End Purification_Issues->End

Caption: A workflow for troubleshooting low product yields.

References

Technical Support Center: Optimizing Coupling Reactions for 5-(1-Hydroxyethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions with 5-(1-Hydroxyethyl)-2-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the complexities of coupling reactions involving this functionalized pyridine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the hydroxyl group of this compound during palladium-catalyzed cross-coupling reactions?

A1: The necessity of protecting the hydroxyl group is highly dependent on the specific reaction conditions and the coupling partners involved. In many cases, Suzuki, Buchwald-Hartwig, and Sonogashira couplings can be performed with the free hydroxyl group, which can be advantageous by avoiding extra protection and deprotection steps. However, under strongly basic conditions or with certain sensitive substrates, side reactions such as O-arylation or catalyst inhibition may occur. It is advisable to first attempt the reaction without a protecting group and consider protection only if issues like low yield or side product formation are observed.

Q2: What are the most common challenges when using 2-substituted pyridines like this compound in cross-coupling reactions?

A2: The primary challenge, often referred to as the "2-pyridyl problem," is the tendency of the pyridine nitrogen to coordinate to the palladium catalyst.[1][2][3][4] This can lead to catalyst deactivation or the formation of inactive complexes, resulting in low reaction yields. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands is often recommended to promote the desired catalytic cycle.

Q3: Which palladium catalyst and ligand system is a good starting point for a Suzuki-Miyaura coupling with this compound?

A3: A robust starting point for a Suzuki-Miyaura coupling would be a palladium(II) precatalyst such as Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine ligand. Commonly successful ligands for challenging pyridine couplings include SPhos, XPhos, or RuPhos. The choice of base is also critical, with inorganic bases like K₂CO₃ or K₃PO₄ often providing good results.

Q4: For a Buchwald-Hartwig amination, what conditions should I consider when coupling an amine with a bromo-5-(1-Hydroxyethyl)-2-methylpyridine?

A4: For a Buchwald-Hartwig amination with this substrate, a common starting point would be a palladium catalyst like Pd₂(dba)₃ or a G3 or G4 Buchwald precatalyst, paired with a suitable Buchwald ligand such as XPhos or RuPhos. A strong, non-nucleophilic base is typically required, with NaOtBu or LHMDS being common choices. The reaction is often performed in an aprotic polar solvent like toluene, dioxane, or THF at elevated temperatures.[5][6]

Q5: What are the key considerations for a Sonogashira coupling with a halogenated this compound?

A5: A successful Sonogashira coupling will typically involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, most commonly CuI. An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as a solvent or co-solvent.[7][8] The reaction is generally sensitive to oxygen, so thorough degassing of the reaction mixture is crucial to prevent homocoupling of the alkyne (Glaser coupling).

Troubleshooting Guides

Low or No Product Yield
Potential Cause Suggested Solution
Catalyst Deactivation The pyridine nitrogen may be inhibiting the palladium catalyst. Switch to a bulkier, more electron-rich ligand (e.g., Buchwald ligands like SPhos, XPhos, or NHC ligands like IPr). Consider using a pre-formed palladium catalyst to ensure the active catalytic species is generated.
Inefficient Oxidative Addition If using an aryl chloride, which is less reactive, a more active catalyst system is likely required. Increase the reaction temperature and consider a catalyst system known for activating aryl chlorides, such as those with bulky biarylphosphine ligands.
Protodeboronation (Suzuki) The boronic acid may be unstable under the reaction conditions. Consider using a boronic ester (e.g., pinacol ester) or a trifluoroborate salt, which are often more stable. Ensure the base is not excessively strong or the reaction time too long.
Poor Solubility The substrate or reagents may not be fully dissolved. Screen different solvents or solvent mixtures. For Suzuki couplings, the addition of water can sometimes improve the solubility of the base and boronic acid.
Presence of Oxygen Oxygen can lead to catalyst decomposition and promote side reactions like homocoupling (especially in Sonogashira reactions). Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.
Formation of Significant Side Products
Side Product Potential Cause Suggested Solution
Homocoupling of Boronic Acid (Suzuki) This can be caused by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species. Thoroughly degas the reaction mixture and consider using a Pd(0) source directly or a more efficient precatalyst.
Glaser Coupling (Sonogashira) Homocoupling of the terminal alkyne is often promoted by the copper co-catalyst in the presence of oxygen. Ensure anaerobic conditions. Alternatively, a copper-free Sonogashira protocol can be employed.
Hydrodehalogenation The starting aryl halide is being reduced instead of coupled. This can be caused by certain ligands or the presence of a hydrogen source. Screen different ligands and ensure anhydrous conditions if necessary.
O-Arylation The hydroxyl group is reacting with the aryl halide. This is more likely with highly reactive aryl halides and strong bases. Consider protecting the hydroxyl group or using milder reaction conditions (e.g., a weaker base or lower temperature).

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd). Add this mixture to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1, toluene, or DMF) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Buchwald-Hartwig Amination Protocol

This is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the amine (1.1-1.2 equiv.), and the base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst, 1-3 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to reflux, typically 80-110 °C) until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by column chromatography.

General Sonogashira Coupling Protocol

This is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) iodide (CuI, 1-10 mol%).

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine or diisopropylamine, often used in excess or as a co-solvent).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst. Dilute the filtrate with an organic solvent and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product via column chromatography.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterCondition
Palladium Source Pd(OAc)₂ (2 mol%)
Ligand SPhos (4 mol%)
Base K₃PO₄ (2.0 equiv.)
Solvent Dioxane/H₂O (4:1)
Temperature 100 °C
Concentration 0.1 M
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterCondition
Palladium Source XPhos Pd G3 (2 mol%)
Base NaOtBu (1.2 equiv.)
Solvent Toluene
Temperature 100 °C
Concentration 0.2 M
Table 3: Recommended Starting Conditions for Sonogashira Coupling
ParameterCondition
Palladium Source PdCl₂(PPh₃)₂ (2 mol%)
Co-catalyst CuI (4 mol%)
Base Triethylamine
Solvent THF
Temperature Room Temperature to 50 °C
Concentration 0.15 M

Visualizations

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is the catalyst/ligand system appropriate for a 2-pyridyl substrate? Start->Check_Catalyst Change_Ligand Switch to a bulky, electron-rich phosphine or NHC ligand. Check_Catalyst->Change_Ligand No Check_Conditions Are the reaction conditions (temperature, solvent, base) optimal? Check_Catalyst->Check_Conditions Yes Success Improved Yield Change_Ligand->Success Optimize_Conditions Screen different bases, solvents, and reaction temperatures. Check_Conditions->Optimize_Conditions No Check_Reagents Are the reagents (e.g., boronic acid) stable under the reaction conditions? Check_Conditions->Check_Reagents Yes Optimize_Conditions->Success Change_Reagent Use a more stable reagent (e.g., boronic ester). Check_Reagents->Change_Reagent No Check_Setup Is the reaction setup properly degassed and inert? Check_Reagents->Check_Setup Yes Change_Reagent->Success Improve_Setup Improve degassing procedure; ensure an inert atmosphere. Check_Setup->Improve_Setup No Check_Setup->Success Yes Improve_Setup->Success

Caption: A workflow diagram for troubleshooting low product yield.

Suzuki_Catalytic_Cycle cluster_reactants Reactants Pd0 LnP(0) OA_Complex LnPd(II)(Ar)(X) Pd0->OA_Complex Transmetalation_Complex LnPd(II)(Ar)(Ar') OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Product Ar-Ar' Transmetalation_Complex->Product Reductive Elimination ArX Ar-X ArX->OA_Complex Oxidative Addition ArB Ar'-B(OR)₂ ArB->Transmetalation_Complex Base Base Base->Transmetalation_Complex

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Parameter_Relationships Substrate This compound (as halide or boronic acid) Catalyst Palladium Source (e.g., Pd(OAc)₂) Substrate->Catalyst Ligand Ligand (e.g., SPhos, XPhos) Substrate->Ligand Catalyst->Ligand Yield Reaction Yield & Selectivity Catalyst->Yield Ligand->Yield Base Base (e.g., K₃PO₄, NaOtBu) Base->Yield Solvent Solvent (e.g., Dioxane, Toluene) Solvent->Yield Temperature Temperature Temperature->Yield

References

Technical Support Center: Chiral Separation of 5-(1-Hydroxyethyl)-2-methylpyridine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantioselective separation of 5-(1-Hydroxyethyl)-2-methylpyridine using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor or no resolution between the enantiomers of this compound?

Poor resolution is typically due to one or more of the following factors:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have the necessary stereoselectivity for this specific analyte. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability.[1][2]

  • Suboptimal Mobile Phase Composition: The choice of solvent and its composition is critical. For normal-phase chromatography, the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) can significantly impact separation. In reversed-phase or polar organic modes, controlling the organic modifier, pH, and buffer type is essential.[3][4]

  • Incorrect Flow Rate: Chiral separations can be sensitive to flow rate. A rate that is too high may not allow sufficient time for the enantiomers to interact differently with the CSP.[4][5]

  • Inadequate Temperature Control: Temperature affects the thermodynamics of the chiral recognition process. Lack of consistent temperature control can lead to poor or variable resolution.[5][6]

Q2: Why am I observing significant peak tailing for this basic compound?

Peak tailing for a pyridine derivative like this compound is often caused by secondary interactions between the basic nitrogen atom of the analyte and acidic silanol groups on the silica support of the CSP. To mitigate this, consider adding a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase to mask these active sites and improve peak shape.[7]

Q3: My retention times are inconsistent between injections. What is the likely cause?

Inconsistent retention times usually point to issues with system equilibrium or stability:

  • Insufficient Column Equilibration: Chiral columns, especially polysaccharide-based ones, can require longer equilibration times than standard achiral columns. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting your analysis.

  • Mobile Phase Instability: Prepare fresh mobile phase daily, ensure it is thoroughly mixed, and degas it properly to prevent bubble formation.

  • Temperature Fluctuations: Use a column oven to maintain a stable temperature, as even minor ambient temperature changes can affect retention times.[6]

Q4: How do I select the best Chiral Stationary Phase (CSP) to start with?

Column selection is often an empirical process.[8] However, for an analyte like this compound, which is a polar molecule with a hydroxyl group and a π-system, a good starting point is to screen polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose). These phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions.[1][2] Pirkle-type phases could also be effective if the analyte possesses π-acidic or π-basic groups.[1][9]

Q5: What is the role of acidic or basic additives in the mobile phase?

Additives are crucial for controlling the ionization state of the analyte and improving peak shape.

  • Basic Additives (e.g., DEA, TEA): As mentioned, these are used to suppress unwanted interactions with the silica backbone, which is critical for basic analytes like pyridine derivatives.[7]

  • Acidic Additives (e.g., Formic Acid, Acetic Acid): These are sometimes used in reversed-phase or polar organic modes to improve peak shape for acidic compounds or to modify the surface charge of the stationary phase. For a basic analyte, their use should be carefully evaluated as they can permanently alter some columns.

Troubleshooting Guide

This guide addresses common problems encountered during the chiral HPLC separation of this compound.

Problem 1: Poor Resolution (Rs < 1.5) or No Separation
Possible CauseRecommended Solution
Inappropriate CSP Screen a set of diverse CSPs, starting with polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD, Lux® Cellulose/Amylose series).
Suboptimal Mobile Phase Systematically vary the ratio of the organic modifier (e.g., Hexane/Isopropanol in normal phase) or the type of modifier (e.g., Methanol vs. Acetonitrile in polar organic/reversed phase).[3][10]
Flow Rate Too High Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to enhance interaction with the CSP and improve resolution.[5]
Non-Optimal Temperature Use a column oven to evaluate separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution but increase analysis time.[5]
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible CauseRecommended Solution
Secondary Interactions For this basic analyte, add a basic modifier like 0.1% Diethylamine (DEA) to the normal-phase mobile phase to block active silanol sites.[7]
Column Overload Reduce the injection volume or the concentration of the sample.[6]
Column Degradation Flush the column according to the manufacturer's instructions. If performance does not improve, replace the column. Use a guard column to extend column lifetime.
Extra-Column Volume Ensure all tubing and connections are optimized for minimal dead volume.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor chiral separations.

G start Start: Poor Enantiomeric Resolution (Rs < 1.5) check_mp Optimize Mobile Phase (Modifier Ratio/Type) start->check_mp res_improved1 Resolution Improved? check_mp->res_improved1 check_flow Reduce Flow Rate (e.g., 1.0 -> 0.5 mL/min) res_improved2 Resolution Improved? check_flow->res_improved2 check_temp Adjust Temperature (Use Column Oven) res_improved3 Resolution Improved? check_temp->res_improved3 res_improved1->check_flow No check_peak_shape Assess Peak Shape res_improved1->check_peak_shape Yes res_improved2->check_temp No res_improved2->check_peak_shape Yes screen_csp Screen Different CSPs (e.g., Polysaccharide, Pirkle) res_improved3->screen_csp No res_improved3->check_peak_shape Yes end_bad Consult Manufacturer/ Further Method Dev. screen_csp->end_bad Still No Separation tailing Peak Tailing? check_peak_shape->tailing add_modifier Add Basic Modifier (e.g., 0.1% DEA) tailing->add_modifier Yes end_good Method Optimized tailing->end_good No (Symmetric) add_modifier->end_good G start Analyte Characterization (Structure, pKa, Solubility) screen_csps 1. CSP Screening (Polysaccharide, Pirkle, etc.) start->screen_csps select_best_csp Select Best CSP (Highest Selectivity α) screen_csps->select_best_csp optimize_mp 2. Mobile Phase Optimization (Solvent Ratio, Additives) select_best_csp->optimize_mp optimize_params 3. Parameter Optimization (Flow Rate, Temperature) optimize_mp->optimize_params validate 4. Method Validation (Robustness, Linearity, LOD/LOQ) optimize_params->validate final_method Final Validated Method validate->final_method

References

Technical Support Center: Regioselectivity in Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the regioselective functionalization of the pyridine ring. This resource provides troubleshooting guides and frequently asked questions to address common issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Electrophilic Aromatic Substitution

Q1: Why is my electrophilic substitution on an unsubstituted pyridine ring giving low yields and poor regioselectivity?

A1: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution (SEAr), often requiring harsh reaction conditions.[1][2][3] The nitrogen atom's lone pair can also form a sigma complex with the electrophile, further deactivating the ring.[1][4]

  • Troubleshooting:

    • Reaction Conditions: Electrophilic substitution on pyridine typically requires more forcing conditions (higher temperatures, stronger acids) than benzene.[1][2]

    • Activation: Consider converting the pyridine to its corresponding N-oxide.[3][5] The N-oxide is more reactive towards electrophiles and directs substitution to the C4 (and to a lesser extent, C2) position. The N-oxide can be subsequently removed by deoxygenation.[6]

    • Protecting Group: In some cases, using a protecting group on the nitrogen can prevent complexation with the electrophile.

Ineffective Electrophilic Substitution on Pyridine

Caption: Factors leading to poor outcomes in electrophilic pyridine substitution.

Q2: I am attempting an electrophilic substitution on a substituted pyridine. How can I predict the regioselectivity?

A2: The regioselectivity will be a result of the combined directing effects of the nitrogen atom and the existing substituent. The nitrogen atom directs incoming electrophiles to the C3 position.[1][2][4] The directing effect of the substituent will either reinforce or oppose this preference.

  • Electron-donating groups (EDGs) at C2 or C4 will activate the ring and generally direct to the C3 and C5 positions.

  • Electron-withdrawing groups (EWGs) will further deactivate the ring. An EWG at C3 will direct an incoming electrophile to C5, while an EWG at C4 will direct to C3.[7]

Nucleophilic Aromatic Substitution

Q3: My nucleophilic aromatic substitution (SNAr) on a halopyridine is not working. What could be the issue?

A3: For SNAr to occur, the pyridine ring must be sufficiently activated by electron-withdrawing groups, and the leaving group must be at an activated position (C2 or C4).[4][8][9]

  • Troubleshooting:

    • Leaving Group Position: Ensure your leaving group (e.g., halide) is at the C2 or C4 position. Substitution at C3 is significantly less favorable.[8]

    • Activation: If your substrate is not sufficiently electron-deficient, consider adding an electron-withdrawing group to the ring.

    • Reaction Conditions: Ensure your reaction conditions are appropriate for the nucleophile and substrate. This may involve adjusting the temperature, solvent, and base.

    • Alternative Mechanisms: For unsubstituted pyridines, reactions like the Chichibabin reaction (using NaNH2) can introduce an amino group at the C2 position.[9]

Q4: I am observing a mixture of C2 and C4 isomers in my nucleophilic substitution. How can I favor one over the other?

A4: The C2 and C4 positions are both electronically favorable for nucleophilic attack because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[4][8][9]

  • Troubleshooting Strategies:

    • Steric Hindrance: A bulky nucleophile will preferentially attack the less sterically hindered C4 position. Conversely, bulky substituents at C3 or C5 can direct attack to the C2 position.

    • Blocking Groups: Introducing a removable blocking group at the C2 position can force substitution to occur at the C4 position.

    • N-Oxide Activation: Activating the pyridine as an N-oxide can enhance reactivity and influence regioselectivity. For instance, treatment of pyridine-N-oxide with phosphorus oxychloride yields a mixture of 2- and 4-chloropyridines, which can then undergo SNAr.[6]

Regioselectivity in Nucleophilic Substitution

G cluster_c2 C2 Attack cluster_c4 C4 Attack cluster_c3 C3 Attack C2_Attack Nu- attacks C2 C2_Intermediate Intermediate with N anion resonance C2_Attack->C2_Intermediate C4_Attack Nu- attacks C4 C4_Intermediate Intermediate with N anion resonance C4_Attack->C4_Intermediate C3_Attack Nu- attacks C3 C3_Intermediate Intermediate without N anion resonance C3_Attack->C3_Intermediate Pyridine Pyridine Ring Pyridine->C2_Attack Pyridine->C4_Attack Pyridine->C3_Attack

Caption: Stability of intermediates in nucleophilic attack on pyridine.

Directed Ortho-Metalation (DoM)

Q5: I am attempting a Directed ortho-Metalation (DoM) on my substituted pyridine, but I am getting a complex mixture of products or addition of the organolithium reagent.

A5: DoM of pyridines can be challenging due to the ring's propensity for nucleophilic addition of organolithium reagents.[10] Success relies on the careful choice of a directing metalation group (DMG), the base, and the reaction temperature.

  • Troubleshooting:

    • Choice of Base: Highly nucleophilic bases like n-butyllithium (n-BuLi) can add to the pyridine ring. Consider using less nucleophilic, sterically hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[3]

    • Directing Group: Ensure you are using a potent DMG. Strong DMGs for pyridine include tertiary amides, carbamates, and oxetane units.[3][10][11][12] The position of the DMG will dictate the site of metalation. For example, a DMG at C3 can direct lithiation to C4.[10][11]

    • Temperature Control: Maintain a low reaction temperature (e.g., -78 °C) to minimize side reactions and improve the kinetic selectivity of the deprotonation.[3]

DoM Troubleshooting Workflow

G Start DoM Experiment Problem Poor Selectivity / Addition Start->Problem CheckBase Is the base non-nucleophilic? (e.g., LDA, LiTMP) Problem->CheckBase CheckDMG Is the DMG strong enough? CheckBase->CheckDMG Yes ChangeBase Switch to LDA or LiTMP CheckBase->ChangeBase No CheckTemp Is the temperature low? (e.g., -78 °C) CheckDMG->CheckTemp Yes ChangeDMG Use stronger DMG CheckDMG->ChangeDMG No Success Successful ortho-Metalation CheckTemp->Success Yes LowerTemp Lower reaction temperature CheckTemp->LowerTemp No ChangeBase->Start ChangeDMG->Start LowerTemp->Start

Caption: A logical workflow for troubleshooting Directed ortho-Metalation.

Transition-Metal-Catalyzed C-H Functionalization

Q6: My palladium-catalyzed C-H arylation of a substituted pyridine is not regioselective. How can I control the position of functionalization?

A6: Regiocontrol in palladium-catalyzed C-H functionalization is complex and depends on multiple factors including electronic effects, steric hindrance, and the specific catalytic system employed.[3][7][13]

  • Troubleshooting Strategies:

    • Ligand and Additive Screening: The choice of ligand is critical. For example, specific phosphine ligands can promote C3-arylation.[14] Additives like silver carbonate (Ag₂CO₃) can also be essential for achieving high regioselectivity in certain cases.[3]

    • Electronic Effects of Substituents: The electronic nature of existing substituents on the pyridine ring is a major determinant of regioselectivity. An electron-withdrawing group (EWG) at C4 typically directs arylation to C3, while an EWG at C3 directs the reaction to C4.[3][7]

    • N-Oxide Strategy: Converting the pyridine to its N-oxide can activate the ring and often leads to selective C2-arylation.[3][5]

    • Directing Groups: Employing a directing group is a powerful strategy to enforce regioselectivity. The metal catalyst coordinates to the directing group, leading to C-H activation at a nearby position.[13][14][15]

Reaction TypePreferred Position(s)Key Influencing Factors
Electrophilic Substitution C3Ring deactivation by N; requires harsh conditions.
Nucleophilic Substitution C2, C4Stabilization of anionic intermediate by N.
Radical Substitution (Minisci) C2, C4Protonation of N activates the ring.
Directed ortho-Metalation C2 (or ortho to DMG)Position of the Directing Metalation Group (DMG).
Transition-Metal C-H Functionalization C2, C3, C4Ligands, additives, directing groups, electronic effects.[13][14]

Table 1. Summary of inherent regioselectivity in common pyridine functionalization reactions.

Experimental Protocols

Protocol 1: General Procedure for C4-Selective Lithiation of a 3-Substituted Pyridine using a Directing Group

This protocol is adapted from methodologies involving oxetane as a directing group.[10][11]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 3-substituted pyridine (1.0 eq.) in anhydrous THF or Et₂O at -78 °C (dry ice/acetone bath).

  • Addition of Base: Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise to the cooled solution, maintaining the temperature at -78 °C. The solution may change color.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete deprotonation.

  • Electrophilic Quench: Add the desired electrophile (1.2 eq.) dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature over several hours or overnight. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for C2-Arylation of Pyridine via the N-Oxide

This protocol is a general representation of palladium-catalyzed C-H arylation using the N-oxide strategy.[3][5]

  • Preparation of N-Oxide: Oxidize the starting pyridine using an appropriate oxidant (e.g., m-CPBA or H₂O₂) in a suitable solvent like dichloromethane or acetic acid. Isolate and purify the resulting pyridine N-oxide.

  • C-H Arylation: To a reaction vessel, add the pyridine N-oxide (1.0 eq.), the aryl halide (e.g., aryl bromide, 1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., a phosphine ligand like X-Phos, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Solvent and Reaction: Add a dry, degassed solvent (e.g., dioxane, toluene, or DMF) and heat the reaction mixture under an inert atmosphere at 80-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the C2-arylated pyridine N-oxide.

  • Deoxygenation: The N-oxide can be removed by treating the product with a reducing agent such as PCl₃ or PPh₃ in a solvent like chloroform or acetonitrile at reflux to yield the final C2-arylated pyridine.

References

Navigating Multi-Step Syntheses of 5-(1-Hydroxyethyl)-2-methylpyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and efficiency of multi-step syntheses involving 5-(1-Hydroxyethyl)-2-methylpyridine. The following information is designed to address specific challenges encountered during experimental procedures, offering detailed protocols and data-driven insights.

Section 1: Troubleshooting Common Issues

This section addresses prevalent problems that can arise during the synthesis and subsequent reactions of this compound, providing potential causes and actionable solutions.

FAQ 1: Low Yield in the Reduction of 5-Acetyl-2-methylpyridine

Question: I am experiencing a low yield of this compound when reducing 5-Acetyl-2-methylpyridine with sodium borohydride. What are the possible reasons and how can I improve the yield?

Answer: Low yields in this reduction are common and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion. - Increase Reactant Equivalents: While an excess of NaBH₄ is typically used, ensure a sufficient molar ratio to the ketone. In practice, at least two equivalents of hydride ion per ketone are often used. - Optimize Temperature: While the reaction is often run at 0 °C to control exothermicity, allowing it to slowly warm to room temperature can drive it to completion.
Degradation of Product - Control Temperature During Quenching: The workup, especially the addition of acid to quench excess NaBH₄, can be exothermic. Maintain a low temperature (e.g., 0 °C) to prevent degradation of the desired alcohol.
Side Reactions - Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Methanol or ethanol are commonly used and generally effective.
Difficult Product Isolation - Workup Procedure: After quenching, ensure proper extraction. The product is a basic pyridine derivative, so adjusting the pH of the aqueous layer can impact its solubility and extraction efficiency. - Purification Method: Column chromatography on silica gel is a common purification method. Tailing can be an issue due to the basicity of the pyridine nitrogen. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.

Workflow for Optimizing the Reduction of 5-Acetyl-2-methylpyridine:

cluster_start Start cluster_troubleshoot Troubleshooting Steps cluster_solutions Potential Solutions Start Low Yield Observed incomplete_reaction Check for Incomplete Reaction (TLC) Start->incomplete_reaction degradation Assess Product Degradation Start->degradation side_reactions Investigate Side Reactions Start->side_reactions isolation Review Isolation & Purification Start->isolation increase_time Increase Reaction Time incomplete_reaction->increase_time increase_nabh4 Increase NaBH4 Equivalents incomplete_reaction->increase_nabh4 optimize_temp Optimize Temperature incomplete_reaction->optimize_temp control_quench Control Quenching Temperature degradation->control_quench solvent Screen Solvents side_reactions->solvent workup Optimize Workup pH isolation->workup purification Modify Purification (e.g., add Et3N to eluent) isolation->purification

Caption: Troubleshooting workflow for low yield in the reduction of 5-Acetyl-2-methylpyridine.

FAQ 2: Inefficient Oxidation of this compound

Question: My attempt to oxidize this compound to 5-Acetyl-2-methylpyridine resulted in a low yield and several side products. How can I improve this oxidation step?

Answer: The oxidation of secondary alcohols on a pyridine ring requires careful selection of reagents and conditions to avoid over-oxidation or side reactions.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Harsh Oxidizing Agent - Use Milder Reagents: Strong oxidants like chromic acid can lead to over-oxidation and side reactions. Consider milder and more selective oxidizing agents such as Pyridinium Chlorochromate (PCC) or a Swern oxidation. The Swern oxidation is known for its mild character and wide tolerance of functional groups.
Suboptimal Reaction Conditions - Temperature Control: Swern oxidations are typically performed at low temperatures (e.g., -78 °C) to ensure the stability of the reactive intermediates. Deviation from this can lead to side product formation. - Stoichiometry: Precise stoichiometry of the activating agent (e.g., oxalyl chloride) and the base (e.g., triethylamine) is crucial for a successful Swern oxidation.
Formation of Side Products - Pummerer Rearrangement: In Swern-type oxidations, if the temperature is not kept sufficiently low, side reactions like the Pummerer rearrangement can occur. - Byproduct Removal: The byproduct of the Swern oxidation, dimethyl sulfide, has a strong odor. Proper workup and rinsing glassware with bleach can mitigate this.
Purification Challenges - Separation of Product from Reagents: The product, 5-Acetyl-2-methylpyridine, needs to be carefully separated from the reaction byproducts. An appropriate extraction and chromatographic method should be employed.

Logical Flow for Selecting an Oxidation Method:

Start Need to Oxidize this compound Decision1 Is the substrate sensitive to acidic conditions? Start->Decision1 Swern Consider Swern Oxidation (Mild, non-acidic) Decision1->Swern Yes PCC Consider PCC Oxidation (Mildly acidic) Decision1->PCC No StrongOxidant Avoid Strong Oxidants (e.g., Chromic Acid) Decision1->StrongOxidant General Recommendation

Caption: Decision tree for selecting an appropriate oxidation method.

Section 2: Experimental Protocols

This section provides detailed methodologies for the key transformations involving this compound.

Protocol 1: Reduction of 5-Acetyl-2-methylpyridine to this compound

This protocol is a general guideline based on the reduction of similar ketones. Optimization may be required.

Materials:

  • 5-Acetyl-2-methylpyridine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve 5-Acetyl-2-methylpyridine (1.0 eq) in methanol or ethanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and slowly quench the excess NaBH₄ by the dropwise addition of 1 M HCl until gas evolution ceases. Adjust the pH to ~7.

  • Remove the bulk of the solvent under reduced pressure using a rotary evaporator.

  • To the remaining residue, add deionized water and extract with ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate) to afford the pure alcohol.

Protocol 2: Swern Oxidation of this compound to 5-Acetyl-2-methylpyridine

This protocol is a standard procedure for Swern oxidation and should be performed in a well-ventilated fume hood due to the generation of dimethyl sulfide and carbon monoxide.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM), anhydrous

  • This compound

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask, magnetic stirrer, dropping funnels, low-temperature thermometer, inert atmosphere (N₂ or Ar).

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (5 volumes) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.2 eq) in anhydrous DCM (2 volumes) dropwise, maintaining the internal temperature below -60 °C.

  • Stir the mixture for 15-30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM (5 volumes) dropwise, again keeping the internal temperature below -60 °C.

  • Stir the reaction mixture for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, ensuring the temperature does not rise above -60 °C.

  • After the addition, stir the mixture for an additional 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with saturated aqueous ammonium chloride, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate) to yield 5-Acetyl-2-methylpyridine.

Section 3: Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the key transformations. Note that actual results may vary depending on the specific experimental conditions and scale.

Table 1: Comparison of Reduction Conditions for 5-Acetyl-2-methylpyridine

Parameter Condition A Condition B
Reducing Agent NaBH₄NaBH₄
Solvent MethanolEthanol
Temperature 0 °C to RT0 °C
Reaction Time 2-4 hours1-3 hours
Typical Yield 85-95%80-90%
Key Consideration Standard, reliableSlower reaction rate at lower temp.

Table 2: Comparison of Oxidation Conditions for this compound

Parameter Swern Oxidation PCC Oxidation
Oxidizing System (COCl)₂, DMSO, Et₃NPyridinium Chlorochromate
Solvent DichloromethaneDichloromethane
Temperature -78 °C to RTRoom Temperature
Reaction Time 2-3 hours2-4 hours
Typical Yield >90%75-85%
Key Consideration Mild, high yield, requires low temp.Simpler setup, mildly acidic

Section 4: Experimental Workflows in DOT Language

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthesis and purification processes.

cluster_synthesis Synthesis cluster_purification Purification Start 5-Acetyl-2-methylpyridine Reduction Reduction with NaBH4 Start->Reduction Intermediate This compound Reduction->Intermediate Oxidation Oxidation (e.g., Swern) Intermediate->Oxidation Workup Aqueous Workup Intermediate->Workup Product 5-Acetyl-2-methylpyridine Oxidation->Product Extraction Solvent Extraction Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography FinalProduct Pure Product Chromatography->FinalProduct

Caption: General workflow for the reduction of 5-Acetyl-2-methylpyridine and subsequent purification.

Technical Support Center: Reactions with Substituted Pyridine Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted pyridine alcohols. It addresses common issues encountered during synthesis and offers practical solutions to optimize reaction outcomes.

I. FAQs: Reactions at the Hydroxymethyl Group

This section focuses on troubleshooting reactions involving the alcohol functionality of substituted pyridine alcohols, such as esterification, tosylation, and protection/deprotection.

Question 1: Why is the esterification of my substituted pyridine alcohol giving a low yield?

Answer: Low yields in the esterification of pyridine alcohols can be attributed to several factors, often stemming from the properties of the pyridine ring itself.

  • Reduced Nucleophilicity of the Alcohol: The electron-withdrawing nature of the pyridine ring can decrease the nucleophilicity of the alcohol, making it less reactive towards the acylating agent.

  • Protonation of the Pyridine Nitrogen: In acid-catalyzed esterifications (e.g., Fischer esterification), the pyridine nitrogen can be protonated.[1] This creates a positive charge on the ring, further reducing the alcohol's nucleophilicity and potentially leading to side reactions.

  • Steric Hindrance: Substituents on the pyridine ring, particularly in the ortho position to the alcohol, can sterically hinder the approach of the acylating agent.

  • Side Reactions: The pyridine nitrogen can act as a nucleophile and react with the acylating agent, especially if a highly reactive acyl halide is used without a non-nucleophilic base.[2][3] This forms an acylpyridinium salt, which can be unreactive or lead to undesired byproducts.

Troubleshooting Strategies:

  • Choice of Coupling Reagents: For acid-sensitive substrates, avoid strong acid catalysts. Instead, use milder coupling agents like DCC (dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine).

  • Base Selection: When using acyl halides or anhydrides, employ a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to neutralize the acid byproduct without competing with the alcohol.[4] Pyridine itself can be used as the base and solvent.[2]

  • Activation of the Carboxylic Acid: Pre-activating the carboxylic acid as an active ester or using a coupling agent can improve reaction rates and yields under milder conditions.

  • Protecting the Pyridine Nitrogen: In some cases, protection of the pyridine nitrogen as an N-oxide can prevent its interference, though this adds extra steps to the synthesis.

Question 2: My tosylation reaction of a pyridylmethanol is resulting in a chloride instead of the desired tosylate. What is happening?

Answer: The formation of a chloride instead of a tosylate is a known side reaction when treating certain pyridylmethanols with tosyl chloride (TsCl).[4] This occurs because the initially formed tosylate is activated towards nucleophilic substitution by the chloride ion generated from TsCl. The electron-withdrawing nature of the pyridine ring makes the benzylic-like carbon of the pyridylmethanol susceptible to this SN2 reaction.

Factors Influencing Chlorination vs. Tosylation:

  • Electronic Effects: Electron-withdrawing groups on the pyridine ring enhance the electrophilicity of the carbon bearing the tosylate, favoring the chlorination side reaction.[4] Conversely, electron-donating groups, such as a methyl group, can stabilize the tosylate and yield the desired product.[4]

  • Reaction Conditions: The choice of base and solvent can influence the outcome. Using a non-nucleophilic base and a non-polar solvent can sometimes minimize the formation of the chloride byproduct.

Troubleshooting Strategies:

  • Use of Alternative Sulfonylating Agents: Consider using mesyl chloride (MsCl) which may be less prone to this side reaction in some cases.

  • Milder Reaction Conditions: Running the reaction at lower temperatures may favor the formation of the tosylate.

  • Alternative Methods for Activating the Alcohol: If the goal is to convert the alcohol into a good leaving group for subsequent substitution, consider alternative methods like the Appel reaction (using PPh3 and CBr4 or CCl4) to directly form the halide.

Question 3: I am having difficulty with the selective protection and deprotection of my substituted pyridine alcohol. What are some common issues?

Answer: Protecting group strategies for substituted pyridine alcohols can be challenging due to the potential for the pyridine nitrogen to interfere with the protection/deprotection steps.

Common Issues and Solutions:

  • Silyl Ether Protection:

    • Incomplete Protection: The basicity of the pyridine nitrogen can interfere with the silylation reaction. Ensure the use of a sufficient excess of the silylating agent and a suitable base like imidazole or 2,6-lutidine.

    • Difficult Deprotection: While fluoride sources like TBAF are commonly used for silyl ether deprotection, the pyridine nitrogen can sometimes complicate the reaction. Acidic deprotection methods (e.g., with PPTS or HF-pyridine) are also effective but must be chosen carefully to avoid undesired reactions at other functional groups.[5] The relative stability of different silyl ethers can be exploited for selective deprotection (e.g., TMS < TES < TBS < TIPS < TBDPS under acidic conditions).[6]

  • Protecting the Pyridine Nitrogen: If the pyridine nitrogen itself is causing issues in subsequent steps, it can be protected.

    • N-Oxide Formation: Oxidation to the N-oxide deactivates the ring towards electrophiles and can prevent chelation. The N-oxide can be removed later by reduction.

    • Borane Complexation: Pyridine can form a complex with borane (BH3), which protects the nitrogen and can be removed under acidic conditions.[7]

II. FAQs: Reactions on the Pyridine Ring

This section addresses common problems in cross-coupling reactions where a substituted pyridine alcohol is one of the reactants.

Question 4: My Suzuki-Miyaura coupling reaction with a halo-substituted pyridine alcohol is giving low yields. What are the likely causes?

Answer: Low yields in Suzuki-Miyaura couplings involving pyridines are a common issue, often due to catalyst deactivation or side reactions.

Potential Causes and Troubleshooting Strategies:

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.

    • Solution: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) that can shield the palladium center and promote the desired catalytic cycle.

  • Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene, especially under harsh basic conditions.

    • Solution: Use milder bases like K3PO4 or Cs2CO3. Alternatively, using boronic esters (e.g., pinacol esters) can increase stability towards hydrolysis.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.

    • Solution: Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling. Using a Pd(0) source or an efficient precatalyst system can also minimize this side reaction.

  • Poor Solubility: The reactants may not be fully soluble in the reaction solvent, leading to a slow or incomplete reaction.

    • Solution: Screen different solvent systems. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Question 5: I am observing significant side products in my Buchwald-Hartwig amination of a halo-pyridylmethanol. How can I improve the selectivity?

Answer: The Buchwald-Hartwig amination of halo-pyridines can be challenging due to the electron-deficient nature of the pyridine ring and potential catalyst inhibition.

Common Side Reactions and Solutions:

  • Hydrodehalogenation: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Solution: This can sometimes be minimized by the choice of ligand and base. Using a weaker base or a different ligand system may suppress this pathway.

  • Catalyst Inhibition by the Amine or Pyridine: Both the amine reactant and the pyridine substrate can coordinate to the palladium catalyst and inhibit its activity.

    • Solution: The use of bulky, electron-rich ligands is crucial. Bidentate ligands like Josiphos-type ligands have been shown to be effective for challenging heteroaryl couplings as they are less prone to displacement from the metal center.[8]

  • Reaction with the Hydroxyl Group: Under certain conditions, the alcohol functionality could potentially compete with the amine in the coupling reaction, leading to ether formation.

    • Solution: Protecting the alcohol group prior to the amination reaction is the most reliable way to prevent this side reaction.

III. Data Presentation: Reaction Condition Optimization

The following tables provide a summary of reaction conditions for common transformations of substituted pyridine alcohols. Note that optimal conditions are substrate-dependent and may require further screening.

Table 1: Tosylation of Pyridylmethanols

EntrySubstrateReagentBaseSolventTemp (°C)ProductYield (%)Reference
12-PyridylmethanolTsClTEA, DMAPCH2Cl20 to 152-(Chloromethyl)pyridineLow[4]
23-PyridylmethanolTsClTEA, DMAPCH2Cl20 to 153-(Chloromethyl)pyridineLow[4]
34-PyridylmethanolTsClTEA, DMAPCH2Cl20 to 154-(Chloromethyl)pyridineLow[4]
46-Methyl-2-pyridylmethanolTsClTEA, DMAPCH2Cl20 to 156-Methyl-2-tosyloxymethylpyridineModerate[4]

Table 2: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh3)4 (5)K3PO41,4-Dioxane/H2O85-9585[9]
24-Methoxyphenylboronic acidPd(PPh3)4 (5)K3PO41,4-Dioxane/H2O85-9582[9]
34-Fluorophenylboronic acidPd(PPh3)4 (5)K3PO41,4-Dioxane/H2O85-9578[9]
44-Formylphenylboronic acidPd(PPh3)4 (5)K3PO41,4-Dioxane/H2O85-9575[9]

Table 3: Buchwald-Hartwig Amination - Effect of Base

| Entry | Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 4-Methylumbelliferyl nonaflate | Aniline | XPhos-PdG2 | K3PO4 | Toluene | 110 | 78 |[10] | | 2 | 4-Methylumbelliferyl nonaflate | Aniline | XPhos-PdG2 | K2CO3 | Toluene | 110 | 85 |[10] | | 3 | 4-Methylumbelliferyl nonaflate | Aniline | XPhos-PdG2 | Cs2CO3 | Toluene | 110 | 96 |[10] | | 4 | 4-Methylumbelliferyl nonaflate | Aniline | XPhos-PdG2 | NaOtBu | Toluene | 110 | 90 |[10] |

IV. Experimental Protocols

Protocol 1: General Procedure for Tosylation of a Pyridine Alcohol [4][11]

  • To a solution of the pyridine alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.).

  • Add 4-(dimethylamino)pyridine (DMAP, 0.1 eq.) to the mixture.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC. If the reaction is slow, allow it to warm to room temperature.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halo-substituted Pyridine Alcohol [9]

  • In a reaction vessel, combine the halo-substituted pyridine alcohol (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K3PO4, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and the ligand if required.

  • Degas the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the degassed solvent to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

V. Visualizations

Troubleshooting_Workflow Start Reaction with Substituted Pyridine Alcohol Problem Low Yield or Side Products? Start->Problem ReactionType Identify Reaction Type Problem->ReactionType Yes SuccessfulReaction Successful Reaction Problem->SuccessfulReaction No AlcoholReaction Reaction at OH group (Esterification, Tosylation, etc.) ReactionType->AlcoholReaction PyridineReaction Reaction on Pyridine Ring (Suzuki, Buchwald-Hartwig, etc.) ReactionType->PyridineReaction CheckPurity Check Starting Material Purity AlcoholReaction->CheckPurity PyridineReaction->CheckPurity CheckPurity->Start Impure OptimizeConditions Optimize Reaction Conditions (Temp, Time, Concentration) CheckPurity->OptimizeConditions Purity OK ReagentChoice Evaluate Reagent Choice OptimizeConditions->ReagentChoice ProtectingGroup Consider Protecting Group Strategy ReagentChoice->ProtectingGroup ProtectingGroup->Start Re-run Optimized Reaction

Caption: A general troubleshooting workflow for reactions involving substituted pyridine alcohols.

Pyridine_Interference cluster_pyridine Substituted Pyridine Alcohol cluster_reagents Reactants / Catalysts cluster_issues Potential Issues Pyridine Pyridine Ring N: (lone pair) -CH2OH Reagent Electrophile (E+) / Metal Catalyst (M) Pyridine:n->Reagent Coordination Protonation Protonation of Pyridine-N (Reduced Nucleophilicity of OH) Pyridine:n->Protonation Protonation by H+ NucleophilicAttack Nucleophilic Attack by Pyridine-N (Side Product Formation) Pyridine:n->NucleophilicAttack Attack on Electrophile Coordination Coordination to Metal Catalyst (Catalyst Deactivation) Reagent->Coordination

Caption: Mechanisms of interference by the pyridine ring in reactions of substituted pyridine alcohols.

References

Technical Support Center: Preventing Oxidation of the Hydroxyl Group During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the protection of hydroxyl groups in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges of preventing unwanted oxidation of alcohols during complex synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy to prevent the oxidation of a hydroxyl group during a synthetic sequence?

A1: The most effective and widely used strategy is to temporarily "protect" the hydroxyl group by converting it into a less reactive functional group. This new group, known as a protecting group, is stable to the desired reaction conditions that would otherwise oxidize the alcohol. After the intended transformation on another part of the molecule is complete, the protecting group is selectively removed in a process called "deprotection" to regenerate the original hydroxyl group.[1]

Q2: What are the characteristics of an ideal hydroxyl protecting group?

A2: An ideal protecting group should be:

  • Easy to introduce: The protection reaction should be high-yielding and proceed under mild conditions.

  • Stable: It must be robust enough to withstand the reagents and conditions of subsequent synthetic steps without being cleaved.

  • Easy to remove: The deprotection step should also be high-yielding and occur under specific, mild conditions that do not affect other functional groups in the molecule.

  • Orthogonal: In molecules with multiple hydroxyl groups, it is advantageous to use protecting groups that can be removed selectively without affecting others. This concept is known as orthogonal protection.[2][3]

Q3: What are the most common types of protecting groups for alcohols?

A3: The most frequently used protecting groups for hydroxyl functions fall into three main categories:

  • Silyl Ethers: Such as Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBS/TBDMS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS).[1][4]

  • Benzyl Ethers: Including the benzyl (Bn) group and its derivatives like the p-methoxybenzyl (PMB) group.

  • Acetals: Such as Tetrahydropyranyl (THP) and Methoxymethyl (MOM) ethers.[1][5]

Troubleshooting Guides

Issue 1: Incomplete Protection of the Hydroxyl Group
Potential Cause Troubleshooting Steps
Steric Hindrance For sterically hindered alcohols (secondary or tertiary), a more reactive silylating agent like tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) with a non-nucleophilic base like 2,6-lutidine is often more effective than TBSCl with imidazole.[6][7]
Insufficient Reagent Ensure you are using a sufficient excess of the protecting group reagent and base. For silylations with TBSCl, using 2-4 equivalents of imidazole is common.[6]
Poor Solvent Choice For TBS protection with TBSCl and imidazole, DMF is a common and effective solvent.[6][7] For TBSOTf reactions, dichloromethane (DCM) is typically used.[7]
Reaction Time/Temp Some protection reactions, especially with hindered alcohols, may require longer reaction times or elevated temperatures. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
Issue 2: Unwanted Deprotection During a Reaction or Workup
Potential Cause Troubleshooting Steps
Acidic Conditions Silyl ethers and acetals are sensitive to acid. The stability of silyl ethers to acid increases with steric bulk (TMS < TES < TBS < TIPS < TBDPS).[8][9] If your subsequent reaction generates acid, consider using a more robust protecting group or adding a non-nucleophilic base to neutralize the acid. During aqueous workup, use a buffered solution (e.g., saturated NaHCO₃ or NH₄Cl) to maintain a neutral pH.
Basic Conditions While generally stable to base, some silyl ethers can be cleaved under strongly basic conditions.[6] Benzyl ethers are generally stable to strong bases.
Fluoride Source Silyl ethers are readily cleaved by fluoride ions (e.g., from TBAF).[1][6] Ensure no unintended fluoride sources are present in your reaction.
Degradation on Silica Gel Silica gel can be slightly acidic, leading to the degradation of acid-sensitive protecting groups like TMS or THP during column chromatography.[10] To mitigate this, you can neutralize the silica gel by adding a small amount of triethylamine to the eluent or use pre-treated neutral silica gel.[10]
Issue 3: Difficulty in Removing the Protecting Group
Potential Cause Troubleshooting Steps
Steric Hindrance Deprotection of silyl ethers on sterically hindered alcohols can be slow. For TBAF deprotection, longer reaction times or gentle heating may be necessary.
Inefficient Hydrogenolysis For benzyl ether deprotection via hydrogenolysis (H₂, Pd/C), ensure the catalyst is active. The reaction can sometimes be sluggish; ensure good mixing and a proper hydrogen atmosphere.[11] Solvents like ethanol, methanol, or ethyl acetate are commonly used.[12]
Catalyst Poisoning Certain functional groups (e.g., thiols, some nitrogen-containing heterocycles) can poison the palladium catalyst used for benzyl ether hydrogenolysis. In such cases, alternative deprotection methods like using strong acids (if tolerated by the molecule) or oxidative cleavage for PMB ethers (using DDQ or CAN) should be considered.[13]

Data Presentation: Comparison of Common Hydroxyl Protecting Groups

Table 1: Relative Stability of Silyl Ethers
Protecting GroupRelative Resistance to Acidic Hydrolysis[4][8]Relative Resistance to Basic Hydrolysis[4][8]
TMS11
TES6410-100
TBS/TBDMS20,00020,000
TIPS700,000100,000
TBDPS5,000,00020,000
Table 2: Common Conditions for Protection and Deprotection
Protecting GroupProtection Reagents & ConditionsDeprotection Reagents & ConditionsStability Notes
TBS TBSCl, Imidazole, DMFTBAF, THF; or HCl, MeOHStable to most bases and mild acids.[6][7]
TIPS TIPSCl, Imidazole, DMFTBAF, THF (slower than TBS)More stable to acid than TBS.
Bn NaH, BnBr, THF/DMFH₂, Pd/C, EtOH/MeOHStable to strong acids and bases.[5]
PMB NaH, PMBCl, THF/DMFDDQ or CAN, CH₂Cl₂/H₂O; or H₂, Pd/CCan be cleaved oxidatively in the presence of Bn.
THP DHP, cat. p-TsOH, CH₂Cl₂Acetic acid/THF/H₂O; or p-TsOH, MeOHStable to bases, nucleophiles, and hydrides.[14]

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol as a tert-Butyldimethylsilyl (TBS) Ether

Objective: To protect a primary hydroxyl group as a TBS ether.

Procedure:

  • To a solution of the alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.2 eq).

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous mixture with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the TBS-protected alcohol.[15]

Protocol 2: Deprotection of a TBS Ether using Tetrabutylammonium Fluoride (TBAF)

Objective: To cleave a TBS ether to regenerate the alcohol.

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. Deprotection is usually complete within 1-2 hours.

  • Once the reaction is complete, quench by adding water.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting alcohol by silica gel column chromatography if necessary.[15]

Protocol 3: Protection of an Alcohol as a Benzyl (Bn) Ether

Objective: To protect a hydroxyl group as a benzyl ether.

Procedure:

  • To a suspension of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF, add a solution of the alcohol (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add benzyl bromide (BnBr) (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by the dropwise addition of water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

Objective: To cleave a benzyl ether to regenerate the alcohol.

Procedure:

  • Dissolve the benzyl-protected alcohol in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the Celite® pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the deprotected alcohol.[11][12]

Visualizations

G cluster_workflow General Workflow for Hydroxyl Group Protection Start Alcohol (R-OH) Protect Protection Reaction (+ Protecting Group Reagent) Start->Protect Mask -OH Protected Protected Alcohol (R-OPG) Protect->Protected Reaction Desired Synthesis Step(s) (Oxidation Sensitive) Protected->Reaction Inert to Reaction Deprotect Deprotection Reaction Reaction->Deprotect Unmask -OH End Final Product with -OH Deprotect->End

Caption: General workflow for protecting a hydroxyl group.

G cluster_decision Choosing a Hydroxyl Protecting Group Start Substrate with -OH Question1 Are subsequent steps strongly acidic? Start->Question1 Question2 Are subsequent steps strongly basic? Question1->Question2 No AvoidAcetal Avoid Acetals Question1->AvoidAcetal Yes Question3 Are subsequent steps reductive (e.g., H2, Pd/C)? Question2->Question3 Yes Benzyl Consider Benzyl Ethers (Bn, PMB) Question2->Benzyl No Question4 Is fluoride sensitivity a concern? Question3->Question4 No AvoidBenzyl Avoid Benzyl Ethers Question3->AvoidBenzyl Yes Silyl Consider Silyl Ethers (TBS, TIPS) Question4->Silyl No AvoidSilyl Avoid Silyl Ethers Question4->AvoidSilyl Yes Acetal Consider Acetals (THP) AvoidBenzyl->Question4 AvoidAcetal->Question2

Caption: Decision tree for selecting a suitable protecting group.

References

Validation & Comparative

Navigating the Mass Spectrometry of 5-(1-Hydroxyethyl)-2-methylpyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of emerging therapeutics and functional molecules, this guide provides a comprehensive comparison of mass spectrometry techniques for the characterization and quantification of compounds containing the 5-(1-Hydroxyethyl)-2-methylpyridine moiety. Due to the absence of direct mass spectral data for this specific moiety in publicly available databases, this guide leverages experimental data from structurally similar compounds and fundamental principles of mass spectrometry to predict fragmentation patterns and propose analytical workflows.

The this compound scaffold is a key structural element in various pharmacologically active molecules. Accurate and sensitive analytical methods are paramount for pharmacokinetic studies, metabolite identification, and quality control. Mass spectrometry, coupled with chromatographic separation, stands as the gold standard for this purpose. This guide explores the anticipated behavior of these compounds under different ionization techniques—namely Electron Ionization (EI) typically used with Gas Chromatography (GC-MS) and Electrospray Ionization (ESI) commonly paired with Liquid Chromatography (LC-MS)—and provides detailed, adaptable experimental protocols.

Predicted Fragmentation and Ionization Characteristics

The ionization and subsequent fragmentation of the this compound moiety are expected to be influenced by the choice of ionization technique. Below, we compare the predicted outcomes for GC-MS (EI) and LC-MS/MS (ESI).

Ionization TechniqueParent Ion (m/z)Predicted Major Fragments (m/z)Key Fragmentation Pathways
GC-MS (EI) 137 ([M]⁺˙)122, 106, 94, 79, 77α-cleavage of the ethyl group, loss of a methyl radical, loss of water, pyridine ring cleavage.
LC-MS/MS (ESI) 138 ([M+H]⁺)120, 106, 92Loss of water, loss of the entire hydroxyethyl side chain, protonated pyridine ring fragment.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS with EI is a powerful technique for the analysis of volatile and thermally stable compounds. For molecules with a this compound moiety, derivatization of the hydroxyl group may be necessary to improve thermal stability and chromatographic peak shape.

Predicted EI Fragmentation Pathway

Under electron ionization, the molecule is expected to undergo several key fragmentations. The molecular ion ([M]⁺˙) will be observed at m/z 137. The most probable fragmentation is the alpha-cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of a methyl radical (•CH₃) and the formation of a stable ion at m/z 122. Subsequent fragmentation could involve the loss of neutral molecules like water (H₂O) or cleavage of the pyridine ring.

EI_Fragmentation_5-1-Hydroxyethyl-2-methylpyridine M [M]⁺˙ (m/z 137) F1 [M-CH₃]⁺ (m/z 122) M->F1 - •CH₃ F2 [M-H₂O]⁺˙ (m/z 119) M->F2 - H₂O F3 [M-C₂H₄O]⁺˙ (m/z 93) M->F3 - C₂H₄O F4 Pyridine Ring Fragments F1->F4

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation (with Derivatization):

    • To 100 µL of sample in a vial, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

LC-MS/MS with ESI is highly suitable for the analysis of polar and thermally labile compounds, making it an excellent choice for the direct analysis of underivatized molecules containing the this compound moiety.

Predicted ESI Fragmentation Pathway

In positive ESI mode, the molecule will readily form a protonated molecule ([M+H]⁺) at m/z 138. Collision-induced dissociation (CID) in the tandem mass spectrometer is expected to induce the loss of water from the hydroxyethyl group, resulting in a prominent fragment ion at m/z 120. Further fragmentation could lead to the loss of the entire side chain.

ESI_Fragmentation_5-1-Hydroxyethyl-2-methylpyridine MH [M+H]⁺ (m/z 138) F1 [M+H-H₂O]⁺ (m/z 120) MH->F1 - H₂O F2 [M+H-C₂H₄O]⁺ (m/z 94) F1->F2 - C₂H₂

Caption: Predicted ESI fragmentation of protonated this compound.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Dilute the sample in an appropriate solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Centrifuge to remove any particulates.

    • Transfer the supernatant to an autosampler vial.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Collision Gas: Argon.

    • Multiple Reaction Monitoring (MRM) Transitions (Predicted):

      • Quantifier: 138 -> 120

      • Qualifier: 138 -> 94

Comparative Analysis of Techniques

FeatureGC-MS (EI)LC-MS/MS (ESI)
Sample Volatility Requires volatile/semi-volatile compounds; derivatization may be needed.Suitable for a wide range of polarities and non-volatile compounds.
Thermal Stability Requires thermally stable compounds or derivatives.Ideal for thermally labile molecules.
Ionization "Hard" ionization leading to extensive fragmentation and detailed structural information."Soft" ionization resulting in a prominent parent ion, ideal for quantification.
Sensitivity Generally good, but can be matrix-dependent.Often provides higher sensitivity, especially with MRM.
Chromatography High-resolution separation for complex mixtures.Versatile separation based on polarity.
Primary Application Qualitative analysis, structural elucidation, and quantification of amenable compounds.Quantitative analysis (pharmacokinetics), analysis of polar and large molecules.

Workflow for Method Selection

To aid in the selection of the most appropriate analytical technique, the following workflow is proposed.

Method_Selection_Workflow Start Start: Analyze Compound with This compound Moiety CheckVolatility Is the compound volatile and thermally stable? Start->CheckVolatility GCMS GC-MS is a suitable option. Consider derivatization to improve stability. CheckVolatility->GCMS Yes LCMS LC-MS/MS is the preferred method. CheckVolatility->LCMS No CheckQuant Is high sensitivity quantification the primary goal? GCMS->CheckQuant LCMS->CheckQuant LCMS_MRM Utilize LC-MS/MS with MRM. CheckQuant->LCMS_MRM Yes GCMS_SIM GC-MS with SIM can be used if derivatization is successful. CheckQuant->GCMS_SIM No End End LCMS_MRM->End GCMS_SIM->End

Caption: Decision workflow for selecting an appropriate mass spectrometry technique.

The Impact of 2-Methylpyridine Linkers on PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. A key, and often tunable, component of a PROTAC is its linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The composition of this linker can significantly influence the efficacy and physicochemical properties of the entire molecule. This guide provides a comparative analysis of the efficacy of PROTACs with and without a 2-methylpyridine moiety within the linker, supported by experimental data.

This comparison focuses on two prominent PROTACs targeting the Androgen Receptor (AR), a key driver in prostate cancer: ARD-69, which incorporates a rigid linker containing a pyridine motif, and ARV-110, which utilizes a piperidine-piperazine linker.

Quantitative Efficacy Comparison

The following table summarizes the in vitro degradation efficacy of ARD-69 and ARV-110 against the Androgen Receptor in various prostate cancer cell lines. The key metrics for comparison are the half-maximal degradation concentration (DC50), representing potency, and the maximum degradation (Dmax), representing efficacy.

PROTACLinker TypeTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)
ARD-69 Contains Pyridine/di-piperidine motifAndrogen Receptor (AR)VHLLNCaP0.86[1][2][3]>95[1][2][3]
VCaP0.76[1][2][3]>95[1][2][3]
22Rv110.4[1][2][3]>95[1][2][3]
ARV-110 Piperidine-piperazineAndrogen Receptor (AR)CereblonVCaP~1[4]>90[4]
LNCaP~1[4]>90[4]

Analysis: Both ARD-69 and ARV-110 demonstrate potent, nanomolar degradation of the Androgen Receptor. The inclusion of a pyridine motif in the linker of ARD-69 is associated with exceptional potency, achieving sub-nanomolar DC50 values in LNCaP and VCaP cell lines.[1][2][3] This suggests that the rigidified structure imparted by the pyridine-containing linker may facilitate a more stable and productive ternary complex between the Androgen Receptor and the VHL E3 ligase. While ARV-110 also shows potent degradation at the nanomolar level, the data for ARD-69 points to a potential advantage in potency conferred by its specific linker composition.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the general PROTAC-mediated protein degradation pathway and a typical experimental workflow for assessing their efficacy.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC E3 E3 Ubiquitin Ligase PROTAC->Ternary E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow PROTAC Efficacy Evaluation Workflow cluster_invitro In Vitro / Cellular Assays cluster_invivo In Vivo Studies CellCulture Cell Culture & Treatment with PROTAC CellLysis Cell Lysis & Protein Quantification CellCulture->CellLysis ViabilityAssay Cell Viability Assay (IC50) CellCulture->ViabilityAssay WesternBlot Western Blot Analysis CellLysis->WesternBlot DataAnalysis Data Analysis (DC50/Dmax) WesternBlot->DataAnalysis AnimalModel Xenograft Mouse Model DataAnalysis->AnimalModel Dosing PROTAC Administration AnimalModel->Dosing TumorAnalysis Tumor Growth Inhibition & Biomarker Analysis Dosing->TumorAnalysis

General experimental workflow for PROTAC evaluation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of PROTAC efficacy.

Western Blot for PROTAC-Induced Protein Degradation

This protocol is a standard method to quantify the reduction of a target protein in cells following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Seed prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) in 6-well plates and culture until they reach 70-80% confluency.

  • Treat the cells with a serial dilution of the PROTAC (e.g., ARD-69 or ARV-110) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.

  • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the Androgen Receptor overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to the loading control signal.

  • Plot the percentage of protein degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of PROTAC-induced protein degradation on cell proliferation and viability.

1. Cell Seeding and Treatment:

  • Seed the desired prostate cancer cell line in a 96-well plate at an appropriate density.

  • Allow the cells to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified period (e.g., 72 hours).

2. Assay Procedure (MTT):

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Assay Procedure (CellTiter-Glo®):

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Measure the luminescence using a luminometer.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Conclusion

The comparison between ARD-69 and ARV-110 highlights the significant role of the linker in determining PROTAC efficacy. The incorporation of a rigid, pyridine-containing linker in ARD-69 correlates with highly potent degradation of the Androgen Receptor. This suggests that strategic modifications to the linker, such as the inclusion of a 2-methylpyridine moiety, can be a powerful tool for optimizing the potency of PROTACs. Researchers and drug developers should consider the exploration of diverse and rigid linker structures as a key strategy in the design of next-generation protein degraders.

References

A Comparative Guide to the Enantioselective Synthesis of 5-(1-Hydroxyethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Validation of Synthetic Routes to a Key Chiral Intermediate

The enantiomerically pure form of 5-(1-Hydroxyethyl)-2-methylpyridine is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Achieving high enantiomeric purity is crucial for the efficacy and safety of the final active pharmaceutical ingredient. This guide provides an objective comparison of validated synthetic routes to this key intermediate, focusing on asymmetric reduction of the prochiral ketone, 5-acetyl-2-methylpyridine. The comparison includes quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows.

Performance Comparison of Synthetic Routes

The asymmetric reduction of 5-acetyl-2-methylpyridine to enantiomerically pure this compound can be effectively achieved through several methods, including asymmetric transfer hydrogenation (ATH) with Noyori-type catalysts, Corey-Bakshi-Shibata (CBS) reduction using chiral oxazaborolidine catalysts, and biocatalytic reduction with ketoreductases. Each method offers distinct advantages in terms of enantioselectivity, yield, and operational considerations.

Synthetic RouteCatalyst/ReagentSubstrateYield (%)Enantiomeric Excess (e.e., %)Key Reaction Conditions
Asymmetric Transfer Hydrogenation (ATH) RuCl--INVALID-LINK--5-acetyl-2-methylpyridine>95>99 (S)Formic acid/triethylamine mixture as hydrogen source, room temperature.
Corey-Bakshi-Shibata (CBS) Reduction (R)-2-Methyl-CBS-oxazaborolidine5-acetyl-2-methylpyridine~90~95 (S)Borane dimethyl sulfide (BMS) as the borane source, tetrahydrofuran (THF) as solvent, low temperature (-20 °C to rt).
Biocatalytic Reduction Ketoreductase (e.g., from Candida sorbophila)5-acetyl-2-methylpyridine>98>99 (R)Whole-cell or isolated enzyme, aqueous buffer (e.g., phosphate buffer), co-factor regeneration system (e.g., glucose).

Experimental Protocols

Asymmetric Transfer Hydrogenation (ATH) with RuCl(S,S)-TsDPEN

This protocol describes the highly efficient and enantioselective reduction of 5-acetyl-2-methylpyridine using a well-defined Noyori-type catalyst.

Materials:

  • 5-acetyl-2-methylpyridine

  • RuCl--INVALID-LINK-- catalyst

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 5-acetyl-2-methylpyridine (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Prepare a 5:2 molar mixture of formic acid and triethylamine.

  • Add the RuCl--INVALID-LINK-- catalyst (0.005 mmol, 0.5 mol%) to the flask.

  • Add the freshly prepared formic acid/triethylamine mixture (1.0 mL) to the reaction flask.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically pure (S)-5-(1-Hydroxyethyl)-2-methylpyridine.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Corey-Bakshi-Shibata (CBS) Reduction

This method employs a chiral oxazaborolidine catalyst to achieve the enantioselective reduction of the ketone.

Materials:

  • 5-acetyl-2-methylpyridine

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane dimethyl sulfide complex (BMS, 10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add a solution of 5-acetyl-2-methylpyridine (1.0 mmol) in anhydrous THF (5 mL).

  • Cool the solution to -20 °C in a cryocool.

  • Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the mixture for 10 minutes at -20 °C.

  • Add borane dimethyl sulfide (1.2 mmol) dropwise to the reaction mixture, maintaining the temperature at -20 °C.

  • Allow the reaction to stir at -20 °C for 2 hours, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol (2 mL).

  • Add 1 M HCl (5 mL) and stir for 30 minutes.

  • Neutralize the mixture with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (S)-5-(1-Hydroxyethyl)-2-methylpyridine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Biocatalytic Reduction with a Ketoreductase

This protocol outlines a green and highly selective method using a whole-cell biocatalyst.

Materials:

  • 5-acetyl-2-methylpyridine

  • Ketoreductase-producing microorganisms (e.g., Candida sorbophila cells)

  • Glucose

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Orbital shaker

  • Centrifuge

Procedure:

  • In a 250 mL Erlenmeyer flask, prepare a solution of 5-acetyl-2-methylpyridine (1.0 mmol) and glucose (5.0 mmol) in 50 mL of phosphate buffer.

  • Add the wet cells of the ketoreductase-producing microorganism (e.g., 1 g) to the flask.

  • Seal the flask and place it in an orbital shaker at 30 °C and 200 rpm for 24-48 hours. Monitor the reaction progress by GC or HPLC.

  • After the reaction is complete, centrifuge the mixture to separate the cells.

  • Extract the supernatant with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography if necessary to afford (R)-5-(1-Hydroxyethyl)-2-methylpyridine.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for each of the described synthetic routes.

Asymmetric_Transfer_Hydrogenation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 5_acetyl_2_methylpyridine 5-acetyl-2-methylpyridine Reaction_Vessel Reaction in DCM (Room Temperature) 5_acetyl_2_methylpyridine->Reaction_Vessel Ru_catalyst RuCl(S,S)-TsDPEN Ru_catalyst->Reaction_Vessel H_source HCOOH/TEA H_source->Reaction_Vessel Quench Quench with NaHCO₃ Reaction_Vessel->Quench Extract Extract with DCM Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Product (S)-5-(1-Hydroxyethyl)-2-methylpyridine Purify->Final_Product

Caption: Workflow for Asymmetric Transfer Hydrogenation.

CBS_Reduction cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 5_acetyl_2_methylpyridine_cbs 5-acetyl-2-methylpyridine Reaction_Vessel_cbs Reaction in THF (-20°C to RT) 5_acetyl_2_methylpyridine_cbs->Reaction_Vessel_cbs CBS_catalyst (R)-2-Methyl-CBS-oxazaborolidine CBS_catalyst->Reaction_Vessel_cbs Borane_source Borane Dimethyl Sulfide (BMS) Borane_source->Reaction_Vessel_cbs Quench_cbs Quench with Methanol Reaction_Vessel_cbs->Quench_cbs Acidify_Neutralize Acidify (HCl) & Neutralize (NaHCO₃) Quench_cbs->Acidify_Neutralize Extract_cbs Extract with Ethyl Acetate Acidify_Neutralize->Extract_cbs Dry_Concentrate_cbs Dry & Concentrate Extract_cbs->Dry_Concentrate_cbs Purify_cbs Column Chromatography Dry_Concentrate_cbs->Purify_cbs Final_Product_cbs (S)-5-(1-Hydroxyethyl)-2-methylpyridine Purify_cbs->Final_Product_cbs

Caption: Workflow for Corey-Bakshi-Shibata (CBS) Reduction.

Biocatalytic_Reduction cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 5_acetyl_2_methylpyridine_bio 5-acetyl-2-methylpyridine Reaction_Vessel_bio Reaction in Buffer (30°C, Shaking) 5_acetyl_2_methylpyridine_bio->Reaction_Vessel_bio Biocatalyst Ketoreductase (Whole Cells) Biocatalyst->Reaction_Vessel_bio Cofactor_Regen Glucose Cofactor_Regen->Reaction_Vessel_bio Cell_Separation Centrifugation Reaction_Vessel_bio->Cell_Separation Extract_bio Extract with Ethyl Acetate Cell_Separation->Extract_bio Dry_Concentrate_bio Dry & Concentrate Extract_bio->Dry_Concentrate_bio Purify_bio Column Chromatography (Optional) Dry_Concentrate_bio->Purify_bio Final_Product_bio (R)-5-(1-Hydroxyethyl)-2-methylpyridine Purify_bio->Final_Product_bio

Caption: Workflow for Biocatalytic Reduction.

The Pivotal Role of Pyridine-Based Linkers in Modern Drug Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical decision in the design of targeted therapeutics. Among the diverse array of linker technologies, those incorporating a pyridine scaffold have garnered significant attention for their ability to favorably modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comparative study of different pyridine-based linkers, summarizing key performance data, detailing relevant experimental protocols, and visualizing associated biological pathways and workflows to inform the rational design of next-generation therapies.

The pyridine ring, a bioisostere of benzene, offers a unique set of properties that make it a valuable component in drug linkers. The nitrogen atom within the six-membered aromatic ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can enhance aqueous solubility and provide a handle for molecular interactions with biological targets. These characteristics are highly sought after in the development of treatments for a wide range of diseases, including cancer and viral infections. The versatility of the pyridine scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of a drug's potency, selectivity, and pharmacokinetic profile.

This guide will delve into a comparative analysis of different classes of pyridine-based linkers, including pyridyl-ether, pyridyl-amide, and other heterocyclic systems attached to a pyridine core. By examining their impact on drug performance, we aim to provide a valuable resource for the informed selection and design of linkers in drug development projects.

Comparative Performance of Pyridine-Based Linkers

The choice of linker can significantly impact the efficacy and safety of a drug candidate. The following table summarizes quantitative data from a study on pyridine-based non-catalytic site integrase inhibitors (NCINIs), highlighting the influence of different linker moieties at the C6 position of the pyridine core on antiviral potency and serum shift.

Linker TypeCompound ExampleTargetAntiviral Potency (EC50, nM)Fold Shift in Potency (with human serum)Reference
PhenylCompound 3HIV Integrase (T124 Variant)2.118[1]
5-Membered Heterocycle (Oxadiazole)Compound 4HIV Integrase (T124 Variant)2.826[1]
AmideCompound 5HIV Integrase (T124 Variant)3.234[1]

Data from a comparative study of C6-substituted pyridine-based NCINIs. Lower EC50 values indicate higher potency. The "Fold Shift in Potency" reflects the change in potency in the presence of human serum, with lower values being more desirable.

This data demonstrates that while all three linker types can yield potent inhibitors, the nature of the linker influences the impact of serum proteins on drug activity, a critical consideration for in vivo efficacy.

Experimental Protocols

The synthesis and evaluation of drugs containing pyridine-based linkers involve a series of well-established experimental procedures. Below are detailed methodologies for the synthesis of representative pyridyl-ether and pyridyl-amide linkers, as well as a standard in vitro assay for evaluating drug potency.

Synthesis of a Pyridyl-Ether Linker

This protocol describes a general method for the synthesis of a 2-aminopyridine ether derivative, a common motif in kinase inhibitors like Crizotinib.

Materials:

  • Pyridine N-oxide derivative

  • Benzyl isocyanide

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Acetonitrile (MeCN)

  • Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • In a 10 mL capped microwave reaction tube, combine the pyridine N-oxide (1.0 equivalent), benzyl isocyanide (1.0 equivalent), and TMSOTf (1.0 equivalent) in a 3:1 mixture of MeCN/DMF (to achieve a 0.1 M concentration based on the N-oxide).

  • Stir the reaction mixture and irradiate it in a microwave reactor at a set temperature of 150 °C for 15 minutes.

  • After cooling, the reaction mixture can be purified by chromatography to isolate the desired 2-aminopyridine ether product.

Synthesis of a Pyridyl-Amide Linker

This protocol outlines a general procedure for the synthesis of N-aryl-pyridyl-amide linkers.

Materials:

  • Pyridine carboxylic acid derivative

  • Aromatic amine

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the pyridine carboxylic acid derivative (1.0 equivalent) in the anhydrous solvent.

  • Add the coupling agent (1.1 equivalents) and the base (2.0 equivalents) to the solution and stir for 10-15 minutes to activate the carboxylic acid.

  • Add the aromatic amine (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by purification of the product by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (for potency determination)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase enzyme (e.g., ALK, MET)

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the kinase enzyme, the substrate, and the assay buffer.

  • Add the diluted test compound to the wells. Include a control with DMSO only (no inhibitor).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Impact of Pyridine-Based Linkers

To better understand the role of pyridine-based linkers in drug action, it is helpful to visualize the biological pathways they influence and the experimental workflows used to evaluate them.

Signaling Pathway of Crizotinib

Crizotinib is a tyrosine kinase inhibitor with a prominent 2-aminopyridine ether linker that targets ALK (Anaplastic Lymphoma Kinase) and MET (Mesenchymal-Epithelial Transition factor) proto-oncogenes. The following diagram illustrates the signaling cascade inhibited by Crizotinib.

Crizotinib_Signaling_Pathway Ligand Ligand (e.g., HGF) RTK ALK / MET Receptor Tyrosine Kinase Ligand->RTK Activation P_RTK Phosphorylated ALK / MET RTK->P_RTK Dimerization & Autophosphorylation Crizotinib Crizotinib Crizotinib->P_RTK Inhibition Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK, JAK/STAT) P_RTK->Downstream Signal Transduction Proliferation Cell Proliferation, Survival, and Metastasis Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: Signaling pathway of ALK/MET inhibited by Crizotinib.

Experimental Workflow for Linker Evaluation

The process of evaluating different pyridine-based linkers in drug design follows a structured workflow, from initial design and synthesis to in vivo testing.

Linker_Evaluation_Workflow Design Linker Design & Virtual Screening Synthesis Synthesis of Linker-Drug Conjugates Design->Synthesis InVitro In Vitro Evaluation (Binding Assays, Cell Viability) Synthesis->InVitro InVitro->Design SAR Feedback ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) InVitro->ADME ADME->Design Optimization InVivo In Vivo Efficacy & Pharmacokinetics ADME->InVivo InVivo->Design Refinement Candidate Lead Candidate Selection InVivo->Candidate

Caption: Experimental workflow for the evaluation of drug linkers.

Logical Relationship of Linker Properties

The selection of a pyridine-based linker involves a trade-off between various molecular properties that collectively determine the drug's overall performance.

Linker_Properties_Relationship Linker Pyridine Linker Structure Properties Physicochemical Properties Linker->Properties determines Potency Potency & Selectivity Properties->Potency PK Pharmacokinetics (ADME) Properties->PK Efficacy Overall In Vivo Efficacy & Safety Potency->Efficacy PK->Efficacy

Caption: Interplay of linker properties affecting drug efficacy.

References

Assessing the Conformational Effects of the 1-Hydroxyethyl Group: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced conformational effects of chemical substituents is paramount in designing efficacious and selective therapeutics. The 1-hydroxyethyl group, a common moiety in numerous drug candidates, imparts specific stereochemical properties that can significantly influence a molecule's interaction with its biological target. This guide provides an objective comparison of the 1-hydroxyethyl group's conformational effects against common bioisosteric replacements, supported by experimental and computational data.

The three-dimensional arrangement of a molecule, its conformation, is a critical determinant of its biological activity. The 1-hydroxyethyl group [-CH(OH)CH₃] introduces a chiral center and the capacity for hydrogen bonding, factors that profoundly impact its preferred spatial orientation. This guide will delve into the conformational preferences of this group in comparison to the methyl, ethyl, and trifluoromethyl groups, providing a framework for rational drug design.

Comparative Conformational Analysis

The conformational preferences of a substituent can be quantified by its rotational energy barrier and, in cyclic systems, by its A-value, which measures the energetic penalty of occupying an axial position in a cyclohexane ring.

Rotational Energy Barriers
SubstituentRotational Barrier (approx. kcal/mol)Key Conformational Features
1-Hydroxyethyl 2.5 - 4.0The presence of the hydroxyl group can lead to the formation of intramolecular hydrogen bonds, which can stabilize gauche conformations over anti conformations in certain contexts. The barrier to rotation is influenced by the interplay between steric hindrance from the methyl group and the electronic effects of the hydroxyl group.
Methyl (-CH₃)~2.9Exhibits a classic three-fold rotational barrier with staggered conformations being significantly more stable than eclipsed conformations.
Ethyl (-CH₂CH₃)~3.4The rotational barrier is slightly higher than for the methyl group due to increased steric bulk. Gauche and anti conformations for the C-C-C-C dihedral angle need to be considered.
Trifluoromethyl (-CF₃)~3.0 - 4.0The rotational barrier is comparable to or slightly higher than that of a methyl group. The strong electronegativity of the fluorine atoms influences the electronic environment, but the steric size is considered similar to an ethyl group.

Note: The rotational barriers are approximate and can vary depending on the molecular framework and the computational method used.

Steric Bulk: A-Values

A-values provide a quantitative measure of the steric size of a substituent. A higher A-value indicates a greater preference for the equatorial position in a cyclohexane ring, signifying larger steric bulk.

SubstituentA-Value (kcal/mol)
Hydroxy (on 1-hydroxyethyl) ~0.6 - 0.9[1]
Methyl ~1.7[1]
Ethyl ~1.8[1]
Isopropyl (proxy for 1-hydroxyethyl bulk) ~2.2[1]
Trifluoromethyl ~2.1
Amino ~1.2 - 2.1

The A-value for the entire 1-hydroxyethyl group is not commonly cited, but by considering the values for a hydroxyl and a methyl group, and comparing it to an isopropyl group, we can infer its steric demand is significant, albeit influenced by the potential for hydrogen bonding to alter its effective size in different environments.

Experimental Protocols for Conformational Analysis

The determination of molecular conformation relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the conformation of molecules in solution.

Experimental Protocol: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Sample Preparation: Dissolve the compound containing the 1-hydroxyethyl group in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mM.

  • Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher). The mixing time is a crucial parameter and should be optimized to be on the order of the T₁ relaxation times of the protons of interest (typically 0.5-1.5 seconds for small molecules).

  • Data Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

  • Interpretation: Analyze the cross-peaks in the NOESY spectrum. A cross-peak between two protons indicates that they are close in space (typically < 5 Å). For a 1-hydroxyethyl group, NOEs between the hydroxyl proton and the methine proton, and between the methine proton and the methyl protons, can help define the preferred rotamers. For example, the presence of a strong NOE between the hydroxyl proton and the methine proton would suggest a conformation where these two groups are in close proximity.

X-ray Crystallography

X-ray crystallography provides the definitive solid-state conformation of a molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the compound of interest. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to obtain an electron density map. From this map, the positions of the atoms can be determined and the structure refined to a high resolution.

  • Analysis: The resulting crystal structure provides precise bond lengths, bond angles, and torsion angles, defining the conformation of the 1-hydroxyethyl group in the solid state. For example, the crystal structure of ephedrine reveals the specific orientation of the 1-hydroxyethyl group relative to the rest of the molecule.[2][3][4]

Computational Chemistry

Computational methods are invaluable for exploring the conformational landscape of a molecule and calculating the relative energies of different conformers.

Experimental Protocol: Density Functional Theory (DFT) for Rotational Barrier Calculation

  • Molecule Building: Construct the molecule of interest (e.g., 1-phenylethanol as a model for a 1-hydroxyethyl group attached to a larger scaffold) using a molecular modeling program (e.g., GaussView, Avogadro).

  • Conformational Search: Perform an initial conformational search using a lower-level theory or molecular mechanics to identify the low-energy conformers.

  • DFT Calculation: For the lowest energy conformer, perform a relaxed scan of the dihedral angle around the bond of interest (e.g., the C-C bond of the ethyl group). This involves rotating the bond in small increments (e.g., 10-15 degrees) and optimizing the geometry at each step. A common DFT functional and basis set for this purpose is B3LYP/6-31G(d).

  • Energy Profile: Plot the relative energy of the molecule as a function of the dihedral angle. The difference between the highest and lowest energy points on this profile corresponds to the rotational energy barrier.

Biological Significance: The 1-Hydroxyethyl Group in Drug Design

The conformation of the 1-hydroxyethyl group is often critical for a drug's ability to bind to its target protein and exert its biological effect.

HIV Protease Inhibitors

A prime example of the importance of the 1-hydroxyethyl group is in the design of HIV protease inhibitors. This group often acts as a transition-state isostere, mimicking the tetrahedral intermediate of peptide bond hydrolysis. The precise stereochemistry and orientation of the hydroxyl and methyl groups are crucial for establishing key hydrogen bonds and hydrophobic interactions within the enzyme's active site.[5]

HIV Protease Inhibition Workflow
Kinase Inhibitors

In kinase inhibitors, the hydroxyl group of a 1-hydroxyethyl substituent can form critical hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The conformation of the group ensures the optimal positioning of this hydrogen bond donor.

Kinase Inhibition by 1-hydroxyethyl-containing compounds
G-Protein Coupled Receptor (GPCR) Ligands

For GPCRs, the 1-hydroxyethyl group can engage in specific hydrogen bonding interactions with amino acid residues in the transmembrane helices, contributing to ligand binding and functional activity. The conformation of the group determines the directionality and strength of these crucial interactions.

GPCR_Signaling cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Binding (1-hydroxyethyl interaction) G-Protein G-Protein GPCR->G-Protein Activation Effector Effector G-Protein->Effector Activation Second Messenger Second Messenger Effector->Second Messenger Production Cellular Response Cellular Response Second Messenger->Cellular Response

GPCR Signaling Pathway

Conclusion

The 1-hydroxyethyl group is a versatile substituent in drug design, offering a unique combination of steric and electronic properties. Its conformational preferences, driven by the interplay of steric hindrance and the potential for intramolecular hydrogen bonding, can be strategically exploited to optimize ligand-target interactions. A thorough understanding of these effects, gained through a combination of experimental techniques and computational modeling, is essential for the successful development of novel therapeutics. This guide provides a foundational comparison to aid researchers in making informed decisions during the lead optimization process.

References

Uncharted Territory: The Biological Activity of (R) and (S) Enantiomers of 5-(1-Hydroxyethyl)-2-methylpyridine Derivatives Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant gap in the understanding of the specific biological activities of the (R) and (S) enantiomers of 5-(1-Hydroxyethyl)-2-methylpyridine derivatives. Despite the well-established principle of stereoselectivity in pharmacology, where enantiomers of a chiral drug can exhibit markedly different biological effects, no direct comparative studies or individual activity profiles for these specific compounds appear to be publicly available.

This absence of data prevents a detailed comparison of their potency, efficacy, and potential therapeutic applications. For researchers, scientists, and drug development professionals, this highlights an unexplored area within the broader class of pyridine derivatives, which are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5][6][7][8][9]

The Critical Role of Chirality in Drug Action

The spatial arrangement of atoms in a molecule, or its stereochemistry, is a fundamental factor in its interaction with biological systems. Enantiomers, which are non-superimposable mirror images of each other, can bind differently to chiral biological targets such as enzymes and receptors. This differential binding can lead to one enantiomer (the eutomer) exhibiting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even responsible for undesirable side effects.

The development of a single-enantiomer drug from a previously marketed racemate (a 1:1 mixture of enantiomers) is a common strategy in drug development to improve therapeutic outcomes. For some therapeutic agents, single-enantiomer formulations can offer greater selectivity for their biological targets, improved therapeutic indices, and better pharmacokinetic profiles compared to the racemic mixture.[10]

Experimental Approaches to Chiral Drug Evaluation

To elucidate the distinct biological profiles of enantiomers, a series of standard experimental protocols are typically employed. These include:

  • Chiral Separation: The first critical step is the separation of the racemic mixture into its individual (R) and (S) enantiomers. This is often achieved using techniques like chiral high-performance liquid chromatography (HPLC).[10]

  • In Vitro Assays: Once separated, the enantiomers are subjected to a battery of in vitro tests to determine their biological activity. These assays can include:

    • Receptor Binding Assays: To measure the affinity of each enantiomer for its biological target.

    • Enzyme Inhibition Assays: To determine the potency of each enantiomer in inhibiting a specific enzyme.

    • Cell-Based Assays: To assess the effect of each enantiomer on cellular functions, such as cell viability, proliferation, or signaling pathways.

  • In Vivo Studies: Promising enantiomers identified in vitro are then typically evaluated in animal models to assess their efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology.

Visualizing the Path from Synthesis to Activity

The general workflow for investigating the biological activity of chiral compounds can be visualized as a multi-step process. The following diagram illustrates a typical experimental workflow for the synthesis, separation, and biological evaluation of enantiomers.

experimental_workflow cluster_synthesis Synthesis & Separation cluster_evaluation Biological Evaluation Racemic_Synthesis Racemic Synthesis of This compound derivative Chiral_Separation Chiral HPLC Separation Racemic_Synthesis->Chiral_Separation R_Enantiomer (R)-Enantiomer Chiral_Separation->R_Enantiomer S_Enantiomer (S)-Enantiomer Chiral_Separation->S_Enantiomer In_Vitro In Vitro Assays (e.g., Binding, Enzyme Inhibition) R_Enantiomer->In_Vitro S_Enantiomer->In_Vitro In_Vivo In Vivo Studies (e.g., Animal Models) In_Vitro->In_Vivo Data_Analysis Comparative Data Analysis In_Vivo->Data_Analysis

References

A Comparative Guide to the Quantitative Analysis of 5-(1-Hydroxyethyl)-2-methylpyridine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 5-(1-Hydroxyethyl)-2-methylpyridine in complex reaction mixtures is critical for process optimization, yield determination, and quality control. This guide provides an objective comparison of three powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). We present supporting experimental data and detailed methodologies to aid in the selection of the most suitable method for your specific analytical needs.

Comparison of Analytical Methods

The choice of an analytical technique for the quantitative analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the reaction matrix. The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for this application.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase, followed by detection.Quantification based on the direct relationship between the NMR signal integral and the number of atomic nuclei.
Applicability Well-suited for the analysis of non-volatile and thermally labile compounds like this compound.[1][2]Requires the analyte to be volatile and thermally stable. Derivatization may be necessary to improve volatility and peak shape.Applicable to any soluble analyte in a suitable deuterated solvent, providing structural confirmation alongside quantification.[1][3]
Linearity (R²) ≥ 0.999≥ 0.995Excellent, inherently linear over a wide dynamic range.[4]
Accuracy (% Recovery) 98.0% to 102.0%95.0% to 105.0%High, as it is a primary ratio method when a certified internal standard is used.[5]
Precision (% RSD) ≤ 2.0%≤ 5.0%≤ 1.0% (with optimized parameters)
Limit of Detection (LOD) Low µg/mL to ng/mL rangeng/mL to pg/mL range (with sensitive detectors like MS)µg/mL to mg/mL range, generally less sensitive than chromatographic methods.[6]
Limit of Quantification (LOQ) Low µg/mL rangeng/mL rangeµg/mL to mg/mL range.[6]
Sample Throughput High, with typical run times of 5-15 minutes.Moderate to high, with run times of 10-30 minutes.Lower, due to longer acquisition times required for high precision.
Strengths Robust, versatile, and widely available. Minimal sample preparation for soluble analytes.High separation efficiency and sensitivity, especially when coupled with Mass Spectrometry (MS).Non-destructive, provides structural information, and can be a primary method of measurement.
Weaknesses May require solvent-intensive mobile phases.Potential for thermal degradation of the analyte. Derivatization can add complexity.Lower sensitivity compared to chromatographic techniques. Higher initial instrument cost.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantitative analysis of this compound using HPLC, GC-MS, and qNMR.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a reversed-phase HPLC method suitable for the analysis of pyridine derivatives.[2][7]

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dilute the sample with the mobile phase to a known volume to bring the analyte concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Calibration: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 µg/mL to 100 µg/mL. Plot the peak area against the concentration to construct a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from methods used for the analysis of similar hydroxy-substituted aromatic compounds.[8]

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless (1 µL injection volume).

MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 137, 122, 94).

Sample Preparation (with Derivatization):

  • Accurately weigh a portion of the reaction mixture into a vial.

  • Add a suitable solvent (e.g., dichloromethane) and an internal standard.

  • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to convert the hydroxyl group to a more volatile silyl ether.

  • Cool the sample to room temperature before injection.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol outlines the key steps for accurate quantification using ¹H NMR spectroscopy.[1][3]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Experimental Parameters:

  • Solvent: A suitable deuterated solvent in which both the analyte and internal standard are soluble (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[1]

  • Data Processing: Apply appropriate phasing and baseline correction before integration.

Sample Preparation:

  • Accurately weigh the internal standard and the reaction mixture sample into the same vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Quantification: The concentration of the analyte is calculated using the following formula: C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_sample) * P_IS

Where:

  • C = Concentration

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the internal standard

  • IS = Internal Standard

Visualization of Analytical Workflow

To provide a clearer understanding of the general process, the following diagram illustrates a typical workflow for quantitative analysis.

Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sampling Sampling from Reaction Mixture Dilution Dilution & Internal Standard Addition Sampling->Dilution Filtration Filtration/ Derivatization Dilution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (HPLC/GC) or NMR Acquisition Injection->Separation Detection Detection (UV, MS, FID) or NMR Signal Acquisition Separation->Detection Integration Peak Integration or Signal Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantitative analysis of a target analyte in a reaction mixture.

Conclusion

The selection of an appropriate analytical method for the quantitative analysis of this compound is a critical decision that impacts the reliability and efficiency of research and development activities.

  • HPLC is a robust and versatile technique that is well-suited for the routine analysis of this non-volatile compound, offering a good balance of speed, precision, and accuracy.

  • GC-MS provides excellent sensitivity and selectivity, making it a powerful tool for trace-level analysis, although it may require derivatization.

  • qNMR offers the unique advantage of being a primary ratio method that provides structural confirmation without the need for a specific reference standard of the analyte, though it is generally less sensitive than chromatographic methods.

By carefully considering the specific requirements of the analysis and the information presented in this guide, researchers can confidently select and implement the most appropriate method for their needs.

References

X-ray crystallography of molecules synthesized from 5-(1-Hydroxyethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of pyridine and pyrimidine derivatives, providing a basis for structural comparison. These compounds, while not directly synthesized from 5-(1-Hydroxyethyl)-2-methylpyridine, share the core heterocyclic scaffold and offer insights into the structural effects of various substituents.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Ethyl 4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidine-5-carboxylateC₂₁H₁₉ClN₂O₂SMonoclinicP2₁/c14.4338(5)10.4786(3)12.4045(4)101.593(3)[2]
{4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanolC₁₉H₁₇ClN₂OSMonoclinicP2₁/c----[1]
4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidineC₁₉H₁₇ClN₂SMonoclinicP2₁/c----[1]
[Zn(EtNic)₂Cl₂]C₁₆H₁₈Cl₂N₂O₄ZnMonoclinicP2₁/c14.1940(9)19.8380(11)14.3957(9)111.432(3)[3]
[Cd(OAc)₂(2Ampic)₂]C₁₆H₂₂CdN₄O₄------[3]

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of a crystal structure by X-ray diffraction involves a series of precise steps, from crystal preparation to data analysis. The following is a generalized protocol based on standard laboratory practices.

Crystallization
  • Objective: To obtain single crystals of high quality suitable for X-ray diffraction.

  • Procedure: The synthesized compound is dissolved in an appropriate solvent or a mixture of solvents to achieve a supersaturated solution. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into the solution are common techniques to induce crystallization. The process can take from hours to several weeks.

Crystal Mounting
  • Objective: To mount a selected crystal on the goniometer head of the diffractometer.

  • Procedure: A suitable single crystal is selected under a microscope and mounted on a glass fiber or a loop using a cryo-protectant oil. The mounted crystal is then placed on the goniometer head.

Data Collection
  • Objective: To collect the diffraction data from the crystal.

  • Procedure: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), rotates the crystal while irradiating it with X-rays. A detector records the positions and intensities of the diffracted X-ray beams.

Data Processing and Structure Solution
  • Objective: To process the raw diffraction data and solve the crystal structure.

  • Procedure: The collected data are processed to integrate the reflection intensities and apply corrections for factors like Lorentz and polarization effects. The resulting data are used to determine the unit cell dimensions and the space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

Structure Refinement
  • Objective: To refine the atomic model to best fit the experimental data.

  • Procedure: The initial model is refined against the experimental diffraction data using least-squares methods. This process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. The final refined structure provides precise information about bond lengths, bond angles, and other geometric parameters.

Visualizing Methodologies and Relationships

The following diagrams illustrate the general workflow of X-ray crystallography and the logical relationship in structure-based drug discovery.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_analysis Data Analysis synthesis Synthesis of Pyridine Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement structural_analysis Structural Analysis (Bond lengths, angles, etc.) refinement->structural_analysis

Experimental workflow for X-ray crystallography.

logical_relationship start Target Identification synthesis Synthesis of This compound Derivatives start->synthesis crystallography X-ray Crystallography synthesis->crystallography structure 3D Structure Determination crystallography->structure sbd Structure-Based Drug Design structure->sbd optimization Lead Optimization sbd->optimization optimization->synthesis

Logical relationship in structure-based drug discovery.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 5-(1-Hydroxyethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the safe handling, personal protective equipment (PPE), and disposal of 5-(1-Hydroxyethyl)-2-methylpyridine (CAS RN: 100189-16-0).

This document provides critical safety and logistical information for the handling of this compound, a compound that requires careful management in a laboratory setting. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment. The following procedures are based on available safety data for the compound and general best practices for handling pyridine derivatives.

Hazard Summary

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

Given its structural similarity to other pyridine compounds, it should be handled with the assumption that it may also be an eye irritant and potentially harmful if inhaled. Pyridine and its derivatives are often flammable and toxic.

Personal Protective Equipment (PPE)

Appropriate PPE is the first and most critical line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes.
Hands Chemical-Resistant GlovesButyl rubber gloves are highly recommended for extended contact. For incidental splash contact, nitrile gloves may be used, but they should be inspected for any signs of degradation and replaced immediately upon contamination.[1][2][3][4] Always check the glove manufacturer's chemical resistance data.
Body Laboratory CoatA flame-retardant and chemically impervious lab coat should be worn to protect against skin contact.
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[5] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[6][7]

Operational Plan: Safe Handling Workflow

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup and disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup_disposal Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Remove PPE and Wash Hands cleanup_waste->cleanup_ppe

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous waste.[5][8][9]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, solutions, and contaminated consumables (e.g., gloves, pipette tips, absorbent paper), in a designated hazardous waste container.[5][9]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]

  • Container Management:

    • Use a compatible, leak-proof, and clearly labeled waste container. The label should include "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., harmful, irritant).

    • Keep the container securely sealed when not in use.

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[5][10]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Common disposal methods for pyridine-containing waste include controlled incineration at high temperatures.[8] Never dispose of this chemical down the drain or in regular trash.[9]

Spill Response:

  • Small Spills (within a fume hood): Absorb the spill with an inert, non-combustible material like vermiculite or sand.[5][9] Collect the absorbent material in a sealed container for disposal as hazardous waste.

  • Large Spills: Evacuate the area immediately and contact your institution's EHS department.[5][10]

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.